molecular formula C4H8O3 B7802539 Methyl lactate CAS No. 2155-30-8

Methyl lactate

Cat. No.: B7802539
CAS No.: 2155-30-8
M. Wt: 104.10 g/mol
InChI Key: LPEKGGXMPWTOCB-UHFFFAOYSA-N
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Description

Methyl 2-hydroxypropionate is a lactate ester resulting from the formal condensation of the carboxy group of 2-hydroxypropanoic acid with methanol. It has a role as a metabolite. It is a lactate ester and a methyl ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxypropanoate
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InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3
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InChI Key

LPEKGGXMPWTOCB-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)OC)O
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID0027197
Record name Methyl 2-hydroxypropanoate
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Molecular Weight

104.10 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Methyl lactate
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Boiling Point

144-145 °C
Record name METHYL LACTATE
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Flash Point

51 °C (124 °F) - closed cup, 121 °F (49 °C) (closed cup)
Record name METHYL LACTATE
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Solubility

Miscible in water with decomposition, Soluble in alcohol, ether, Miscible with most organic solvents
Record name METHYL LACTATE
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Density

1.09 at 19 °C, /Bulk density/ (wt/gal)= 9 LB @ 68 °F
Record name METHYL LACTATE
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Vapor Density

3.6 (Air = 1)
Record name METHYL LACTATE
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Vapor Pressure

1.85 [mmHg], 3.5 mm Hg at 25 °C
Record name Methyl lactate
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Color/Form

Colorless, transparent liquid

CAS No.

547-64-8, 2155-30-8
Record name Methyl lactate
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Record name Propanoic acid, 2-hydroxy-, methyl ester
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Record name METHYL LACTATE, DL-
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Melting Point

Freezing Point: approximately -66 °C
Record name METHYL LACTATE
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Foundational & Exploratory

Methyl lactate physicochemical properties for solvent selection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Lactate (B86563) for Solvent Selection

Introduction

Methyl lactate (C4H8O3) is an organic ester derived from lactic acid, which is often produced through the fermentation of renewable resources like corn.[1] It is recognized as a "green solvent" due to its high biodegradability, low toxicity, and derivation from natural feedstocks.[2][3][4][5] This guide provides a comprehensive overview of the physicochemical properties of this compound, making it a valuable resource for researchers, scientists, and drug development professionals in the process of solvent selection. Its unique characteristics, including high solvency for a range of compounds and a favorable safety profile, position it as a sustainable alternative to traditional petrochemical solvents in various applications, from pharmaceutical formulations to industrial coatings.[2][6][7]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. This data is essential for evaluating its performance in various solvent applications.

PropertyValueSource
Molecular Formula C4H8O3[7][8][9]
Molecular Weight 104.10 g/mol [8]
Appearance Colorless, transparent liquid[8][9][10]
Odor Characteristic, mild, fruity[3][11]
Boiling Point 144-145 °C (at 760 mmHg)[7][8][9][11]
Melting/Freezing Point -66 °C[8][11]
Density 1.093 g/mL (at 20 °C)[10]
Vapor Pressure 1.85 - 3.5 mmHg (at 25 °C)[4][8]
Vapor Density 3.6 (Air = 1)[8][11]
Viscosity 3.106 cP (at 20 °C)[11]
Refractive Index 1.413 - 1.415 (at 20 °C)[7][11]
Surface Tension 35 dyn/cm (at 20 °C)[11]
Solubility Miscible with water and most organic solvents[8][10][11]

Safety and Environmental Profile

This compound is distinguished by its favorable safety and environmental characteristics, making it a responsible choice in many applications.

PropertyValueSource
Flash Point 49 - 54.5 °C (closed cup)[2][8][11]
Autoignition Temperature 385 °C (725 °F)[8][11]
Toxicity (Oral LD50, Rat) > 5,000 mg/kg[11]
Biodegradability Readily biodegradable (>90% in OECD 301C tests)[2]
ICH Classification Class 3 Solvent (low toxic potential)[2]
Hazard Classification Flammable Liquid (Category 3)[2][12]

Applications in Drug Development

This compound is increasingly utilized in the pharmaceutical industry due to its versatile properties.

  • Solvent for Active Pharmaceutical Ingredients (APIs): It can effectively dissolve a wide array of both polar and non-polar APIs, which is critical for creating stable and uniform drug formulations.[6]

  • Excipient and Carrier: Beyond its role as a solvent, this compound serves as an excipient that can enhance the stability and absorption of drugs.[3][6] Its skin-penetrating properties make it particularly useful in topical formulations like creams and lotions.[6]

  • Improving Bioavailability: It can be used as a carrier to improve the solubility and, consequently, the bioavailability of poorly soluble drug candidates, a common challenge in modern drug development.[6][7]

  • Green Chemistry: The biodegradability and low toxicity of this compound align with the pharmaceutical industry's growing emphasis on sustainable and green manufacturing practices.[6][13]

Experimental Protocols

Determining the Solubility of an Active Pharmaceutical Ingredient (API) in this compound

This protocol outlines a general method for determining the equilibrium solubility of a solid API in this compound, a fundamental experiment for formulation development.

Objective: To quantify the maximum amount of a solid API that can be dissolved in this compound at a specific temperature.

Materials:

  • This compound (appropriate grade, e.g., 99% purity)

  • API powder (of known purity)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of the API powder to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of this compound to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

  • Phase Separation: After equilibration, remove the vial and allow it to stand at the experimental temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation may be necessary to separate the solid from the saturated solution.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume or mass of the filtered, saturated solution with a suitable solvent (in which both the API and this compound are soluble) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method (or other appropriate technique) to determine the concentration of the API.

  • Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL or g/100g , based on the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate key logical workflows and concepts related to the use of this compound as a solvent.

Caption: Solvent selection workflow featuring this compound.

Caption: Lifecycle of this compound as a green solvent.

Conclusion

This compound presents a compelling profile for solvent selection, particularly for industries focused on safety, sustainability, and high performance. Its combination of broad solvency, low toxicity, and ready biodegradability makes it an excellent replacement for more hazardous conventional solvents. For drug development professionals, its ability to act as both a solvent and an excipient offers unique advantages in formulating effective and stable delivery systems. The data and protocols provided in this guide serve as a foundational resource for the evaluation and implementation of this compound in advanced scientific applications.

References

Synthesis of methyl lactate from renewable resources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl Lactate (B86563) from Renewable Resources

Introduction

Methyl lactate (ML) is a biodegradable, non-toxic green solvent and a crucial platform chemical.[1] It serves as a precursor for the production of polylactic acid (PLA), a renewable and biodegradable polymer that has emerged as a sustainable alternative to petroleum-derived plastics.[2] Furthermore, this compound is a valuable intermediate for synthesizing other chemicals like acrylic acid, 1,2-propanediol, and pyruvic acid.[3] The increasing demand for sustainable chemicals has spurred significant research into the production of this compound from renewable biomass resources, moving away from fossil fuel dependence.[1]

This technical guide provides a comprehensive overview of the primary catalytic routes for synthesizing this compound from various renewable feedstocks, including carbohydrates, glycerol (B35011), lactic acid, and polylactic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows.

Synthesis from Carbohydrates

The conversion of abundant biomass-derived carbohydrates, such as glucose, fructose (B13574), and hemicellulose, into this compound is a promising one-pot synthesis route.[2][3] The general mechanism for converting hexoses (like glucose) involves a cascade of reactions:

  • Isomerization : Glucose (an aldose) is first isomerized to fructose (a ketose), a reaction catalyzed by Lewis acids or bases.[1][4]

  • Retro-Aldol Reaction : Fructose is cleaved into two three-carbon (C3) intermediates, typically dihydroxyacetone (DHA) and glyceraldehyde (GLY).[1][4]

  • Conversion to this compound : These C3 intermediates undergo dehydration and rearrangement (e.g., 1,2-hydride shift) in the presence of methanol (B129727) to form this compound.[4][5]

Pentose sugars (C5) from hemicellulose can also be converted, yielding one molecule of this compound and a two-carbon moiety like glycolaldehyde.[3][6] Various heterogeneous catalysts, particularly tin-functionalized zeolites and acid-base bifunctional metal oxides, have shown high efficacy in this transformation.[3][4]

Carbohydrate_to_ML_Pathway cluster_cat1 cluster_cat2 sub sub prod prod inter inter catalyst catalyst Glucose Glucose (C6) Fructose Fructose (C6) Glucose->Fructose Isomerization Trioses Triose Intermediates (DHA / GLY, C3) Fructose->Trioses Retro-Aldol Reaction ML This compound (C3) Trioses->ML Dehydration & Rearrangement invis1 invis2 cat1 Lewis Acid or Base cat1->Glucose cat2 Lewis Acid (e.g., Sn-Beta, γ-Al2O3) cat2->Fructose cat2->Trioses

Figure 1. Reaction pathway from glucose to this compound.
Data Presentation: Catalytic Conversion of Carbohydrates

The following table summarizes the performance of various catalytic systems for the conversion of carbohydrates to this compound.

SubstrateCatalystTemp. (°C)Time (h)ML Yield (%)Reference(s)
Glucoseγ-Al2O31602428
FructoseCoO@silicalite-11801843.8
Glucose[K]Sn-USY1506~55[6]
Xylose[K]Sn-USY1506~50[6]
GlucoseSnCl4·5H2O180345.8[7]
GlucoseSn(salen)/IL160268.9[8][9]
GlucoseK-Sn-H-Y-30150-72[10]
Dihydroxyacetone[K]Sn-β-6>95[3]
Experimental Protocol: Synthesis using Sn-Beta Zeolite

This protocol is based on the catalytic conversion of hexoses using a tin-beta zeolite catalyst.[11]

1. Catalyst Preparation (Hydrothermal Synthesis of Sn-Beta):

  • Prepare a synthesis gel with appropriate molar ratios of silica (B1680970) source, tin source, structure-directing agent (e.g., tetraethylammonium (B1195904) hydroxide), and water.

  • Transfer the gel to a Teflon-lined stainless-steel autoclave.

  • Perform crystallization at 140 °C for 14 days.[11]

  • After crystallization, filter the solid product, wash thoroughly with deionized water until neutral pH is achieved, and dry overnight at 80-120 °C.[11]

  • Finally, calcine the dried solid at 550 °C for 6 hours to remove the organic template and obtain the active Sn-Beta catalyst.[11]

2. Catalytic Reaction:

  • Prepare a stock solution of the carbohydrate substrate (e.g., 0.132 M glucose) in methanol.[11]

  • Add 50 mg of the prepared Sn-Beta catalyst to a reactor vessel (e.g., a microwave reactor tube or a stirred autoclave).[11]

  • Add 5 mL of the carbohydrate stock solution to the reactor.[11]

  • Add an internal standard (e.g., 80 µL of DMSO) for quantitative analysis.[11]

  • Seal the reactor and heat to the reaction temperature (e.g., 160 °C) under magnetic stirring.[11]

  • Maintain the reaction for the desired duration (e.g., 5 minutes to 4 hours).[11]

3. Product Analysis:

  • After the reaction, cool the reactor to room temperature.

  • Separate the catalyst from the liquid product mixture by centrifugation or filtration.

  • Analyze the supernatant using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of this compound and unreacted substrate, allowing for the calculation of conversion and yield.

Exp_Workflow_Carbs step step input input output output process process analysis analysis A Catalyst Preparation (Sn-Beta Zeolite) C Reaction Setup A->C B Substrate Solution Prep. (Glucose in Methanol) B->C D Catalytic Conversion C->D 160 °C, Stirring E Product Recovery D->E Cooling, Centrifugation F Analysis E->F HPLC / GC G This compound Yield & Conversion Data F->G in1 Reactants: Silica, Tin source, Template in1->A in2 Glucose, Methanol, Internal Standard in2->B

Figure 2. Experimental workflow for carbohydrate conversion.

Synthesis from Glycerol

Glycerol, an abundant and low-cost byproduct of biodiesel production, is an attractive renewable feedstock for this compound synthesis.[12][13] The conversion is typically a two-step, one-pot process:

  • Selective Oxidation : Glycerol is first oxidized to form C3 triose intermediates, primarily dihydroxyacetone (DHA).[14][15] This step often employs supported gold nanoparticle catalysts.[14]

  • Rearrangement and Esterification : The DHA intermediate then undergoes an acid-catalyzed rearrangement to a pyruvaldehyde intermediate, which subsequently converts to this compound in the methanol solvent.[15][16] Solid acid catalysts like Sn-Beta or Sn-MCM-41 are effective for this step.[12][15]

A multifunctional or bifunctional catalytic system, often a physical mixture of an oxidation catalyst (e.g., Au/CuO) and a solid acid catalyst (e.g., Sn-Beta), is used to achieve this transformation efficiently.[12][15]

Glycerol_to_ML_Pathway cluster_cat1 cluster_cat2 sub sub prod prod inter inter catalyst catalyst Glycerol Glycerol DHA Dihydroxyacetone (DHA) Glycerol->DHA Pyruvaldehyde Pyruvaldehyde Intermediate DHA->Pyruvaldehyde ML This compound Pyruvaldehyde->ML cat1 Oxidation Catalyst (e.g., Au/CuO) cat1->Glycerol cat2 Solid Acid Catalyst (e.g., Sn-Beta) cat2->DHA

Figure 3. Reaction pathway from glycerol to this compound.
Data Presentation: Catalytic Conversion of Glycerol

The table below outlines key results from studies on the conversion of glycerol to this compound.

Catalyst SystemTemp. (°C)PressureTime (h)ML Yield (%)Reference(s)
Au-CuO + Sn-Beta901.6 MPa O₂659[12][17]
Au/CuO + Sn-MCM-41903 MPa Air563[15]
Sn-Beta (SSIE)1600.1 MPa O₂4~21*[13]

*Note: Calculated from 36.8% conversion and 56.7% selectivity.

Experimental Protocol: Synthesis using a Bifunctional Au/CuO and Sn-Beta System

This protocol is adapted from methodologies using a physical mixture of catalysts for one-pot glycerol conversion.[12][15]

1. Catalyst Preparation:

  • Sn-Beta Synthesis: Prepare Sn-Beta zeolite as described in the previous section.

  • Au/CuO Synthesis: Prepare the gold-on-copper-oxide catalyst via a deposition-precipitation or impregnation method. For example, impregnate a CuO support with a solution of a gold precursor (e.g., HAuCl₄), followed by drying and calcination to produce finely dispersed Au nanoparticles on the CuO surface.

2. Catalytic Reaction:

  • Charge a high-pressure autoclave reactor with glycerol, methanol (solvent), and the catalyst mixture (e.g., a specific mass ratio of Au/CuO and Sn-Beta).

  • Seal the reactor, purge it with an inert gas, and then pressurize with the oxidant (e.g., O₂ or air) to the desired pressure (e.g., 1.6 MPa O₂).[12]

  • Heat the reactor to the target temperature (e.g., 90 °C) while stirring vigorously to ensure good mixing and mass transfer.[12]

  • Maintain the reaction for a set duration (e.g., 6 hours).[12]

3. Product Analysis:

  • After the reaction time, rapidly cool the reactor in an ice bath to quench the reaction.

  • Depressurize the reactor safely.

  • Collect the liquid sample and separate the solid catalysts by centrifugation.

  • Analyze the liquid phase using GC or HPLC to quantify the this compound yield and glycerol conversion.

Synthesis via Lactic Acid Esterification

This is a well-established, two-step approach where lactic acid is first produced from biomass, typically via fermentation, and then esterified with methanol to yield this compound.[18][19] The esterification reaction is a reversible equilibrium-limited process:

Lactic Acid + Methanol ⇌ this compound + Water

To achieve high yields, the equilibrium must be shifted towards the products. This is commonly done using an excess of methanol or by removing water from the reaction mixture as it forms, for which reactive distillation is a highly effective technique.[18]

Data Presentation: Esterification of Lactic Acid
MethodCatalystMolar Ratio (MeOH:LA)Temp. (°C)ML Yield (%)Reference(s)
Reactive DistillationH₂SO₄ (3 wt%)3:1<13576.7[18]
Reactive DistillationH₂SO₄ (3 wt%)2:1<135~65[18]
Batch ReactionAmberlyst 15---[20]
Batch with ExtractantMgCl₂3:160High[21]
Experimental Protocol: Esterification via Reactive Distillation

This protocol is based on the batch reactive distillation process using an acid catalyst.[18]

1. Materials and Setup:

  • Reagents: Lactic acid (e.g., 90% solution), absolute methanol, and a strong acid catalyst (e.g., concentrated H₂SO₄, 3 wt% of the reaction mass).[18]

  • Apparatus: A laboratory-scale reactive distillation setup, including a reboiler (reaction vessel), a packed distillation column, a condenser, and a reflux divider.

2. Reaction Procedure:

  • Charge the reboiler with lactic acid and methanol at a specific molar ratio (e.g., 3:1 methanol to lactic acid).[18]

  • Add the H₂SO₄ catalyst to the reboiler.[18]

  • Heat the reboiler to initiate boiling and start the reaction. The temperature should be controlled to avoid product degradation (e.g., below 135 °C).[18]

  • Operate the column under total reflux initially to establish the temperature profile (e.g., for ~40 minutes).[18]

  • Begin distillation, continuously removing the more volatile components (excess methanol and the methanol-water azeotrope) from the top of the column.[18] This removal of products shifts the reaction equilibrium, driving the conversion of lactic acid.

  • The reaction is complete when the desired conversion is reached, often indicated by a rise in the temperature at the top of the column (from methanol's boiling point of ~65 °C to water's boiling point).[18]

  • The final product, this compound, is recovered from the reboiler at the bottom of the column.[18]

3. Product Purification and Analysis:

  • The crude this compound in the reboiler can be purified by further distillation under reduced pressure.

  • The yield is calculated based on the amount of lactic acid consumed, which can be determined by titration of the initial and final reaction mixtures.[18]

Esterification_Workflow step step input input output output process process A Charge Reboiler B Reactive Distillation A->B Heating, Reflux C Product Recovery B->C From Reboiler out1 Distillate: Methanol, Water B->out1 D Purification (Optional) C->D Vacuum Distillation E Pure this compound D->E in1 Lactic Acid, Methanol, H₂SO₄ Catalyst in1->A

Figure 4. Workflow for this compound synthesis via reactive distillation.

Synthesis from Polylactic Acid (PLA) Methanolysis

The chemical recycling of post-consumer PLA waste into its monomer is a key component of a circular bio-economy. Methanolysis is an effective method for the depolymerization of PLA to yield this compound.[22][23] This transesterification reaction is typically catalyzed by metal salts or organocatalysts. Zinc acetate (B1210297) has been identified as a particularly effective and commercially available catalyst for this process.[22] The reaction can be enhanced by using dual-catalyst systems, such as zinc acetate combined with an organocatalyst like triazabicyclodecene (TBD).[22][23]

Data Presentation: Methanolysis of PLA
Catalyst (2 mol%)Temp. (°C)Time for >95% YieldNotesReference(s)
Zn(OAc)₂130~150 minSingle catalyst system.[22]
Mg(OAc)₂130>240 minLower activity than zinc acetate.[22]
TBD130>240 minLow activity alone.[22]
Zn(OAc)₂ + TBD130<30 minSynergistic effect, highest reactivity.[22][23]
Zn(OAc)₂ + DMAP130~60 minSynergistic effect observed.[22][23]
Experimental Protocol: Catalytic Methanolysis of PLA

This protocol is based on the batch methanolysis of PLA using a zinc acetate and TBD dual catalyst system.[22]

1. Materials and Setup:

  • Reagents: PLA (e.g., pellets or powder), methanol, zinc acetate dihydrate (Zn(OAc)₂), and triazabicyclodecene (TBD).

  • Apparatus: A stirred batch reactor (e.g., a round-bottom flask with a reflux condenser or a pressure vessel) equipped with heating and magnetic or mechanical stirring.

2. Reaction Procedure:

  • Add PLA (e.g., 2 g), the catalysts (e.g., 2 mol% total, with a specific ratio of Zn(OAc)₂ to TBD), and methanol (e.g., 17 equivalents relative to the PLA repeating unit) to the reactor.[22]

  • Seal the reactor and begin stirring.

  • Heat the mixture to the reaction temperature (e.g., 130 °C) and maintain for the required duration.[22]

  • Withdraw small aliquots of the reaction mixture at different time intervals to monitor the progress of the reaction.

3. Product Analysis:

  • Quench the reaction for each aliquot by cooling.

  • Analyze the samples to determine the concentration of this compound. This can be done using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or by ¹H NMR spectroscopy to quantify the disappearance of PLA ester linkages and the appearance of the this compound signal.[24]

  • Plot the yield of this compound versus time to determine the reaction rate and the time required for complete conversion.

References

Spectroscopic data of methyl lactate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic properties of methyl lactate (B86563) is essential for its characterization and quality control in research and industrial applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl lactate, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₈O₃) is the methyl ester of lactic acid, featuring a chiral center at the α-carbon. Its structure gives rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and the study of its chemical environment.

Caption: Chemical structure of this compound with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

Signal Label Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
aCH₃-CH1.40Doublet6.91
bCH₃-CH-OH4.27Quartet6.91
cO-CH₃3.77SingletN/A
d-OH2.83Doublet5.20
Solvent: CDCl₃
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four carbon atoms in the molecule.

Signal Label Assignment Chemical Shift (δ) in ppm
aC H₃-CH20.4
bCH₃-C H-OH66.7
cC =O176.1
eO-C H₃52.6
Solvent: CDCl₃
Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). A small amount of a reference standard, like tetramethylsilane (B1202638) (TMS), can be added for accurate chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used for data acquisition.

  • Data Acquisition: The prepared sample in the NMR tube is placed into the spectrometer's probe. For ¹H NMR, standard parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger spectral width (around 200 ppm) and a proton-decoupled sequence are typically used.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

G NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃) DataAcq Data Acquisition (NMR Spectrometer) SamplePrep->DataAcq Processing Data Processing (Fourier Transform) DataAcq->Processing Analysis Spectral Analysis (Peak Assignment) Processing->Analysis G GC-MS Analysis Workflow Injection Sample Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Methyl Lactate: A Comprehensive Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for methyl lactate (B86563) in a laboratory setting.

This guide provides a detailed overview of the health and safety aspects of methyl lactate, a versatile and widely used solvent and reagent in scientific research and development.[1] Understanding the potential hazards associated with this compound is crucial for maintaining a safe laboratory environment. This document outlines the physical and chemical properties, toxicological data, and essential safety protocols to minimize risks.

Chemical and Physical Properties

This compound is a colorless, transparent liquid with a characteristic odor.[2] It is soluble in water, alcohol, and acetone.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H8O3[3]
Molecular Weight 104.10 g/mol [4]
Boiling Point 144-145 °C[4]
Melting/Freezing Point Approx. -66 °C[4]
Flash Point 49 °C / 120.2 °F (closed cup)[5]
Autoignition Temperature 385 °C / 725 °F[6]
Density 1.09 g/cm³ at 19 °C[4]
Vapor Density 3.6 (Air = 1)[4]
Vapor Pressure 1.85 mmHg[4]
Solubility Soluble in water, alcohol, and acetone.[2]

Toxicological Data

The primary routes of exposure to this compound are inhalation, skin contact, ingestion, and eye contact.[2] While it has low acute toxicity, it can cause irritation. This section summarizes the available toxicological data.

Table 2: Acute Toxicity of this compound

TestSpeciesRouteResult
LD50RatOral>5,000 mg/kg[2]
LC50RatInhalation>5.73 g/m³ (No fatal cases)[2]
LDL0RatPeritoneum1,000 mg/kg[2]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; LDL0: Lowest Published Lethal Dose

Mutagenicity: this compound has been shown to be negative for mutagenicity in the Ames test, indicating it is not a bacterial mutagen.[2]

Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause serious eye irritation and may cause respiratory irritation.[7][8]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Experimental Protocols

Acute Oral Toxicity (LD50) - OECD Guideline 401 (Historical Context)

The LD50 value for this compound was likely determined using a method similar to the now-deleted OECD Guideline 401. This guideline provided a framework for assessing the acute oral toxicity of a substance.[3] Although this specific guideline has been replaced by alternative methods that use fewer animals (such as OECD 420, 423, and 425), the fundamental principles are informative.[2][9]

Methodology Overview:

  • Test Animals: The test is typically conducted on a rodent species, most commonly rats.[3] A sufficient number of animals, usually at least 5 of the same sex per dose level, are used.[3]

  • Housing and Fasting: Animals are housed in suitable cages under controlled environmental conditions (temperature, humidity, light cycle).[3] Prior to dosing, animals are fasted overnight, with water remaining available.[3]

  • Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group.[3] The substance is typically administered by gavage.[3]

  • Observation Period: The animals are observed for a period of at least 14 days.[3] Observations include changes in skin, fur, eyes, and behavior, as well as signs of toxicity and the time of death.[3]

  • Data Analysis: The LD50 is a statistically derived single dose that is expected to cause death in 50% of the animals.[3]

Flash Point Determination - Closed Cup Method

The flash point of this compound is determined using a closed-cup method, as indicated in safety data sheets.[5] Standardized methods like ASTM D56 or ASTM D93 are commonly used for this purpose.[10]

Methodology Overview (General Closed-Cup Principle):

  • Apparatus: A closed-cup tester consists of a sample cup with a tightly fitting lid that has openings for an ignition source, a stirrer, and a thermometer.

  • Procedure: A specified volume of the sample is placed in the test cup.[10] The sample is then heated at a slow, constant rate.[10]

  • Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[10]

  • Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a brief flash.[10]

Mutagenicity - Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11] It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, making them unable to grow in a histidine-free medium.[8]

Methodology Overview:

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium are used.[8]

  • Exposure: The bacteria are exposed to the test substance (this compound) at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[8] The S9 fraction is included to simulate the metabolic processes that occur in mammals.[8]

  • Plating: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.[8]

  • Incubation and Observation: The plates are incubated for a few days.

  • Result Interpretation: If the chemical is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize their own histidine and form visible colonies.[8] The number of revertant colonies is compared to the number of spontaneous revertants in the negative control. A significant increase in the number of colonies in the presence of the test substance indicates a mutagenic potential.[8]

Safe Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Use in a well-ventilated area.[2]

  • Avoid breathing mist, vapors, or spray.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Take precautionary measures against static discharge.[2]

  • Wear appropriate personal protective equipment (PPE).[2]

Storage:

  • Store in a well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Keep cool.[2]

  • Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures

Table 3: First Aid for this compound Exposure

Exposure RouteFirst Aid Measures
Skin Contact Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON Center or doctor/physician.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, practice artificial respiration. Call a POISON CENTER or doctor/physician if the victim feels unwell.[2]
Ingestion Rinse mouth. Never give anything by mouth to an unconscious person. Call a doctor/physician if the victim feels unwell.[2]
Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemicals, foam, or carbon dioxide.[2]

  • Special Hazards: Flammable liquid. Burning may produce irritant gases and fumes such as carbon monoxide and carbon dioxide.[2]

  • Fire-fighting Methods: Cut off the combustion source and use a suitable extinguishing agent. Cool tanks and buildings with a water spray to reduce the risk of fire spread. Fire-fighting should be done from the windward side.[2]

  • Protection for Fire-fighters: Firefighters should wear appropriate breathing apparatus and protective equipment.[2]

Accidental Release Measures
  • Personal Precautions: Wear personal protective equipment.

  • Environmental Precautions: Do not allow the substance to enter sewers or waterways. If this occurs, inform the relevant authorities.[2]

  • Containment and Cleaning Up:

    • Small Spills: Absorb spills with inert material (e.g., sand, vermiculite) and place them into a suitable container for disposal.[2][8]

    • Large Spills: Dike the spilled material to prevent further spreading.[8] Stop the flow of material if it is safe to do so.[8] Clean the affected area with a large quantity of water.

  • Disposal: Dispose of waste and residues in accordance with local authority requirements.[2]

Laboratory Spill Response Workflow

The following diagram illustrates a general workflow for responding to a chemical spill in a laboratory, which is applicable to a this compound spill.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill - Identify chemical - Determine size and risk start->assess_spill is_major Major Spill? assess_spill->is_major evacuate_area Evacuate Immediate Area Alert others contact_ehs Contact EH&S / Emergency Services evacuate_area->contact_ehs is_major->contact_ehs Yes is_minor Minor Spill? is_major->is_minor No secure_area Secure Area Prevent entry contact_ehs->secure_area end End secure_area->end is_minor->evacuate_area No (Uncertain) get_spill_kit Obtain Spill Kit & PPE is_minor->get_spill_kit Yes contain_spill Contain Spill Use absorbents get_spill_kit->contain_spill neutralize Neutralize (if applicable) contain_spill->neutralize cleanup Clean Up Residue neutralize->cleanup dispose Dispose of Waste Follow hazardous waste procedures cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report report->end

Caption: General workflow for responding to a chemical spill in a laboratory.

This guide is intended to provide comprehensive health and safety information for the use of this compound in a laboratory setting. It is essential for all personnel to be familiar with this information and to adhere to all institutional safety protocols.

References

A Comprehensive Technical Guide to the Solubility of Methyl Lactate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl lactate (B86563), a versatile and biodegradable solvent with a growing range of applications in the pharmaceutical, chemical, and materials science industries. This document consolidates available solubility data, outlines experimental methodologies for solubility determination, and offers insights into the molecular interactions governing the solubility of this important ester.

Introduction to Methyl Lactate

This compound (CH₃CH(OH)COOCH₃) is the methyl ester of lactic acid. It is a colorless liquid with a mild, characteristic odor. As a chiral molecule, it exists as two enantiomers, (R)-(-)-methyl lactate and (S)-(+)-methyl lactate, as well as a racemic mixture. Its favorable properties, including high solvency power, biodegradability, and low toxicity, have made it an attractive green alternative to many conventional organic solvents.[1][2] Understanding its solubility in a wide array of organic solvents is crucial for its effective use in various applications, from drug formulation and delivery to reaction chemistry and coatings.

Qualitative Solubility of this compound

General descriptions of this compound's solubility are widely available. It is known to be miscible with water, although this can be accompanied by hydrolysis over time.[3][4] It is also described as being soluble in many common organic solvents.[1] The table below summarizes the qualitative solubility of this compound based on available literature.

Solvent FamilySpecific SolventsSolubilityReference(s)
Alcohols Methanol, EthanolMiscible[1][2]
Ethers Diethyl EtherSoluble[3][5]
Ketones AcetoneEasily Soluble[1]
Esters Ethyl AcetateSoluble[1]
Aromatic Hydrocarbons TolueneSoluble[1]
Aliphatic Hydrocarbons HexaneLikely Soluble[1]
Chlorinated Solvents ChloroformLikely Soluble[1]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Likely Soluble[1]

Note: "Likely Soluble" indicates that while not explicitly stated, based on the general description of being "soluble in most organic solvents," solubility is expected.

Quantitative Solubility Data

Despite the widespread use of this compound, a comprehensive, publicly available dataset of its quantitative solubility (e.g., in mole fraction, g/100 mL, or molality) in a range of common organic solvents across various temperatures is surprisingly limited in the readily accessible scientific literature. Much of the available quantitative data focuses on its behavior in supercritical carbon dioxide, which, while important for specific applications, does not address its solubility in conventional liquid organic solvents.[6][7][8]

This notable gap in the literature presents an opportunity for further research to systematically determine and publish the solubility of this compound in a comprehensive set of organic solvents as a function of temperature. Such data would be invaluable for optimizing processes in drug development, chemical synthesis, and materials science.

Experimental Protocols for Solubility Determination

For researchers and professionals who need to determine the solubility of this compound in specific solvent systems, the gravimetric method is a reliable and widely used technique for solid-liquid equilibrium measurements.[9][10][11]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, and then determining the concentration of the solute in that saturated solution by weighing the residue after evaporating the solvent.

Apparatus and Materials:

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water or oil bath with temperature control (±0.1 °C)

  • Isothermal shaker

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven for drying

  • This compound (solute)

  • Organic solvent of interest

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial. The presence of undissolved this compound is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated. The shaking ensures good mixing and accelerates the attainment of equilibrium.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Evaporation of Solvent: Weigh the container with the filtered saturated solution. Then, carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Drying and Weighing of Residue: Once the solvent is removed, dry the remaining this compound residue in an oven at a temperature below its boiling point until a constant weight is achieved.

  • Calculation of Solubility: The solubility can be calculated using the following formulas:

    • Mass Fraction (w): w = m_solute / (m_solute + m_solvent) where:

      • m_solute is the mass of the dried this compound residue.

      • m_solvent is the mass of the solvent in the withdrawn sample (mass of the sample minus the mass of the solute).

    • Mole Fraction (x): x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

      • M_solute is the molar mass of this compound.

      • M_solvent is the molar mass of the solvent.

    • Solubility in g/100 g of solvent: Solubility = (m_solute / m_solvent) * 100

Experimental Workflow for Gravimetric Solubility Determination

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to a known mass of solvent in a sealed vial. equilibration1 Place vial in a thermostatic shaker at the desired temperature. prep1->equilibration1 equilibration2 Allow to equilibrate for 24-48 hours to achieve saturation. equilibration1->equilibration2 sampling1 Withdraw supernatant using a pre-heated syringe. equilibration2->sampling1 sampling2 Filter the solution into a pre-weighed container. sampling1->sampling2 analysis1 Weigh the container with the saturated solution. sampling2->analysis1 analysis2 Evaporate the solvent under controlled conditions. analysis1->analysis2 analysis3 Dry the this compound residue to a constant weight. analysis2->analysis3 analysis4 Weigh the dried residue. analysis3->analysis4 calculation1 Calculate solubility (mass fraction, mole fraction, etc.). analysis4->calculation1

Caption: Workflow for determining this compound solubility via the gravimetric method.

Molecular Interactions and Solubility

The solubility of this compound in various organic solvents is governed by the principle of "like dissolves like." this compound possesses both a polar hydroxyl (-OH) group and a moderately polar ester group, as well as a nonpolar methyl group. This amphiphilic nature allows it to interact favorably with a range of solvents.

  • In polar protic solvents (e.g., alcohols): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces and high solubility.

  • In polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO): The carbonyl oxygen of the ester group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, facilitating dipole-dipole interactions and resulting in good solubility.

  • In nonpolar solvents (e.g., toluene, hexane): The nonpolar alkyl chain of this compound allows for van der Waals interactions with nonpolar solvents, leading to some degree of solubility, although likely lower than in polar solvents.

A deeper understanding of these interactions can be achieved through computational modeling, such as the use of Hansen Solubility Parameters (HSP), which can predict the solubility of a solute in a solvent based on their respective dispersion, polar, and hydrogen bonding parameters.

Conclusion and Future Outlook

This compound is a versatile and environmentally friendly solvent with broad solubility in many organic solvents. While qualitative data confirms its utility, there is a clear need for more comprehensive quantitative solubility data as a function of temperature in a wider range of common organic solvents. The experimental protocol detailed in this guide provides a robust method for researchers to generate this valuable data. Future work in this area will be critical for advancing the application of this compound in pharmaceuticals, sustainable chemistry, and materials science, enabling more precise formulation and process design.

References

Methyl Lactate: A Technical Guide to Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lactate (B86563), a methyl ester of lactic acid, is increasingly utilized as a green solvent and chemical intermediate in various industries, including pharmaceuticals. Its favorable environmental profile is a key driver of its adoption. This technical guide provides an in-depth analysis of the environmental impact and biodegradability of methyl lactate, synthesizing available data on its ecotoxicity and environmental fate. The document details the experimental protocols used to assess these endpoints and presents quantitative data in a structured format for clarity and comparative analysis. Furthermore, it visualizes the key processes of biodegradation and standardized testing methodologies to support research and development efforts.

Environmental Fate and Biodegradation

This compound is recognized for its positive environmental characteristics, primarily its ready biodegradability and low potential for bioaccumulation.[1] The primary mechanism for its degradation in the environment is hydrolysis, followed by microbial metabolism.

Abiotic and Biotic Degradation Pathway

In aqueous environments, this compound undergoes hydrolysis to form lactic acid and methanol (B129727).[2] This reaction can occur abiotically but is significantly accelerated by microbial esterase enzymes. Both lactic acid and methanol are common, naturally occurring substances that are readily metabolized by a wide range of microorganisms found in soil and aquatic environments.[3][4][5]

Lactic acid enters central metabolic pathways (like the Citric Acid Cycle) to be ultimately converted to carbon dioxide and water. Methanol is metabolized by methylotrophic bacteria, also resulting in mineralization to CO2 and water.[4] This two-step degradation process ensures that this compound does not persist in the environment.

Biodegradation_Pathway cluster_0 Environmental Compartment (Aqueous) cluster_1 Microbial Metabolism ML This compound (C₄H₈O₃) LA Lactic Acid (C₃H₆O₃) ML->LA Hydrolysis (Abiotic / Biotic via Esterases) MOH Methanol (CH₄O) ML->MOH Hydrolysis (Abiotic / Biotic via Esterases) TCA Central Metabolism (e.g., Citric Acid Cycle) LA->TCA Methylotrophy Methylotrophic Metabolism MOH->Methylotrophy Mineralization Mineralization (CO₂ + H₂O) TCA->Mineralization Aerobic Respiration Methylotrophy->Mineralization Aerobic Respiration

Biodegradation pathway of this compound.
Ready Biodegradability

This compound is classified as readily biodegradable .[6] This classification is based on results from standardized screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). In these tests, a substance is considered readily biodegradable if it achieves a high percentage of mineralization (typically >60% for oxygen demand or CO2 production) within a 10-day window during a 28-day incubation period.[2] Studies have shown that lactic acid and its alkyl esters, including this compound, are degraded by more than 60% in such tests.[6]

Parameter Result Method Reference
Aerobic Biodegradability Readily Biodegradable (>60% degradation)OECD 301 Series[6]

Ecotoxicity Profile

The ecotoxicity of this compound is generally considered to be low, particularly for aquatic organisms. This section summarizes the available quantitative data from standardized ecotoxicological tests.

Aquatic Toxicity

Acute toxicity testing is performed across three trophic levels: invertebrates (e.g., Daphnia), algae (e.g., Pseudokirchneriella subcapitata), and fish (e.g., Pimephales promelas). The available data indicates that high concentrations of this compound are required to elicit an acute toxic response.

Organism Endpoint Duration Result (mg/L) Method Reference
Invertebrate (Daphnia magna)EC₅₀ (Immobilisation)48 hours> 40OECD 202[7]
EL₅₀ (Loading Rate)48 hours> 100OECD 202[7]
Fish (Pimephales promelas, Fathead Minnow)LC₅₀ (Lethality)96 hoursData Not AvailableOECD 203-
Algae (P. subcapitata)EC₅₀ (Growth Inhibition)72 hoursData Not AvailableOECD 201-

EC₅₀: The concentration of a substance that causes an effect in 50% of the test population. EL₅₀: The effective loading rate of a substance that causes an effect in 50% of the test population. LC₅₀: The concentration of a substance that is lethal to 50% of the test population. Note: Specific quantitative data for fish and algae could not be located in publicly available literature at the time of this review. However, qualitative assessments suggest low toxicity.[6]

Experimental Protocols

The data presented in this guide are derived from standardized and internationally recognized test guidelines, primarily from the OECD. These protocols are designed to ensure data quality, reproducibility, and comparability.

OECD 301F: Manometric Respirometry Test

This method is a cornerstone for determining the ready biodegradability of a chemical. It measures the oxygen consumed by a microbial inoculum as it metabolizes the test substance in a closed system.

Methodology:

  • Preparation: A defined volume of mineral medium is inoculated with activated sludge from a wastewater treatment plant.

  • Incubation: The test substance is added as the sole source of organic carbon at a concentration typically between 50-100 mg/L of Theoretical Oxygen Demand (ThOD). The mixture is incubated in sealed flasks at a constant temperature (e.g., 22 ± 2°C) in the dark for up to 28 days.

  • Measurement: Oxygen consumption is measured over time using a manometric device, which detects pressure changes in the headspace of the flask. Evolved carbon dioxide is trapped by a potassium hydroxide (B78521) solution.

  • Analysis: The amount of oxygen consumed by the microorganisms is corrected for the oxygen uptake of a blank control (inoculum only) and expressed as a percentage of the ThOD.

  • Validation: A readily biodegradable reference substance (e.g., sodium benzoate) is run in parallel to validate the activity of the microbial inoculum.

OECD_301F_Workflow prep 1. Preparation - Mineral Medium - Activated Sludge Inoculum vessels 2. Setup Test Vessels (Sealed) - Test Substance (e.g., 100 mg/L) - Blank Control (Inoculum only) - Reference Control (e.g., Sodium Benzoate) prep->vessels incubation 3. Incubation - 28 days - Constant Temperature (22 ± 2°C) - Dark, Continuous Stirring vessels->incubation measurement 4. Measurement - Manometric measurement of O₂ uptake - CO₂ absorbed by KOH incubation->measurement analysis 5. Data Analysis - Correct for blank O₂ uptake - Calculate % Biodegradation vs. ThOD measurement->analysis result 6. Result Interpretation - >60% in 10-day window? - Yes: Readily Biodegradable - No: Not Readily Biodegradable analysis->result

Workflow for the OECD 301F Biodegradability Test.
OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Exposure: Groups of daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.

  • Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.

  • Analysis: The results are used to calculate the EC₅₀, the concentration at which 50% of the daphnids are immobilized.

Conclusion

References

An In-depth Technical Guide to 3-Methyl-2-oxovaleric Acid Sodium Salt (CAS 3715-31-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-Methyl-2-oxovaleric acid sodium salt, a key intermediate in the catabolism of branched-chain amino acids. An initial query for CAS number 547-64-8 identified Methyl lactate. However, the core requirements of this guide align with the properties and applications of 3-Methyl-2-oxovaleric acid sodium salt, which is correctly identified by CAS number 3715-31-9 . This document will focus exclusively on the latter compound, offering detailed insights into its chemical properties, research applications, and associated metabolic pathways.

Core Chemical Properties

3-Methyl-2-oxovaleric acid sodium salt, also known as (±)-Sodium 3-methyl-2-oxovalerate or DL-α-Keto-β-methylvaleric acid sodium salt, is the sodium salt of a branched-chain α-keto acid.[1][2] It is a racemic mixture of the D- and L-3-methyl-2-oxovaleric acids.[2]

PropertyValueReference(s)
CAS Number 3715-31-9[1][2][3]
Molecular Formula C₆H₉NaO₃[1][3]
Molecular Weight 152.12 g/mol [1][2]
Appearance White to off-white powder/solid[4]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Soluble in PBS (pH 7.2) (≥10 mg/ml)[3]
Storage Temperature 2-8°C[2]
SMILES [Na+].CCC(C)C(=O)C([O-])=O[2]
InChI 1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1[2][3]
InChIKey SMDJDLCNOXJGKC-UHFFFAOYSA-M[2][3]

Research Applications and Uses

3-Methyl-2-oxovaleric acid sodium salt is a crucial molecule in biomedical research, primarily due to its role in amino acid metabolism and its association with metabolic disorders.

  • Metabolic Disease Research: The accumulation of 3-Methyl-2-oxovaleric acid in tissues and bodily fluids is a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[3][5] This condition results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to a buildup of branched-chain amino acids and their corresponding α-keto acids.[3][5] Consequently, this compound serves as a key biomarker for the diagnosis and monitoring of MSUD.[5] It is also the compound responsible for the characteristic maple syrup odor in the urine, sweat, and ear wax of infants with the disease.[3]

  • Neuroscience and Toxicology: Elevated levels of 3-Methyl-2-oxovaleric acid are associated with neurotoxicity.[5] Researchers utilize this compound to model the neurological damage seen in MSUD and to study the underlying mechanisms of neurodegeneration.[2] It is used to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC), which can induce nerve cell death, providing a valuable tool for studying neuronal apoptosis and excitotoxicity.[2]

  • Enzyme Kinetics and Inhibition Studies: As a substrate for α-keto acid dehydrogenases, 3-Methyl-2-oxovaleric acid sodium salt is employed to investigate the specificity, distribution, and kinetics of these enzymes.[2] Understanding the function of these enzymes is critical, as their dysregulation is implicated in various diseases.

  • Mitochondrial Function Research: This compound is used to study its effects on mitochondrial respiration and to induce mitochondrial dysfunction. By observing the impact of 3-Methyl-2-oxovaleric acid on cellular energy metabolism, researchers can gain insights into the pathophysiology of metabolic diseases and explore potential therapeutic interventions.

  • Nutritional Science: Studies have shown that dietary supplementation with (±)-3-methyl-2-oxovaleric acid can lead to lower food consumption and weight gain compared to isoleucine supplementation, suggesting a role in metabolic regulation.[3]

Metabolic Significance: The Branched-Chain Amino Acid Catabolism Pathway

3-Methyl-2-oxovaleric acid is an intermediate in the catabolic pathway of the essential amino acid isoleucine. This pathway is crucial for energy production and protein turnover, particularly in skeletal muscle.

The initial step in isoleucine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts isoleucine to 3-methyl-2-oxovaleric acid (also known as α-keto-β-methylvalerate).[5][6] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxovaleric acid.[7] A deficiency in the BCKDH complex leads to the accumulation of 3-methyl-2-oxovaleric acid and other branched-chain keto acids, resulting in MSUD.[5]

BCAA_Catabolism cluster_isoleucine Isoleucine Catabolism cluster_disease Pathology Isoleucine Isoleucine KMV 3-Methyl-2-oxovaleric acid (α-keto-β-methylvalerate) Isoleucine->KMV Branched-chain aminotransferase (BCAT) AcylCoA Subsequent Metabolites (e.g., Propionyl-CoA, Acetyl-CoA) KMV->AcylCoA Branched-chain α-keto acid dehydrogenase (BCKDH) complex (Rate-limiting step) MSUD Maple Syrup Urine Disease (MSUD) Deficiency in BCKDH complex KMV->MSUD Accumulation leads to

Isoleucine Catabolism Pathway and its relation to MSUD.

Experimental Protocols

Analysis of 3-Methyl-2-oxovaleric Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of 3-Methyl-2-oxovaleric acid in urine.

1. Sample Preparation and Extraction: a. To 1 mL of a urine sample, add an internal standard (e.g., a stable isotope-labeled analog of the analyte).[8] b. Acidify the sample to a pH of less than 2 using hydrochloric acid (HCl).[8] c. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes. Repeat this extraction step twice.[8] d. Combine the organic layers (ethyl acetate) and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.[8]

2. Derivatization: a. To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate for 90 minutes at 37°C to protect the keto group.[9] b. Subsequently, add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C to silylate the carboxylic acid group, thereby increasing volatility.[9]

3. GC-MS Analysis: a. GC Column: Utilize a 30 m x 0.25 mm internal diameter x 0.25 µm film thickness DB-5ms capillary column or an equivalent.[8] b. Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[8] c. Injection: Inject 1 µL of the derivatized sample in splitless mode at an injector temperature of 250°C.[8] d. Oven Temperature Program: i. Initial temperature of 70°C for 1 minute. ii. Ramp up to 280°C at a rate of 5°C/min. iii. Hold at 280°C for 5 minutes.[8] e. MS Parameters: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 50 to 550. iii. Data Acquisition: Use full scan mode for identification and Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized 3-Methyl-2-oxovaleric acid.[8]

4. Quantification: a. Identify the peak corresponding to the derivatized 3-Methyl-2-oxovaleric acid based on its retention time and mass spectrum in comparison to an authentic standard. b. Generate a calibration curve using known concentrations of the standard and normalize the analyte's peak area to the peak area of the internal standard for accurate quantification.[8]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine Sample Spike Add Internal Standard Sample->Spike Acidify Acidify (pH < 2) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness Extract->Dry Methoximation Methoximation (Methoxyamine HCl) Dry->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Quant Quantification GCMS->Quant Seahorse_Workflow cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_run_analysis Assay Execution & Analysis Culture Culture Cells Plate Plate in Seahorse Microplate Culture->Plate Treat Treat with 3-Methyl-2-oxovaleric acid Plate->Treat Run_Assay Run Mitochondrial Stress Test Treat->Run_Assay Prepare_Medium Prepare Assay Medium Prepare_Medium->Treat Load_Cartridge Load Cartridge with Inhibitors Calibrate Calibrate Seahorse Analyzer Load_Cartridge->Calibrate Calibrate->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) Run_Assay->Measure_OCR Analyze_Data Analyze Mitochondrial Parameters Measure_OCR->Analyze_Data

References

Methyl Lactate: A Comprehensive Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl lactate (B86563), a bio-derived solvent, is gaining significant traction across a multitude of industries due to its favorable safety profile, high solvency power, and biodegradability. This guide provides an in-depth technical overview of the core industrial applications of methyl lactate, presenting key data, experimental protocols, and process visualizations to support research and development efforts.

Physicochemical and Safety Profile

This compound (CH₃CH(OH)COOCH₃) is a colorless liquid with a mild, fruity odor, produced through the esterification of lactic acid with methanol (B129727).[1][2] Its inherent properties make it a versatile and environmentally conscious alternative to conventional petrochemical solvents.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C₄H₈O₃[4]
Molar Mass 104.105 g·mol⁻¹[4]
Appearance Colorless, clear liquid[4]
Boiling Point 144 to 145 °C (291 to 293 °F; 417 to 418 K)[4]
Melting Point -66 °C (−87 °F; 207 K)[4]
Flash Point 49 °C (120 °F; 322 K)[4]
Density 1.093 g/cm³[4]
Solubility in water Miscible[4]
Vapor Pressure 0.393 kPa (at 20°C)[5]
Viscosity 3.106 cP (at 20°C)[5]
Safety and Environmental Profile

This compound is recognized for its low toxicity and ready biodegradability, positioning it as a "green solvent". A summary of its safety and environmental data is provided in Table 2.

ParameterValue/InformationReferences
Oral LD50 (rat) >5,000 mg/kg[5]
Inhalation LC50 (rat) >5.73 g/m³ (no deaths)[5]
Biodegradability Readily biodegradable
Biochemical Oxygen Demand (BOD) 0.94 g/g[5][6]
Chemical Oxygen Demand (COD) 0.45 g/g[5][6]
Hazard Classification Flammable liquid (Category 3)[7][8]

Synthesis of this compound

The primary industrial route for this compound production is the esterification of lactic acid with methanol. This process can be catalyzed by acids or carried out under specific conditions to drive the reaction towards high yields.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Esterification Process cluster_products Products & Purification Lactic Acid Lactic Acid Reactor Reactor Lactic Acid->Reactor Methanol Methanol Methanol->Reactor Reactive Distillation Reactive Distillation Reactor->Reactive Distillation Catalyst Catalyst Catalyst->Reactor Crude this compound Crude this compound Reactive Distillation->Crude this compound Water Water Reactive Distillation->Water Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthesis of this compound via Esterification.

Experimental Protocol: Esterification of Lactic Acid with Methanol

This protocol describes a laboratory-scale synthesis of this compound using reactive distillation.

Materials:

  • Lactic acid (88 wt%)

  • Methanol

  • Sulfuric acid (catalyst)

  • Sodium hydroxide (B78521) solution (1 N) for titration

  • Phenolphthalein indicator

  • Reactive distillation apparatus (packed column)

Procedure:

  • Charge the reaction vessel with lactic acid and methanol at a desired molar ratio (e.g., 1:1, 2:1, or 3:1).

  • Add a catalytic amount of sulfuric acid (0.5-2% of lactic acid weight).[9]

  • Heat the mixture to the boiling point. The temperature at the bottom of the column should not exceed 135°C to prevent product degradation.

  • Conduct the distillation in batch mode, maintaining a constant reflux.

  • Collect the overhead fractions. The first fraction is typically pure methanol, followed by a mixture of methanol and water.

  • Monitor the reaction progress by taking samples from the reaction mass every 15 minutes and titrating with 1 N sodium hydroxide solution to determine the lactic acid conversion.

  • The reaction is considered complete when the temperature at the top of the column rises, indicating the removal of methanol and water.

  • The bottom fraction contains the crude this compound, which can be further purified by vacuum distillation.[9]

Industrial Applications of this compound

This compound's unique combination of properties makes it a valuable component in a wide range of industrial applications.

Solvent Applications

This compound is a highly effective and versatile solvent for a broad spectrum of materials, including nitrocellulose, cellulose (B213188) acetate, and various resins.[4]

In the paint and coatings industry, this compound serves as a green solvent that can improve the flow and gloss of paints.[2] It is used in the formulation of lacquers and dopes, where it provides high tolerance for diluents and good blush resistance.[4]

Experimental Protocol: Preparation of a Chlorinated Rubber Paint using a this compound/Butyl Lactate Mixture

This protocol is adapted from a patent describing the use of lactate esters in paint formulations.[10]

Materials:

  • Chlorinated rubber/plasticizer combination

  • Thickening agent

  • Solvent mixture (e.g., 50/50 mixture of this compound and butyl lactate)

  • Dissolver

Procedure:

  • In a dissolver, combine the chlorinated rubber/plasticizer combination, thickening agent, and the this compound/butyl lactate solvent mixture.[10]

  • Grind and dissolve the constituents until a clear, transparent chlorinated rubber paint is formed.[10]

  • The resulting paint can be applied to surfaces and its properties (e.g., drying time, adhesion, gloss) can be compared to paints formulated with traditional solvents.[10]

This compound is used as a cleaning and degreasing agent for metal surfaces and in the electronics industry for cleaning printed circuit boards.[2] Its effectiveness in dissolving greases and oils makes it a safer alternative to halogenated solvents.[3]

Pharmaceutical and Drug Delivery Applications

In the pharmaceutical sector, this compound functions as a solvent and excipient in drug formulations.[11][12] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its low toxicity make it suitable for topical, oral, and injectable medications.[11] It can enhance the skin penetration of active ingredients in topical formulations and improve the bioavailability of poorly soluble drugs.[11]

Agrochemicals

This compound is used as a solvent and carrier in agrochemical formulations, such as pesticides and herbicides. Its biodegradability is a significant advantage in this sector, minimizing environmental accumulation.

Precursor for Biodegradable Polymers

This compound is a key intermediate in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer.[13] The chemical recycling of PLA back to this compound is also an area of active research, contributing to a circular economy for plastics.[14][15][16][17][18][19]

G cluster_input Input Material cluster_process Chemical Recycling Process cluster_output Output Product Post-consumer PLA Post-consumer PLA Reactor Reactor Post-consumer PLA->Reactor This compound This compound Reactor->this compound Methanolysis Methanolysis Methanolysis->Reactor Catalyst (e.g., Zn(II) complex) Catalyst (e.g., Zn(II) complex) Catalyst (e.g., Zn(II) complex)->Reactor Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reactor

Caption: Chemical Recycling of PLA to this compound.

Experimental Protocol: Catalytic Degradation of PLA to this compound

This protocol is based on a study of PLA degradation using a zinc catalyst.[17]

Materials:

  • Poly(lactic acid) (PLA)

  • Methanol

  • Tetrahydrofuran (THF) as solvent

  • Zn(II) complex catalyst

  • Jacketed stirred batch reactor

  • Gas chromatograph with a flame-ionization detector (GC-FID) for analysis

Procedure:

  • Charge the reactor with PLA, THF, and the Zn(II) catalyst.[14]

  • Seal the reactor and control the temperature using an oil bath.[14]

  • Once the desired temperature is reached and stabilized, add methanol to the reactor. This marks the start of the reaction.[14]

  • Monitor the reaction progress by withdrawing samples at different time intervals.[14]

  • Analyze the concentration of this compound in the samples using GC-FID.[14]

  • The reaction can be studied at different temperatures (e.g., 40 to 130 °C) and catalyst concentrations (e.g., 4 to 16 wt%) to determine the effect on conversion, yield, and selectivity.[17]

Food and Fragrance Industries

Due to its mild, fruity aroma, this compound is used as a flavoring agent in food products and as a component in fragrances.[12]

Quantitative Performance Data

The performance of this compound can be quantified in various applications. Table 3 presents some exemplary data on reaction yields in its synthesis and use.

ApplicationKey ParametersYield/ConversionReferences
Synthesis of this compound via Esterification Molar ratio of methanol to lactic acid: 3:1; 4.9 theoretical plates78.7% yield of this compound[20][21]
Synthesis of this compound from Biomass Glycerol (B35011) HZSM-5-supported Au-Pd catalyst; 110-140°C; 4-6 hoursUp to 96.0% yield of this compound[22]
Chemical Recycling of PLA to this compound Zn(II) complex catalyst; 70-110°C>94% selectivity and yield[15][16]
Conversion of Dihydroxyacetone to this compound [K]Sn-USY and [K]Sn-β zeolite catalysts; 6 hoursAlmost quantitative yields (>95%)[23]

Conclusion

This compound is a versatile and sustainable chemical with a broad and expanding range of industrial applications. Its excellent solvency, low toxicity, and biodegradability make it an attractive alternative to traditional solvents in paints, coatings, cleaning agents, and electronics. In the pharmaceutical industry, it offers significant advantages for drug formulation and delivery. Furthermore, its role as a precursor for and a product of the chemical recycling of PLA highlights its importance in the development of a circular bioeconomy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to explore and optimize the use of this compound in their respective fields.

References

Chirality and Optical Properties of Methyl Lactate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lactate (B86563), the methyl ester of lactic acid, is a chiral molecule of significant interest in the pharmaceutical and agrochemical industries due to its role as a versatile and biodegradable chiral building block. The stereochemistry of methyl lactate is crucial, as the biological activity of many chiral drugs and agrochemicals is enantiomer-dependent. This technical guide provides an in-depth overview of the chirality and optical properties of this compound isomers, including a compilation of their physical and optical data, detailed experimental protocols for their analysis, and visual workflows for key analytical techniques.

Introduction to Chirality in this compound

This compound (C₄H₈O₃) possesses a single stereocenter at the C2 carbon atom, giving rise to two enantiomers: (S)-(-)-methyl lactate and (R)-(+)-methyl lactate. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[1] However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. The (S)-enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise), while the (R)-enantiomer is dextrorotatory, rotating it to the right (clockwise).[2][3] The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.[4]

The optical purity of this compound is a critical parameter in the synthesis of optically active pharmaceuticals and agrochemicals, where often only one enantiomer possesses the desired therapeutic or biological activity.[5]

Quantitative Data on this compound Isomers

The optical and physical properties of the individual enantiomers and the racemic mixture of this compound are summarized in the tables below. This data is essential for the characterization and quality control of this compound in various applications.

Table 1: Optical Properties of this compound Isomers
Property(S)-(-)-Methyl Lactate(R)-(+)-Methyl LactateRacemic (DL)-Methyl Lactate
Specific Rotation ([α]) -8.1° (18°C, neat)[6], -8.2° (20°C, neat)[5], -8.3° (20°C/D)[7]+8.4° (21°C, neat)[8], +8.50° (20°C, neat)[9], +6.5° to +10.5° (20°C, neat)[10], +7.46° (20°C/D)[7]
Refractive Index (nD) 1.413 (20°C)[6], 1.410 - 1.418 (20°C)[5]1.413 (20°C)[8], 1.4110 - 1.4150 (20°C)[10]1.413 (20°C)[4], 1.4141 (20°C)[7]
Table 2: Physical Properties of this compound Isomers
Property(S)-(-)-Methyl Lactate(R)-(+)-Methyl LactateRacemic (DL)-Methyl Lactate
Molecular Formula C₄H₈O₃[5]C₄H₈O₃[9]C₄H₈O₃[1]
Molar Mass 104.10 g/mol [6]104.10 g/mol [8]104.105 g/mol [1]
Appearance Colorless clear liquid[5]Liquid[10]Colorless clear liquid[1]
Density (g/mL) 1.09 (25°C)[6], 1.1 (20°C)[5]1.09 (25°C)[8]1.093 (20°C)[4]
Boiling Point (°C) 144-145[6]144-145[8]144-145[1]
Melting Point (°C) ---66[1]
Solubility Miscible with water[1]Miscible with water[7]Miscible with water[1]

Experimental Protocols

Accurate determination of the enantiomeric composition and optical purity of this compound is paramount. The following sections provide detailed methodologies for the key analytical techniques used for this purpose.

Polarimetry

Polarimetry is a fundamental technique for measuring the optical rotation of a chiral substance. The specific rotation is an intrinsic property of an enantiomer and can be used to determine its concentration or enantiomeric excess in a sample.

Objective: To determine the specific rotation of a this compound sample.

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks

  • Analytical balance

  • Solvent (e.g., ethanol (B145695) or neat)

Procedure:

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

    • Fill the polarimeter cell with the chosen solvent (blank).

    • Place the cell in the polarimeter and take a reading. This is the zero reading.

  • Sample Preparation:

    • For a neat measurement, carefully fill the polarimeter cell with the pure this compound sample, ensuring no air bubbles are present.

    • For a solution, accurately weigh a known mass of the this compound sample and dissolve it in a specific volume of the chosen solvent in a volumetric flask.

  • Measurement:

    • Place the sample-filled polarimeter cell in the instrument.

    • Observe the rotation of the analyzer until the light intensity is at a minimum or maximum (depending on the instrument).

    • Record the observed angle of rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the sample in g/mL (for solutions) or the density in g/mL (for neat liquids).

Expected Results: The specific rotation should correspond to the values presented in Table 1 for the respective enantiomer. A value of 0° indicates a racemic mixture. The enantiomeric excess (ee) can be calculated as: ee (%) = ([α]sample / [α]pure enantiomer) * 100

Polarimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start instrument_prep Instrument Warm-up & Calibration start->instrument_prep sample_prep Sample Preparation (Neat or Solution) instrument_prep->sample_prep measure_rotation Measure Observed Rotation (α) sample_prep->measure_rotation calculate_specific Calculate Specific Rotation [α] measure_rotation->calculate_specific determine_ee Determine Enantiomeric Excess (ee) calculate_specific->determine_ee end End determine_ee->end

Polarimetry Experimental Workflow
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • Mobile phase solvents (e.g., n-hexane, isopropanol)

  • Sample vials

  • Syringe filters

Procedure:

  • System Preparation:

    • Install the chiral column in the HPLC system.

    • Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane:isopropanol, 90:10 v/v). Degas the mobile phase.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a standard solution of racemic this compound in the mobile phase.

    • Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the HPLC parameters:

      • Flow rate: Typically 0.5 - 1.0 mL/min.

      • Column temperature: Ambient or controlled (e.g., 25°C).

      • Injection volume: 5 - 20 µL.

      • Detector wavelength: As this compound has a weak chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) on a sensitive detector is required. Refractive index detection can be an alternative.

    • Inject the racemic standard to determine the retention times of the two enantiomers and the resolution.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times from the standard.

    • Integrate the area of each peak.

    • Calculate the percentage of each enantiomer: % Enantiomer = (Areaenantiomer / Total Area) * 100

    • Calculate the enantiomeric excess (ee): ee (%) = |(% Enantiomer 1 - % Enantiomer 2)|

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start system_prep HPLC System & Column Equilibration start->system_prep sample_prep Sample & Standard Preparation system_prep->sample_prep hplc_run Chromatographic Run sample_prep->hplc_run peak_integration Peak Identification & Integration hplc_run->peak_integration quantification Quantification & ee Calculation peak_integration->quantification end End quantification->end

Chiral HPLC Experimental Workflow
Chiral Capillary Gas Chromatography (GC)

Chiral GC is another effective method for the separation of volatile chiral compounds like this compound. It utilizes a chiral stationary phase coated on the inside of a capillary column.

Objective: To achieve baseline separation of this compound D and L enantiomers.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin)[11]

  • Carrier gas (e.g., nitrogen or helium)

  • Sample vials

  • Microsyringe

Procedure:

  • Instrument Setup:

    • Install the chiral capillary column in the GC.

    • Set the GC parameters according to the specific column and application. A reported method uses the following conditions[11]:

      • Column: 20-30 m length, 250-320 µm inner diameter, 0.31 µm film thickness.[11]

      • Carrier gas flow rate: 25-35 cm/s.[11]

      • Injector temperature: 200-280°C.[11]

      • Detector temperature: 250-280°C.[11]

      • Column temperature: 50-80°C.[11]

      • Split ratio: 50:1.

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., acetone) at a concentration of approximately 0.1 mg/mL.

  • Chromatographic Analysis:

    • Inject a small volume (e.g., 0.6 µL) of the sample solution into the GC.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks for the D and L isomers.

    • The degree of separation can be calculated to ensure baseline resolution.[11]

    • Quantification can be performed by comparing peak areas to those of standards.

Chiral_GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start instrument_setup GC Instrument & Column Setup start->instrument_setup sample_prep Sample Preparation in Solvent instrument_setup->sample_prep gc_run GC Injection & Run sample_prep->gc_run peak_analysis Peak Identification & Separation Analysis gc_run->peak_analysis quantification Quantification of Isomers peak_analysis->quantification end End quantification->end

Chiral GC Experimental Workflow

Conclusion

The chirality of this compound is a fundamental aspect that dictates its application in the synthesis of stereospecific compounds, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its optical properties and the availability of robust analytical methods for enantiomeric differentiation are essential for quality control and process development. This guide has provided a consolidated resource of quantitative data and detailed experimental protocols for polarimetry, chiral HPLC, and chiral GC to aid researchers and professionals in the effective analysis and utilization of this compound isomers. The provided workflows offer a clear visual representation of the analytical processes, facilitating their implementation in a laboratory setting.

References

Thermogravimetric Analysis of Methyl Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of methyl lactate (B86563). Due to the limited availability of direct TGA data for pure methyl lactate in published literature, this document outlines the expected thermal decomposition behavior based on its chemical properties and findings from pyrolysis studies. A detailed, representative experimental protocol for conducting TGA on this compound is presented, designed to yield valuable insights into its thermal stability and degradation profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the thermal characteristics of this significant green solvent.

Introduction

This compound, a biodegradable and biocompatible solvent derived from renewable resources, is increasingly utilized in the pharmaceutical, cosmetic, and chemical industries. Its low toxicity and favorable environmental profile make it an attractive alternative to conventional volatile organic compounds. A thorough understanding of its thermal properties is crucial for ensuring stability, safety, and efficacy in its various applications, from synthesis and formulation to storage and handling.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition characteristics of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide details the theoretical application of TGA to this compound, providing a robust framework for future experimental work.

Expected Thermal Decomposition Behavior of this compound

The proposed decomposition sequence is as follows:

Therefore, a TGA analysis of this compound under an inert atmosphere is expected to show a significant mass loss corresponding to the volatilization of the sample. The onset of decomposition would likely be observed at a temperature significantly lower than the pyrolysis temperatures, providing a measure of its thermal stability under controlled heating. In an oxidative atmosphere (e.g., air), the decomposition would be more complex, involving oxidation reactions and the formation of carbon oxides.

Experimental Protocol for Thermogravimetric Analysis of this compound

The following is a detailed, proposed methodology for the thermogravimetric analysis of this compound. This protocol is based on standard procedures for volatile organic compounds and is designed to provide a comprehensive thermal profile.

Data Presentation

The quantitative data obtained from a TGA experiment on this compound should be summarized for clear comparison. The table below outlines the key parameters to be recorded.

ParameterDescriptionExpected/Hypothetical Value
Initial Sample Mass (mg) The starting mass of the this compound sample.5 - 10
Heating Rate (°C/min) The rate at which the temperature is increased.10
Temperature Range (°C) The starting and ending temperatures of the analysis.25 - 400
Atmosphere The purge gas used during the analysis.Nitrogen (N₂) or Air
Flow Rate (mL/min) The rate at which the purge gas is supplied.50
Onset Decomposition Temp. (°C) The temperature at which significant mass loss begins.To be determined
Peak Decomposition Temp. (°C) The temperature at which the rate of mass loss is maximal (from DTG curve).To be determined
Residual Mass (%) The percentage of the initial mass remaining at the end of the analysis.< 1% (in inert atmosphere)
Detailed Methodology
  • Instrument Preparation:

    • Ensure the TGA instrument is clean, calibrated, and functioning according to the manufacturer's specifications.

    • Perform a baseline run with an empty sample pan to ensure a stable baseline.

  • Sample Preparation:

    • Use high-purity this compound to avoid interference from impurities.

    • As this compound is a liquid, carefully pipette approximately 5-10 mg of the sample into a standard aluminum or platinum TGA pan.

    • Record the exact initial mass of the sample.

  • TGA Analysis:

    • Place the sample pan containing the this compound into the TGA furnace.

    • Purge the furnace with the selected gas (e.g., high-purity nitrogen for an inert atmosphere) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert environment.

    • Heat the sample from ambient temperature (e.g., 25 °C) to 400 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to determine the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition, typically defined as the intersection of the baseline with the tangent of the decomposition step.

    • Quantify the percentage of mass loss at different temperature intervals.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the proposed TGA experiment for this compound.

TGA_Workflow start Start instrument_prep Instrument Preparation (Calibration & Baseline) start->instrument_prep sample_prep Sample Preparation (5-10 mg this compound) instrument_prep->sample_prep tga_run TGA Analysis (25-400°C at 10°C/min in N₂) sample_prep->tga_run data_collection Data Collection (Mass vs. Temperature) tga_run->data_collection data_analysis Data Analysis (TGA/DTG Curves) data_collection->data_analysis reporting Reporting (Data Table & Interpretation) data_analysis->reporting end_node End reporting->end_node

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the thermogravimetric analysis of this compound. While direct experimental data is currently scarce, the outlined expected behavior and detailed experimental protocol offer a robust starting point for researchers and professionals. The application of the proposed TGA methodology will enable the determination of key thermal stability parameters for this compound, contributing to its safe and effective use in a wide range of applications. Future experimental work is encouraged to validate and expand upon the information presented in this guide.

Methyl Lactate: A Comprehensive Technical Guide to a Promising Green Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the ongoing pursuit of sustainable practices within the chemical, pharmaceutical, and materials science industries, the replacement of conventional, often hazardous, organic solvents with environmentally benign alternatives is a critical objective. Methyl lactate (B86563) (CH₃CH(OH)COOCH₃), a lactate ester derived from renewable resources, has emerged as a compelling "green solvent."[1] Produced through the esterification of lactic acid, which can be sourced from the fermentation of corn or other biomass, methyl lactate offers a combination of effective solvency, biodegradability, and low toxicity.[1][2] This technical guide provides an in-depth review of this compound for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis methodologies, and applications, with a focus on experimental protocols.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid with a mild, characteristic odor.[2] Its utility as a solvent is underpinned by a unique molecular structure that includes both hydrophilic (-OH) and lipophilic (-CH₃) functional groups, rendering it effective at dissolving a wide array of polar and non-polar substances.[1] It is miscible with water and most organic solvents.[2][3] A summary of its key physical and chemical properties is presented below.

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₈O₃[3][4]
Molar Mass 104.105 g·mol⁻¹[2][3]
Appearance Colorless clear liquid[2][3]
Density 1.093 g/cm³ (at 20°C)[2][3]
Melting Point -66 °C[2][3]
Boiling Point 144 to 145 °C[2][3][4]
Flash Point 49 °C (closed cup)[3]
Vapor Pressure 1.85 mmHg (at 20°C)[4]
Water Solubility Miscible[2][3][4]
Refractive Index 1.413 (at 20°C)[5]

Table 2: Solvent-Specific Parameters for this compound

ParameterValueReferences
Hansen Solubility Parameters
δD (Dispersion)17.07 MPa¹/²[6]
δP (Polar)8.59 MPa¹/²[6]
δH (Hydrogen Bonding)14.64 MPa¹/²[6]

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several pathways, primarily via the esterification of lactic acid with methanol (B129727) or the catalytic conversion of biomass-derived feedstocks.

Esterification of Lactic Acid with Methanol

This is the most direct and common method for producing this compound. The reaction is typically catalyzed by a strong acid.

Protocol: Acid-Catalyzed Esterification

A general procedure involves heating lactic acid with an excess of methanol in the presence of a catalyst like sulfuric acid.[7]

  • Reactants and Reagents:

    • Lactic acid condensation polymer (1 mole)

    • Methanol (2.5–5 moles)

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Combine 1 mole of lactic acid condensation polymer with 2.5 to 5 moles of methanol in a heavy-walled pressure bottle.

    • Carefully add a small quantity of concentrated sulfuric acid to the mixture.

    • Seal the bottle and heat the mixture at 100°C for 1–4 hours.

    • After cooling, the reaction mixture is worked up to neutralize the acid catalyst and purify the this compound, typically by distillation under reduced pressure.

  • Yield: 80–85%[7]

A more detailed process described in a patent involves reactive distillation to improve the yield by continuously removing the byproducts.[8] In this setup, the reaction is performed at temperatures up to 135°C, with varying molar ratios of methanol to lactic acid (from 1:1 to 3:1).[8] The highest yield of 78.7% was achieved with a 3:1 molar ratio.[8]

Synthesis from Biomass

Advanced methods focus on producing this compound directly from renewable resources like glycerol (B35011), a byproduct of biodiesel production.

Protocol: Catalytic Conversion of Glycerol

This method utilizes a bimetallic catalyst in a high-pressure reactor.[9][10]

  • Reactants and Reagents:

    • Glycerol (as a 0.5–2 mol/L solution in methanol)

    • HZSM-5-supported bimetallic Au-Pd catalyst

    • Phosphotungstic acid

    • Methanol (solvent)

  • Procedure:

    • Prepare a solution of glycerol in methanol (0.5–2 mol/L).

    • In a high-pressure reaction kettle, combine the glycerol solution, the Au-Pd/HZSM-5 catalyst (catalyst to glycerol mass ratio of 0.02–0.05:1), and phosphotungstic acid.

    • Seal the reactor and conduct the reaction at a temperature of 110–140°C for 4–6 hours.

    • After the reaction, the catalyst is filtered, and the this compound is purified from the solution.

  • Yield: Up to 96.0% with 100% glycerol conversion.[9][10]

G Biomass Biomass (e.g., Corn, Sugarcane) Fermentation Fermentation Biomass->Fermentation LacticAcid Lactic Acid Fermentation->LacticAcid Esterification Acid-Catalyzed Esterification LacticAcid->Esterification Methanol Methanol Methanol->Esterification CatalyticConv Catalytic Conversion (Au-Pd/HZSM-5) Methanol->CatalyticConv MethylLactate1 This compound Esterification->MethylLactate1 Glycerol Glycerol (Biodiesel Byproduct) Glycerol->CatalyticConv MethylLactate2 This compound CatalyticConv->MethylLactate2

Caption: Synthesis pathways for this compound.

Chemical Recycling of Poly(lactic acid) (PLA)

This compound can be produced through the chemical recycling of PLA via methanolysis, offering a circular economy approach.

Protocol: Zinc-Catalyzed Methanolysis of PLA

This protocol details the degradation of PLA into this compound using a zinc-based catalyst.[9][11]

  • Reactants and Reagents:

    • Poly(lactic acid) (PLA) (2 g)

    • Zinc acetate (B1210297) dihydrate (Zn(OAc)₂) (2 mol%)

    • Tetrahydrofuran (THF) (31 mL)

    • Methanol (MeOH) (19 mL, ~17 equivalents)

  • Apparatus:

    • Autoclave reactor

    • HPLC pump

  • Procedure:

    • Add 2 g of PLA, 2 mol% of Zn(OAc)₂, and 31 mL of THF to the autoclave.

    • Seal the autoclave and degas with N₂ for 5 minutes.

    • Heat the reactor to the desired temperature (e.g., 90–130°C) with stirring (600 rpm).

    • Once the temperature is stable, feed 19 mL of methanol into the reactor using an HPLC pump at a rate of 10 mL/min.

    • Take reaction samples periodically for analysis by ¹H NMR spectroscopy to monitor the conversion to this compound.

    • Upon completion, the product is isolated and purified.

G PLA Poly(lactic acid) (PLA) Methanolysis Methanolysis (Zn(OAc)₂ catalyst, THF, 90-130°C) PLA->Methanolysis MethylLactate This compound Methanolysis->MethylLactate Purification Purification MethylLactate->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Caption: Workflow for PLA chemical recycling to this compound.

Applications of this compound as a Green Solvent

This compound's favorable properties make it a versatile solvent and intermediate in numerous applications.

In the Pharmaceutical Industry

This compound serves as a solvent and excipient in pharmaceutical formulations.[10] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) is crucial for creating stable and effective drug preparations for oral, topical, and injectable medications.[10] Its low toxicity and skin-penetrating properties make it an excellent choice for topical formulations like creams and lotions.[10] Furthermore, it can enhance the solubility and bioavailability of poorly soluble drugs.[10]

In Coatings and Inks

This compound is used as a solvent for nitrocellulose, cellulose (B213188) acetate, and other cellulose derivatives in the manufacturing of lacquers and dopes.[2][3] It provides high tolerance for diluents and good flaw and blush resistance, contributing to high-quality finishes.[3]

In Chemical Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for chiral compounds. It provides a chiral center that can be utilized in various reaction pathways. While detailed experimental protocols for a wide range of named reactions using this compound as a solvent are not extensively documented in publicly available literature, its effectiveness in esterification, transesterification, and condensation reactions has been noted.[1] Its polar nature and ability to dissolve many reagents and intermediates make it a useful medium for fine chemical and pharmaceutical manufacturing.[1]

A study evaluating various green solvents, including the closely related ethyl lactate, for the Suzuki-Miyaura cross-coupling reaction found that the choice of solvent often did not significantly affect the outcome, suggesting that for this specific reaction, the solvent's role might be less critical than other parameters.[2][5] This highlights the need for further research to explore the full potential and specific advantages of this compound in a broader range of organic transformations.

Safety and Environmental Profile

This compound is considered a green solvent due to its ready biodegradability and low toxicity.[2] It is not classified as a hazardous air pollutant. However, as with any chemical, appropriate safety precautions should be taken. It is a flammable liquid and can cause irritation to the skin, lungs, and eyes upon overexposure.[2]

Conclusion

This compound stands out as a high-performance, bio-based solvent with a favorable environmental and safety profile. Its versatile solvency, coupled with its origins from renewable resources, positions it as a sustainable alternative to conventional petrochemical-based solvents in a multitude of applications, from pharmaceuticals and cosmetics to coatings and chemical synthesis. While detailed protocols for its use in a wide array of specific organic reactions are still emerging in the literature, the robust methodologies for its synthesis and its proven performance in polymer and formulation science underscore its significant potential. As industries continue to prioritize green chemistry principles, this compound is poised to become an increasingly important tool for researchers and developers seeking to create more sustainable products and processes.

References

The Biological Virtues of Methyl Lactate Derivatives: A Technical Guide for Scientific Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern therapeutics is one of constant evolution, driven by the pursuit of novel bioactive compounds with improved efficacy and safety profiles. Within this dynamic field, methyl lactate (B86563) derivatives are emerging as a promising class of molecules exhibiting a diverse range of biological activities. This technical guide provides an in-depth exploration of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to empower researchers in their quest for next-generation therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Recent investigations have highlighted the potential of methyl lactate derivatives as cytotoxic agents against various cancer cell lines. A notable example is the study of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which incorporate a modified this compound-like moiety.

In Vitro Cytotoxicity

The anticancer potential of these derivatives has been quantified using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key metric in these studies.

One study reported the synthesis and cytotoxic evaluation of a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cell lines.[1][2] The results, summarized in Table 1, demonstrate that these compounds exhibit significant, dose-dependent inhibitory activity. Notably, compound 3a , featuring a tigloyl group, displayed the most potent cytotoxicity against the HEPG-2 cell line with an IC50 value of 8.51 μM.[1]

Table 1: Anticancer Activity (IC50 in μM) of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives [1][2]

CompoundHEPG-2SGC-7901LS174T
3a 8.5129.65>40
3c 15.2318.4225.67

Data represents the mean of three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the key steps for assessing the cytotoxic effects of this compound derivatives using the MTT assay.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_assay MTT Reaction cluster_analysis Data Analysis start Seed Cells treat Add Compounds start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT incubate->mtt solubilize Add Solubilizer mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Experimental workflow for the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Lactic acid and its salts are known to possess antimicrobial properties, and their ester derivatives are being explored for similar activities. The primary mechanism of action is believed to involve the disruption of the bacterial cell membrane and the inhibition of essential metabolic processes.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. While specific MIC values for a broad range of this compound derivatives are not yet widely available in the literature, studies on lactic acid provide a valuable reference point. For instance, the MIC of lactic acid against Listeria monocytogenes has been reported to be 5000 µg/mL (0.5%).[3]

Table 2: Reported MIC Values for Lactic Acid Against Various Microorganisms [3][4]

MicroorganismMIC (mg/mL)
Listeria monocytogenes5.0
Salmonella Enteritidis1.25
Escherichia coli≥1.25
Pseudomonas aeruginosa≥1.25
Staphylococcus aureus2.5
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis dilute Serial Dilution of Compound inoculate Inoculate Plates dilute->inoculate inoculum Prepare Bacterial Inoculum inoculum->inoculate incubate Incubate (18-24h) inoculate->incubate observe Observe Growth incubate->observe determine Determine MIC observe->determine

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Immune Response

The inflammatory response is a complex biological process that, when dysregulated, can contribute to a variety of chronic diseases. Lactate has been shown to have immunomodulatory effects, and its derivatives are being investigated for their potential to mitigate inflammation.

Signaling Pathways in Inflammation

Key signaling pathways involved in the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the production of pro-inflammatory mediators such as cytokines and chemokines. Studies on lactic acid and lactic acid bacteria have shown that they can modulate these pathways. For instance, lactate has been demonstrated to boost TLR4 signaling and NF-κB-mediated gene transcription in macrophages.[5] Lactic acid bacteria have also been shown to exert differential immune-stimulatory effects via the MAPK signaling pathway.[6] While direct evidence for this compound derivatives is still emerging, it is plausible that they may exert their anti-inflammatory effects through similar mechanisms.

Inflammation_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines

Simplified overview of inflammatory signaling pathways.
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes a common in vitro model for assessing the anti-inflammatory activity of test compounds.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)

Procedure:

  • Cell Culture: Culture macrophage cells to the desired confluency.

  • Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivatives for a specific duration.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the cells for an appropriate time to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators: Collect the cell culture supernatants and measure the levels of nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using appropriate assays.

  • Data Analysis: Calculate the percentage of inhibition of the inflammatory mediators for each compound concentration compared to the LPS-only control. Determine the IC50 value for the inhibition of each mediator.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their potential in oncology, infectious diseases, and inflammatory disorders. However, the field is still in its nascent stages, and further research is imperative to fully elucidate their biological activities and mechanisms of action.

Future studies should focus on:

  • Synthesizing and screening a broader range of this compound derivatives to establish comprehensive structure-activity relationships.

  • Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Evaluating the in vivo efficacy and safety of the most promising derivatives in relevant animal models.

By systematically exploring the biological potential of this compound derivatives, the scientific community can unlock new avenues for the development of innovative and effective treatments for a multitude of human diseases.

References

Methodological & Application

Methyl Lactate: A Versatile and Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl lactate (B86563) is emerging as a highly promising green solvent for a wide range of applications in organic synthesis. Derived from renewable resources, it offers a favorable safety and environmental profile, characterized by high biodegradability, low toxicity, and a high boiling point. Its unique combination of a hydroxyl and an ester group allows it to act as a versatile solvent for a variety of reaction types, from esterifications and amide bond formations to more complex catalytic transformations. This document provides detailed application notes and protocols for the use of methyl lactate as a solvent in key organic synthesis reactions.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in synthesis. This compound is a colorless, clear liquid with a mild, pleasant odor. It is miscible with water and a broad range of organic solvents, making it a versatile medium for diverse chemical transformations.

PropertyValueReferences
Molecular Formula C₄H₈O₃
Molecular Weight 104.10 g/mol
Boiling Point 144-145 °C
Melting Point -66 °C
Density 1.093 g/cm³ (at 20°C)
Flash Point 49-54 °C
Vapor Pressure 2.2-3.5 mmHg (at 25°C)
Water Solubility Miscible
Refractive Index 1.413-1.414 (at 20°C)

Solvent Purification

For moisture-sensitive reactions, it is essential to use dry this compound. While commercially available high-purity grades are often suitable, further drying can be achieved by standard laboratory procedures. It is important to note that this compound can be hydrolyzed, so acidic or basic drying agents should be avoided. Distillation under reduced pressure is a common method for purification.

Applications in Organic Synthesis

Esterification and Transesterification Reactions

This compound is an excellent solvent and a potential reactant in esterification and transesterification reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures, often leading to higher conversion rates.

Protocol: Sulfuric Acid-Catalyzed Esterification of Lactic Acid with Methanol (B129727)

This protocol describes the synthesis of this compound itself but illustrates the conditions applicable for other esterification reactions using this compound as a solvent.

  • Reactants: Lactic acid (1.0 mol), Methanol (3.0 mol)

  • Catalyst: Sulfuric acid (3 wt% of the reaction mixture)

  • Solvent: Excess methanol can act as the solvent.

  • Procedure:

    • Combine lactic acid, methanol, and sulfuric acid in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (the temperature will be close to the boiling point of methanol).

    • Monitor the reaction progress by TLC or GC analysis.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

    • Perform a liquid-liquid extraction to isolate the product.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation.

Molar Ratio (Methanol:Lactic Acid)CatalystTemperatureYield of this compoundReference
3:1H₂SO₄ (3 wt%)Reflux78.7%
1:8 (Calcium Lactate:Methanol)Supercritical CO₂110 °COptimized

Logical Relationship: Esterification Process

Esterification Reactants Carboxylic Acid + Alcohol Reaction Reaction at Elevated Temperature Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent This compound Solvent->Reaction Workup Neutralization & Extraction Reaction->Workup Product Ester + Water Workup->Product

Caption: General workflow for an acid-catalyzed esterification reaction.

Amide Bond Formation

The formation of amide bonds is a cornerstone of medicinal chemistry and materials science. While specific protocols utilizing this compound as a solvent are not extensively detailed in publicly available literature, its properties suggest it could be a suitable medium for enzyme-catalyzed amidations, which often benefit from non-aqueous, polar environments.

Conceptual Protocol: Enzyme-Catalyzed Amide Synthesis

This conceptual protocol is based on general principles of biocatalytic amide bond formation and would require optimization for specific substrates.

  • Reactants: Carboxylic acid (1.0 equiv), Amine (1.0-1.2 equiv)

  • Catalyst: Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B, CALB)

  • Solvent: this compound

  • Procedure:

    • To a solution of the carboxylic acid in this compound, add the amine.

    • Add the immobilized lipase to the reaction mixture.

    • Stir the suspension at a controlled temperature (e.g., 40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the immobilized enzyme for reuse.

    • Remove the solvent under reduced pressure.

    • Purify the resulting amide by chromatography or crystallization.

Signaling Pathway: Enzyme-Catalyzed Amidation

Amidation cluster_enzyme Enzyme Active Site Acid Carboxylic Acid AcylEnzyme AcylEnzyme Acid->AcylEnzyme Activation Enzyme Lipase (e.g., CALB) Acid->Enzyme Amide Amide Product AcylEnzyme->Amide + Amine Amine Amine Amine->AcylEnzyme Enzyme->Amide

Caption: Simplified representation of an enzyme-catalyzed amide bond formation.

Asymmetric Synthesis

The chiral nature of this compound, which is available in both (R) and (S) enantiomeric forms, makes it an intriguing solvent for asymmetric synthesis, where it can potentially influence the stereochemical outcome of a reaction.

Protocol: Asymmetric Hydroboration of Acetophenone (B1666503)

This protocol demonstrates the use of (S)-methyl lactate as a chiral solvent to induce enantioselectivity in the reduction of a ketone.

  • Reactant: Acetophenone

  • Reagent: Borane-tetrahydrofuran complex (BH₃·THF)

  • Solvent: (S)-Methyl Lactate

  • Lewis Acid (optional): Zinc Chloride (ZnCl₂)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve acetophenone in (S)-methyl lactate.

    • If using a Lewis acid, add ZnCl₂ to the solution.

    • Cool the mixture to the desired temperature (e.g., -78 °C).

    • Slowly add the BH₃·THF solution dropwise.

    • Stir the reaction at the same temperature until completion (monitor by TLC).

    • Quench the reaction carefully with methanol.

    • Perform an aqueous work-up.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer, filter, and concentrate.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

TemperatureLewis AcidConversionEnantiomeric Excess (ee)Reference
-78 °CNone44%9%
-78 °CZnCl₂78%50%
-78 °CZnCl₂ (with THF co-solvent)Quantitative59%

Experimental Workflow: Asymmetric Hydroboration

HydroborationWorkflow Start Dissolve Acetophenone in (S)-Methyl Lactate Add_Lewis_Acid Add ZnCl₂ (optional) Start->Add_Lewis_Acid Cooling Cool to -78 °C Add_Lewis_Acid->Cooling Add_Reagent Add BH₃·THF Cooling->Add_Reagent Reaction Stir until Completion Add_Reagent->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Analysis Determine ee Workup->Analysis

Caption: Step-by-step workflow for the asymmetric hydroboration of acetophenone.

Cross-Coupling Reactions (Conceptual)

Conceptual Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactants: Aryl halide (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent: this compound (potentially with a small amount of water)

  • Procedure:

    • Combine the aryl halide, arylboronic acid, palladium catalyst, and base in a reaction vessel.

    • Add this compound (and water, if applicable).

    • Degas the mixture and place it under an inert atmosphere.

    • Heat the reaction to an elevated temperature (e.g., 80-120 °C).

    • Monitor the reaction progress.

    • After completion, cool the mixture and perform a standard aqueous work-up and extraction.

    • Purify the product by chromatography or crystallization.

Work-Up Procedures

A common work-up procedure for reactions in this compound involves dilution with water followed by extraction with a less polar, water-immiscible organic solvent. The high water miscibility of this compound facilitates its removal from the desired product during the aqueous wash steps.

General Work-Up Workflow

Workup Reaction_Mixture Reaction Mixture in this compound Dilution Dilute with Water Reaction_Mixture->Dilution Extraction Extract with Organic Solvent (e.g., EtOAc, CH₂Cl₂) Dilution->Extraction Separation Separate Organic and Aqueous Layers Extraction->Separation Drying Dry Organic Layer (e.g., Na₂SO₄) Separation->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify Product (Chromatography/Crystallization) Concentration->Purification

Caption: A general workflow for the work-up of a reaction conducted in this compound.

Conclusion

This compound presents a compelling case as a green and versatile solvent for a variety of organic transformations. Its favorable environmental profile, coupled with its suitable physicochemical properties, makes it an attractive alternative to conventional volatile organic solvents. While detailed protocols for its use in a broad spectrum of reactions are still emerging, the existing data on its application in esterification and asymmetric synthesis highlight its potential. Further research into its utility in cross-coupling and multicomponent reactions is warranted and is expected to expand the toolkit of sustainable practices in organic synthesis.

Application Notes and Protocols: Esterification of Lactic Acid to Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl lactate (B86563) via the esterification of lactic acid. The methodologies outlined below are suitable for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

Methyl lactate is a versatile, biodegradable solvent and a key intermediate in the synthesis of various chemicals, including the monomer for polylactic acid (PLA). The esterification of lactic acid with methanol (B129727) is a common and effective method for its production. This application note details two primary protocols for this conversion: a traditional acid-catalyzed method using sulfuric acid and a Lewis acid-catalyzed approach with the addition of a chloride salt to enhance reaction kinetics and yield.

Comparative Data of Esterification Protocols

The following table summarizes the quantitative data for the different esterification protocols, allowing for easy comparison of their effectiveness.

ProtocolCatalystTemperature (°C)Reaction Time (hours)Typical Yield (%)Purity (%)
Protocol 1 Sulfuric Acid (H₂SO₄)1001 - 480 - 85>95
Protocol 2 Zinc Chloride (ZnCl₂)50 - 100Not SpecifiedHigh YieldNot Specified

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from lactic acid and methanol using sulfuric acid as a catalyst.[1]

Materials:

  • Lactic acid (1 mole)

  • Methanol (2.5 - 5 moles)

  • Concentrated sulfuric acid (small quantity)

  • Sodium acetate

  • Anhydrous sodium sulfate

  • Reaction vessel (heavy-walled bottle suitable for heating)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a heavy-walled reaction bottle, combine 1 mole of lactic acid with 2.5 to 5 moles of methanol.

  • Catalyst Addition: Carefully add a small quantity of concentrated sulfuric acid to the mixture.

  • Reaction: Seal the vessel and heat the mixture at 100°C for 1 to 4 hours.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the sulfuric acid by adding sodium acetate.[1] It is crucial to neutralize any strong acid before distillation to prevent the formation of polylactic acid.[1]

  • Solvent Removal: Distill the mixture at atmospheric pressure to remove excess methanol and any water that may be present.

  • Purification by Vacuum Distillation: Purify the resulting this compound by distillation under reduced pressure.

Protocol 2: Enhanced Esterification with Dissolved Chloride Salts

This protocol utilizes a dissolved chloride salt, such as zinc chloride, to increase the reaction rate and yield of this compound.[2]

Materials:

  • Aqueous lactic acid solution

  • Methanol

  • Zinc chloride (at least 5 wt% of the aqueous liquid)

  • An appropriate extractant (e.g., methyl isobutyl ketone)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Mixture Preparation: Prepare an aqueous solution containing lactic acid, methanol, and at least 5 wt% of zinc chloride.

  • Reaction Conditions: Bring the mixture to reaction conditions, with a temperature in the range of 50 to 100°C.

  • Extraction: Introduce an extractant to the reaction mixture either during or after the formation of this compound.

  • Liquid-Liquid Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The organic phase will contain this compound and the extractant, while the aqueous phase will contain the dissolved zinc chloride.[2]

  • Isolation and Purification: Separate the organic phase and purify the this compound by distillation to remove the extractant.

Experimental Workflow and Diagrams

The following diagram illustrates the general experimental workflow for the esterification of lactic acid to this compound.

EsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Lactic Acid + Methanol ReactionVessel Heating & Stirring Reactants->ReactionVessel Catalyst Catalyst (e.g., H₂SO₄ or ZnCl₂) Catalyst->ReactionVessel Neutralization Neutralization (if acid catalyst is used) ReactionVessel->Neutralization Extraction Liquid-Liquid Extraction (for Protocol 2) ReactionVessel->Extraction Protocol 2 SolventRemoval Solvent Removal (Atmospheric Distillation) Neutralization->SolventRemoval Extraction->SolventRemoval VacuumDistillation Vacuum Distillation SolventRemoval->VacuumDistillation Product Pure this compound VacuumDistillation->Product Analysis Purity & Yield Determination (e.g., GC-MS) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Signaling Pathways/Reaction Mechanism

The esterification of lactic acid is a reversible reaction. The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). The subsequent removal of water drives the equilibrium towards the formation of the ester product, this compound. The addition of Lewis acids like zinc chloride can also facilitate the reaction by coordinating to the carbonyl oxygen.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products LacticAcid Lactic Acid ProtonatedLA Protonated Lactic Acid LacticAcid->ProtonatedLA + H⁺ Methanol Methanol ProtonatedLA->LacticAcid - H⁺ TetrahedralInt Tetrahedral Intermediate ProtonatedLA->TetrahedralInt + Methanol TetrahedralInt->ProtonatedLA - Methanol MethylLactate This compound TetrahedralInt->MethylLactate - H₂O, - H⁺ Water Water Catalyst Acid Catalyst (H⁺)

Caption: Simplified reaction mechanism for acid-catalyzed esterification.

References

Application Notes & Protocols: Synthesis of Polylactic Acid (PLA) from Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester (B1180765) derived from renewable resources, making it a sustainable alternative to petroleum-based plastics. It has found extensive applications in packaging, agriculture, and biomedicine. While traditionally produced from lactic acid, the use of methyl lactate (B86563) as a precursor offers a promising route. The primary pathway involves a two-step process: first, the conversion of methyl lactate to lactide, the cyclic dimer of lactic acid, and second, the ring-opening polymerization (ROP) of lactide to produce high molecular weight PLA. This document provides detailed protocols and data for the synthesis of PLA from this compound.

dot digraph "PLA_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: Overall synthesis pathway from this compound to polylactic acid (PLA).

Part 1: Synthesis of Lactide from this compound

The conversion of this compound to lactide is typically achieved through a vapor-phase condensation reaction over a solid catalyst. This process circumvents the need for the initial polycondensation of lactic acid to a prepolymer.

Experimental Protocol 1: Vapor-Phase Catalytic Conversion

This protocol is based on the method described for the conversion of this compound over a supported titania/silica catalyst[1].

1. Materials & Equipment:

  • This compound (ML)
  • TiO2/SiO2 catalyst (e.g., 5 wt.% titania)[1]
  • Flow reactor system with an evaporator, fixed-bed catalytic reactor, and condenser
  • Vacuum pump
  • Dosing pump for liquid feed
  • Temperature controllers
  • Analytical equipment: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR)

2. Procedure:

  • Pack the flow reactor with the TiO2/SiO2 catalyst.
  • Heat the evaporator to 250°C and the catalytic reactor to the desired reaction temperature (e.g., 260°C)[1].
  • Reduce the pressure of the system to the target value (e.g., 100 mbar) using a vacuum pump[1].
  • Introduce liquid this compound into the evaporator at a controlled flow rate using a dosing pump. The load on the catalyst can be varied (e.g., 25 to 55 mmol ML/(gcat·h))[1].
  • The vaporized this compound passes through the catalytic bed, where it converts to lactide.
  • The product stream exits the reactor and is cooled in a condenser to collect the liquid product.
  • Analyze the collected product using GC and NMR to determine the conversion of this compound and the selectivity towards lactide.

Data Presentation:

Table 1: Reaction Conditions for this compound to Lactide Conversion[1]

Parameter Value
Catalyst 5 wt.% TiO2/SiO2
Reaction Temperature 260°C
Pressure 100 mbar
This compound Conversion 50-53%
Selectivity towards Lactide ~74%
Lactide Productivity 7.8 mmol / (gcat·h)

| Key Impurities | Methyl lactoyllactate, 1-methoxyethanol (B8614606) |

Part 2: Purification of Crude Lactide

Crude lactide synthesized from this compound or other methods contains impurities such as lactic acid monomer, oligomers, water, and meso-lactide (for stereoisomeric starting materials)[2][3]. These impurities can negatively impact the ring-opening polymerization process and the final properties of the PLA. Therefore, purification is a critical step. Recrystallization is a common and effective method.

Experimental Protocol 2: Lactide Purification by Recrystallization

1. Materials & Equipment:

  • Crude lactide
  • Anhydrous organic solvent (e.g., ethyl acetate, acetone, methyl isobutyl ketone)[2][3][4][5]
  • Crystallization vessel with stirring
  • Heating and cooling system
  • Filtration apparatus (e.g., Büchner funnel)
  • Vacuum oven

2. Procedure:

  • Dissolve the crude lactide in a minimal amount of hot solvent inside the crystallization vessel.
  • Once fully dissolved, gradually cool the solution while stirring to induce crystallization. The cooling rate can influence crystal size and purity.
  • Allow the crystals to form completely at the lower temperature.
  • Separate the purified lactide crystals from the mother liquor (which contains the majority of the impurities) by filtration[2][3].
  • Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
  • Dry the purified lactide crystals under vacuum at a mild temperature (e.g., 40-50°C) to remove all traces of solvent.
  • Store the high-purity lactide under an inert, dry atmosphere to prevent hydrolysis.

dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: General workflow for the purification of crude lactide via recrystallization.

Part 3: Ring-Opening Polymerization (ROP) of Lactide to PLA

High molecular weight PLA is synthesized by the ring-opening polymerization of purified lactide. This reaction is typically catalyzed by metal compounds, with Tin(II) 2-ethylhexanoate (B8288628) (stannous octoate, Sn(Oct)2) being one of the most widely used due to its high efficiency[6]. The polymerization can be performed in bulk (solvent-free).

Experimental Protocol 3: Bulk Polymerization of Lactide

This protocol describes a general procedure for the bulk ROP of L-lactide using Sn(Oct)2 as a catalyst and an alcohol as a co-initiator[7].

1. Materials & Equipment:

  • High-purity L-lactide
  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)2)
  • Co-initiator: 1-dodecanol (B7769020) (or other alcohol)
  • Glass reactor or ampoule suitable for vacuum and high temperatures
  • Schlenk line or glovebox for inert atmosphere handling
  • Oil bath or other precise heating system
  • High-vacuum pump
  • Solvent for polymer dissolution (e.g., chloroform, dichloromethane)
  • Non-solvent for polymer precipitation (e.g., methanol, ethanol)

2. Procedure:

  • Monomer and Catalyst Preparation:
  • Thoroughly dry the L-lactide under vacuum to remove any trace moisture.
  • Prepare a stock solution of Sn(Oct)2 and 1-dodecanol in a dry solvent like toluene, if desired, for accurate dispensing.
  • Reactor Charging:
  • Under an inert atmosphere (e.g., argon or nitrogen), charge the dried L-lactide into the reactor.
  • Add the desired amounts of Sn(Oct)2 catalyst and 1-dodecanol co-initiator. The monomer-to-catalyst molar ratio can range from 500 to 4000, and the co-initiator-to-catalyst ratio can range from 1 to 600[7].
  • Polymerization:
  • Seal the reactor and purge with an inert gas.
  • Immerse the reactor in a preheated oil bath at the desired polymerization temperature (e.g., 130°C)[7].
  • Melt the lactide and stir if possible to ensure homogeneity.
  • Continue the reaction for the required time (can range from minutes to several hours) to achieve high monomer conversion.
  • Polymer Recovery and Purification:
  • After the reaction, cool the reactor to room temperature. The resulting solid is crude PLA.
  • Dissolve the crude PLA in a suitable solvent like chloroform.
  • Precipitate the polymer by slowly adding the solution to a stirred non-solvent like cold methanol. This step removes unreacted monomer and catalyst residues.
  • Filter the purified PLA and dry it in a vacuum oven until a constant weight is achieved.

Data Presentation:

Table 2: Example Conditions for Bulk ROP of L-Lactide at 130°C[7]

Monomer-to-Catalyst Ratio ([M]/[Sn]) Co-initiator-to-Catalyst Ratio ([OH]/[Sn]) Reaction Rate Resulting Polymer Properties
500 1 - 600 Increases with catalyst concentration Molecular weight is controlled by the [OH]/[Sn] ratio.
1000 1 - 600 Moderate Higher [OH]/[Sn] ratios lead to lower molecular weights.

| 4000 | 1 - 600 | Decreases with lower catalyst concentration | Narrow molecular weight distributions (Đ) can be achieved. |

Note: The reaction rate is significantly influenced by both the catalyst concentration and the concentration of hydroxyl-bearing species (co-initiator and impurities)[7]. The final molecular weight is primarily controlled by the ratio of monomer to hydroxyl groups.

References

Application Note: Quantitative Analysis of Methyl Lactate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lactate (B86563) is a versatile organic compound with applications in various industries, including pharmaceuticals, food and beverage, and as a green solvent. Accurate and reliable quantification of methyl lactate is crucial for quality control, process optimization, and research and development. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is suitable for the simultaneous determination of this compound and its common precursor, lactic acid.

Principle

This method utilizes RP-HPLC to separate this compound and lactic acid from a sample matrix. The separation is achieved on a C18 stationary phase with an acidic aqueous-organic mobile phase. The acidic mobile phase ensures that lactic acid is in its protonated form, allowing for good retention and peak shape on the reversed-phase column. Detection is performed using a UV detector at 210 nm, where both this compound and lactic acid exhibit absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Data Presentation

The following table summarizes the typical quantitative data and system suitability parameters for the HPLC analysis of this compound and lactic acid based on the described method.

ParameterThis compoundLactic AcidAcceptance Criteria
Retention Time (min) ~5.5~3.8Reproducible within ±2%
Linearity Range (µg/mL) 1 - 5001 - 500-
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.999
Limit of Detection (LOD) (µg/mL) ~0.5~0.5-
Limit of Quantification (LOQ) (µg/mL) ~1.5~1.5-
Tailing Factor (T) < 1.5< 1.5≤ 2.0
Theoretical Plates (N) > 2000> 2000≥ 2000
Relative Standard Deviation (%RSD) < 2%< 2%≤ 2% for replicate injections

Note: The presented values are typical and may vary depending on the specific instrument, column, and laboratory conditions. Method validation should be performed to establish performance characteristics in your laboratory.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade, ≥99% purity)

  • Lactic acid standard (analytical grade, ≥99% purity)

  • Methanol (B129727) (HPLC grade)

  • Sulfuric acid (H₂SO₄), concentrated (analytical grade)

  • Water, deionized, 18.2 MΩ·cm or HPLC grade

  • Sample matrix (e.g., fermentation broth, reaction mixture)

  • 0.45 µm syringe filters (e.g., PTFE, nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Purospher® STAR RP-18 end-capped (5 µm, 250 x 4.6 mm) or equivalent C18 column.[1]

  • Mobile Phase: A mixture of 0.005 mol/L sulfuric acid in water and methanol (9:1, v/v).[1]

    • Preparation of 0.005 mol/L H₂SO₄: Carefully add 0.27 mL of concentrated H₂SO₄ to approximately 500 mL of deionized water, then dilute to 1 L.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 210 nm.[1]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Repeat the same procedure for the lactic acid standard.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock standard solutions with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

Sample Preparation (Example: Fermentation Broth)
  • Collect a representative sample from the fermentation broth.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet cells and other solid debris.

  • Carefully collect the supernatant.

  • Dilute the supernatant with the mobile phase to bring the expected concentration of this compound and lactic acid within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Test

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the mobile phase as a blank to ensure a clean baseline.

  • Inject a mid-concentration working standard solution (e.g., 50 µg/mL) at least five times.

  • Calculate the Relative Standard Deviation (%RSD) for the peak areas and retention times. The %RSD should be less than 2%.

  • Evaluate the tailing factor and the number of theoretical plates for the this compound and lactic acid peaks. The values should meet the criteria specified in the data presentation table.

Analysis Procedure
  • Construct a calibration curve by injecting the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each set of samples, it is good practice to inject a standard to check for any drift in retention time or response.

Data Analysis
  • Identify the peaks for this compound and lactic acid in the sample chromatograms based on their retention times compared to the standards.

  • Integrate the peak areas of the analytes.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound and lactic acid in the samples using the calibration curve equation.

  • Account for any dilution factors used during sample preparation to calculate the final concentration in the original sample.

Mandatory Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Setup & Equilibration cluster_sst 3. System Suitability Test (SST) cluster_analysis 4. Analysis cluster_data 5. Data Processing & Reporting start Start: HPLC Analysis of this compound prep_standards Prepare Standard Solutions (this compound & Lactic Acid) start->prep_standards prep_mobile_phase Prepare Mobile Phase (0.005M H2SO4:Methanol 9:1) start->prep_mobile_phase prep_sample Prepare Sample (e.g., Centrifuge, Dilute, Filter) start->prep_sample hplc_setup Set Chromatographic Conditions (Column, Flow Rate, Temp, Wavelength) inject_standard_sst Inject Mid-Concentration Standard (5x) prep_standards->inject_standard_sst hplc_equilibration Equilibrate System with Mobile Phase prep_mobile_phase->hplc_equilibration inject_samples Inject Prepared Sample Solutions prep_sample->inject_samples hplc_setup->hplc_equilibration hplc_equilibration->inject_standard_sst check_sst Check SST Parameters (%RSD, Tailing, Plates) inject_standard_sst->check_sst sst_pass SST Passed? check_sst->sst_pass sst_pass->hplc_setup No, troubleshoot inject_standards Inject Standard Curve Solutions sst_pass->inject_standards Yes inject_standards->inject_samples data_acquisition Data Acquisition (Chromatograms) inject_samples->data_acquisition peak_integration Identify & Integrate Peaks data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification report Generate Report quantification->report stop End report->stop

References

Application Note: Determination of Methyl Lactate Purity using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl lactate (B86563) is a versatile, biodegradable solvent and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including optically pure aryloxypropionic acid herbicides.[1] The chemical and optical purity of methyl lactate is critical for its application, particularly in chiral synthesis where the presence of the wrong enantiomer can lead to inactive or even harmful final products. Gas chromatography (GC) is a robust and widely used analytical technique for assessing the purity of volatile compounds like this compound. This application note details a comprehensive GC method for the determination of this compound purity, including the separation of its optical isomers.

Principle

Gas chromatography separates compounds in a complex mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. For purity analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity towards organic compounds. The separation of this compound from potential impurities is typically achieved using a polar capillary column. For the analysis of optical isomers (enantiomers), a specialized chiral capillary column is necessary to achieve separation.[1][2]

Experimental Protocols

1. Standard and Sample Preparation

  • Solvent Selection: Acetone is a preferred solvent for dissolving this compound for GC analysis.[2] Methanol or chloroform (B151607) can also be used.[2]

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).

  • Sample Preparation:

    • Accurately weigh the this compound sample to be analyzed.

    • Dissolve the sample in the chosen solvent to a final concentration within the calibration range (e.g., 0.1 mg/mL).[2]

2. Gas Chromatography (GC) Analysis

The following table summarizes the recommended GC conditions for both general purity analysis and chiral separation of this compound.

Data Presentation

Table 1: Gas Chromatography Parameters for this compound Analysis

ParameterGeneral Purity AnalysisChiral Separation of Optical Isomers
Column InertCap Pure-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness[3][4]Chiral capillary column with 2,3,6-tri-O-octanoyl-β-cyclodextrin stationary phase, 20-30 m x 250-320 µm I.D., 0.31 µm film thickness[1][2]
Carrier Gas Helium[3][4] or Nitrogen[2]Helium or Nitrogen[2]
Carrier Gas Flow Rate 100 kPa[3][4]25-35 cm/s[1][2]
Injection Mode SplitSplit[2]
Split Ratio 67:1[3][4]20:1 to 50:1[2]
Injection Volume 1.0 µL[3][4]0.4 - 1.0 µL[1][2]
Injector Temperature 250 °C[3][4]200 - 280 °C[1][2]
Oven Temperature Program 40 °C (hold for 5 min), then ramp at 5 °C/min to 200 °C[3][4]Isothermal at 50 - 80 °C[1][2]
Detector Flame Ionization Detector (FID)[3][4]Flame Ionization Detector (FID)[1][2]
Detector Temperature 250 °C[3][4]250 - 280 °C[1][2]

3. Data Analysis

  • Identification: Identify the peaks in the chromatogram by comparing their retention times with those of the reference standards.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the this compound sample using the following formula:

      • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Mandatory Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Sample/ Standard Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Purity Purity Calculation Quantify->Purity

Caption: Experimental workflow for GC analysis of this compound purity.

Purity_Assessment Total_Area Total Peak Area in Chromatogram Purity Calculated Purity (%) Total_Area->Purity ML_Area This compound Peak Area ML_Area->Total_Area ML_Area->Purity Impurity_Area Sum of Impurity Peak Areas Impurity_Area->Total_Area

Caption: Logical relationship for this compound purity calculation.

References

The Role of Methyl Lactate in Modern Coatings and Paint Formulations: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the dynamic landscape of coatings and paint technology, the demand for high-performance, environmentally conscious, and user-friendly materials is a paramount driving force. Methyl lactate (B86563), a bio-derived solvent, has emerged as a compelling alternative to traditional petrochemical solvents, offering a unique combination of efficacy, safety, and sustainability.[1][2] This document provides a comprehensive overview of the application of methyl lactate in various coating and paint formulations, complete with detailed protocols and performance data to guide researchers, scientists, and formulation chemists.

This compound (C₄H₈O₃) is an ester of lactic acid, typically produced through the fermentation of corn or other sugar sources. Its favorable properties, including high solvency power, biodegradability, low toxicity, and a mild, non-irritating odor, make it a versatile ingredient in a wide array of coating systems, from traditional lacquers to advanced waterborne and high-solids formulations.[1][3]

Key Properties and Advantages of this compound in Coatings

This compound's utility in coatings is underpinned by a range of beneficial properties that contribute to both the performance of the final product and the safety and environmental profile of the formulation process.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₈O₃[1]
Molecular Weight104.1 g/mol [1]
Boiling Point144 - 145 °C[1]
Flash Point49 °C
Density (20 °C)1.093 g/mL[4]
Water SolubilityMiscible
AppearanceColorless, clear liquid
OdorMild, characteristic

Advantages in Coating Formulations:

  • Green Solvent Profile: Derived from renewable resources and readily biodegradable, this compound is considered an environmentally friendly "green solvent".[2] Its use can help formulators meet increasingly stringent regulations on Volatile Organic Compounds (VOCs).[3]

  • Excellent Solvency: this compound is a powerful solvent for a wide range of resins, including nitrocellulose, cellulose (B213188) acetate, acrylics, and polyurethanes.[5] This high solvency power ensures good resin compatibility and can lead to improved film formation and adhesion.[2]

  • Enhanced Flow and Leveling: Due to its relatively slow evaporation rate compared to many traditional solvents, this compound can improve the flow and leveling of coatings, resulting in a smoother, more uniform finish with reduced defects like brush marks and orange peel.[3][4]

  • Improved Pigment Wetting and Dispersion: The structure of this compound facilitates excellent permeability and wetting of pigments, which can lead to better color development and more stable pigment dispersions.

  • High Diluent Tolerance: In lacquer formulations, this compound contributes to a high tolerance for diluents, providing formulators with greater flexibility in adjusting viscosity and cost.[5]

  • Blush Resistance: Its slow evaporation rate can help prevent "blushing," a common defect in lacquers caused by the condensation of moisture on a rapidly cooling surface.[5]

  • Low Odor and Toxicity: Compared to many conventional solvents like toluene, xylene, and ketones, this compound has a mild odor and lower toxicity, leading to a safer working environment.[1]

Application in Various Coating Systems

This compound's versatile properties allow for its use in a variety of coating and paint formulations.

Solvent-Based Coatings and Lacquers

In traditional solvent-based systems, this compound serves as an excellent primary or co-solvent. It is particularly effective in nitrocellulose lacquers, where it improves flow, blush resistance, and diluent tolerance.[5]

Waterborne Coatings

In waterborne formulations, this compound can function as a coalescing agent.[6] It aids in the film formation of latex paints by temporarily plasticizing the polymer particles, allowing them to fuse together as the water evaporates. This leads to a continuous, durable film with improved properties. Its miscibility with water makes it easy to incorporate into these systems.

High-Solids Coatings

For high-solids coatings, which are formulated to have lower VOC content, this compound's strong solvency power is advantageous. It can effectively reduce the viscosity of highly concentrated resin systems, making them easier to apply while still maintaining a low VOC profile.[4]

Printing Inks

This compound is also utilized in the formulation of printing inks, particularly for flexographic and gravure printing. It helps to improve drying characteristics and print quality.[4]

Quantitative Performance Data

While specific performance data can vary significantly depending on the full formulation of the coating, the following table summarizes the expected qualitative and quantitative impact of incorporating this compound as a replacement for a conventional solvent.

Table 2: Expected Performance Impact of this compound in a Coating Formulation

Performance MetricExpected Impact of this compoundRationale
Viscosity May require adjustmentThis compound's solvency can reduce viscosity. Formulation may need adjustment with thickeners.
Drying Time IncreasedSlower evaporation rate compared to many fast-evaporating solvents.[3]
VOC Content ReducedThis compound is a low-volatility organic compound.[3]
Film Hardness Comparable or slightly softer initiallySlower solvent release may result in a slightly softer film initially, with hardness developing over time.
Gloss ImprovedBetter flow and leveling contribute to a smoother surface and higher gloss.
Adhesion ImprovedGood solvency and pigment wetting can enhance adhesion to the substrate.[2]
Odor Significantly ReducedThis compound has a mild, non-irritating odor compared to many aromatic and ketone solvents.

Experimental Protocols

The following are generalized protocols for incorporating this compound into common coating formulations. The exact percentages will need to be optimized based on the specific resins, pigments, and desired properties of the final coating.

Protocol 1: Formulation of a Solvent-Based Nitrocellulose Lacquer

Objective: To prepare a clear nitrocellulose lacquer using this compound as a co-solvent to improve flow and blush resistance.

Materials:

  • Nitrocellulose resin (e.g., RS 1/2 second)

  • Primary solvent (e.g., acetone, methyl ethyl ketone)

  • Co-solvent (this compound)

  • Diluent (e.g., toluene, xylene)

  • Plasticizer (e.g., dibutyl phthalate)

Procedure:

  • Resin Dissolution: In a suitable mixing vessel equipped with a stirrer, dissolve the nitrocellulose resin in the primary solvent under agitation.

  • Solvent Addition: Once the resin is fully dissolved, add the this compound and continue to mix until the solution is homogeneous.

  • Plasticizer Incorporation: Add the plasticizer to the mixture and stir until fully incorporated.

  • Diluent Addition: Slowly add the diluent to the mixture while stirring. The amount of diluent will depend on the desired viscosity.

  • Viscosity Adjustment: Measure the viscosity of the lacquer using a Ford cup or other viscometer. Adjust the viscosity as needed with additional diluent.

  • Testing: Apply the lacquer to a test panel and evaluate for drying time, clarity, gloss, and blush resistance under varying humidity conditions.

Protocol 2: Formulation of a Waterborne Acrylic Latex Paint

Objective: To prepare a waterborne acrylic paint using this compound as a coalescing agent to improve film formation.

Materials:

  • Acrylic latex emulsion

  • Pigment dispersion (e.g., titanium dioxide slurry)

  • Coalescing agent (this compound)

  • Thickener (e.g., cellulosic or associative thickener)

  • Dispersant

  • Defoamer

  • Biocide

  • Water

Procedure:

  • Grind Stage: In a high-speed dispersion mixer, combine water, dispersant, defoamer, and biocide.

  • Pigment Addition: While mixing at high speed, slowly add the pigment (e.g., titanium dioxide) and continue to disperse until a Hegman grind of 6 or higher is achieved.

  • Letdown Stage: Reduce the mixing speed and add the acrylic latex emulsion.

  • Coalescent Addition: Slowly add the this compound to the mixture while stirring. The typical addition level for a coalescent is 3-10% based on the solids content of the latex.

  • Thickener and Other Additives: Add the thickener to achieve the desired viscosity. Add any other required additives, such as a defoamer for the letdown stage.

  • Final Adjustment: Adjust the pH of the paint if necessary (typically to 8.0-9.0 for acrylic latex paints) and make any final viscosity adjustments.

  • Testing: Apply the paint to a test panel and evaluate for drying time, hardness development, block resistance, and low-temperature film formation.

Visualizing Workflows and Relationships

The following diagrams illustrate key concepts related to the use of this compound in coatings.

cluster_raw_materials Raw Materials cluster_synthesis Synthesis cluster_product Product Corn / Sugar Corn / Sugar Fermentation Fermentation Corn / Sugar->Fermentation Methanol Methanol Esterification Esterification Methanol->Esterification Lactic Acid Lactic Acid Fermentation->Lactic Acid This compound This compound Esterification->this compound Lactic Acid->Esterification

Caption: Production pathway of this compound from renewable resources.

Start Start Define Coating Requirements Define Coating Requirements Start->Define Coating Requirements Select Resin System Select Resin System Define Coating Requirements->Select Resin System Solvent Selection Solvent Selection Select Resin System->Solvent Selection Incorporate this compound Incorporate this compound Solvent Selection->Incorporate this compound Low VOC & Odor Required Formulation and Mixing Formulation and Mixing Incorporate this compound->Formulation and Mixing Performance Testing Performance Testing Formulation and Mixing->Performance Testing Optimization Optimization Performance Testing->Optimization Optimization->Formulation and Mixing Adjust Ratios Final Formulation Final Formulation Optimization->Final Formulation Meets Specs

Caption: Workflow for formulating a coating with this compound.

cluster_inputs Inputs cluster_process Coating Formulation Process cluster_outputs Outputs This compound This compound Dissolution / Dispersion Dissolution / Dispersion This compound->Dissolution / Dispersion Resin Resin Resin->Dissolution / Dispersion Pigment Pigment Pigment->Dissolution / Dispersion Additives Additives Additives->Dissolution / Dispersion Improved Flow & Leveling Improved Flow & Leveling Dissolution / Dispersion->Improved Flow & Leveling Reduced VOCs Reduced VOCs Dissolution / Dispersion->Reduced VOCs Enhanced Film Formation Enhanced Film Formation Dissolution / Dispersion->Enhanced Film Formation Low Odor Low Odor Dissolution / Dispersion->Low Odor

Caption: Relationship between this compound and coating properties.

Conclusion

This compound stands out as a high-performance, sustainable solvent with broad applicability in the coatings and paint industry. Its unique combination of properties allows formulators to develop products with excellent performance characteristics while meeting the growing demand for safer and more environmentally friendly materials. By understanding its properties and following appropriate formulation protocols, researchers and scientists can effectively leverage this compound to create innovative and compliant coating solutions.

References

Application Notes and Protocols: Methyl Lactate as a Cleaning Agent for Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl lactate (B86563) as a cleaning agent for laboratory equipment. Methyl lactate, a bio-based solvent derived from the esterification of lactic acid, presents a greener alternative to traditional, more hazardous solvents commonly used in laboratory settings. Its favorable properties include high solvency power, biodegradability, low volatility, and a better safety profile compared to solvents like acetone (B3395972) and toluene.[1]

Introduction to this compound as a Laboratory Cleaning Agent

This compound is a colorless liquid with a mild odor that is miscible with water and many organic solvents.[2] Its effectiveness as a cleaning agent stems from its ability to dissolve a wide range of substances, including oils, greases, fluxes, resins, and various organic compounds.[1][3] In industrial applications, it is recognized for its precision cleaning capabilities in sectors such as electronics and medical equipment manufacturing.[1] For laboratory settings, it offers a promising alternative for cleaning glassware and other equipment, contributing to a safer and more sustainable laboratory environment.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₄H₈O₃
Molar Mass 104.105 g·mol⁻¹[2]
Appearance Colorless, clear liquid[2]
Odor Characteristic mild, slightly sweet odor[1]
Boiling Point 144-145 °C[2]
Flash Point 49 °C (closed cup)[2]
Density 1.093 g/cm³[2]
Solubility in Water Miscible[2]
Biodegradability Readily biodegradable[1]

Quantitative Cleaning Efficacy

While this compound is qualitatively described as an effective solvent for a variety of contaminants, publicly available, standardized quantitative data on its cleaning efficacy for specific laboratory soils on various labware materials is limited. The following table summarizes the reported cleaning capabilities of this compound from industrial and general applications, which can be extrapolated to laboratory contexts. Researchers are encouraged to perform internal validations for their specific contaminants and cleanliness requirements.

Contaminant TypeReported EfficacyRelevant Laboratory Applications
Oils and Greases High solvency for a broad spectrum of oils and greases.[1][3]Cleaning of glassware and equipment contaminated with vacuum grease, pump oil, and organic synthesis residues.
Resins and Polymers Effective solvent for various resins, including nitrocellulose and cellulose (B213188) acetate.[3]Removal of polymer residues from reaction vessels, and cleaning of equipment used in polymer synthesis and characterization.
Fluxes and Waxes Demonstrated effectiveness in removing flux residues in the electronics industry.[1]Cleaning of electronic components and soldering equipment used in laboratory settings.
Inks and Dyes Used in ink formulations and for cleaning printing equipment.Removal of biological stains and marker inks from laboratory glassware and surfaces.
Organic Residues Broad solvency for a wide range of polar and non-polar organic substances.[1]General cleaning of glassware used in organic synthesis, sample preparation, and other chemical processes.
Biological Residues (e.g., Proteins, Biofilms) No direct data available for this compound. Enzymatic cleaners are often recommended for protein removal.[4] Further evaluation is needed.Cleaning of bioreactors, culture flasks, and equipment used in biotechnology and life science research.

Experimental Protocols

The following protocols are generalized procedures for cleaning laboratory equipment with this compound. It is crucial to adapt these protocols to the specific type of contaminant, the material of the labware, and the required level of cleanliness. Always consult the Safety Data Sheet (SDS) for this compound before use and wear appropriate personal protective equipment (PPE).

Manual Cleaning Protocol for Laboratory Glassware

This protocol is suitable for the general cleaning of glassware contaminated with organic residues, oils, and greases.

Materials:

  • This compound

  • Laboratory detergent

  • Tap water

  • Deionized (DI) water

  • Appropriate brushes

  • Beakers or trays for soaking

  • Drying rack or oven

Procedure:

  • Pre-Rinse (Optional): If the glassware contains water-soluble contaminants, rinse it with tap water to remove the bulk of the residue. For heavy organic residues, a pre-rinse with a compatible solvent like acetone can be beneficial.

  • Initial Cleaning with this compound:

    • Place the contaminated glassware in a chemical fume hood.

    • Add a sufficient amount of this compound to wet all contaminated surfaces.

    • Use a suitable brush to scrub the surfaces and dislodge the residue.

    • For heavily soiled items, immerse the glassware in a bath of this compound and allow it to soak for 15-30 minutes.

  • Detergent Wash:

    • Drain the this compound into an appropriate waste container.

    • Wash the glassware with a laboratory-grade detergent and warm water to remove any remaining oily residues and the this compound itself.

  • Rinsing:

    • Rinse the glassware thoroughly with tap water to remove all traces of the detergent.

    • Perform a final rinse with deionized water (at least 3-4 times) to remove any remaining inorganic salts.

  • Drying:

    • Place the glassware on a drying rack.

    • For faster drying, rinse with a volatile solvent like acetone (ensure proper ventilation and waste disposal) before placing it on the rack or in a drying oven.

Manual_Cleaning_Workflow cluster_start Start cluster_cleaning Cleaning Steps cluster_rinsing Rinsing cluster_drying Drying cluster_end End start Contaminated Glassware pre_rinse Pre-Rinse (Optional) start->pre_rinse If applicable ml_clean This compound Wash/Soak start->ml_clean pre_rinse->ml_clean detergent_wash Detergent Wash ml_clean->detergent_wash tap_rinse Tap Water Rinse detergent_wash->tap_rinse di_rinse DI Water Rinse tap_rinse->di_rinse drying Air or Oven Dry di_rinse->drying end Clean Glassware drying->end

Manual Cleaning Workflow
Ultrasonic Cleaning Protocol

Ultrasonic cleaning is effective for complex shapes, small components, and hard-to-reach surfaces.

Materials:

  • Ultrasonic cleaner

  • This compound

  • Beaker or stainless steel basket

  • Tap water

  • Deionized (DI) water

  • Drying oven or compressed air source

Procedure:

  • Preparation:

    • Fill the ultrasonic bath with water. Add a few drops of a suitable surfactant to improve acoustic transmission.

    • Degas the water in the ultrasonic bath by running it for 5-10 minutes.

  • Cleaning with this compound:

    • Place the contaminated items in a glass beaker or a stainless steel basket.

    • Add enough this compound to the beaker to completely submerge the items.

    • Place the beaker or basket into the water bath of the ultrasonic cleaner. Ensure the bottom of the beaker is submerged in the water.

    • Turn on the ultrasonic cleaner and run for a cycle of 5-15 minutes, depending on the level of contamination.

  • Rinsing:

    • Carefully remove the items from the this compound bath and drain the solvent into an appropriate waste container.

    • Rinse the items thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying:

    • Dry the cleaned items in an oven or with a stream of clean, dry compressed air.

Ultrasonic_Cleaning_Workflow start Contaminated Equipment prepare_bath Prepare Ultrasonic Bath (Water + Surfactant) start->prepare_bath load_equipment Place Equipment in Beaker with this compound start->load_equipment place_in_bath Place Beaker in Ultrasonic Bath prepare_bath->place_in_bath load_equipment->place_in_bath ultrasonicate Run Ultrasonic Cycle (5-15 min) place_in_bath->ultrasonicate remove_and_drain Remove and Drain This compound ultrasonicate->remove_and_drain rinse Rinse with Tap and DI Water remove_and_drain->rinse dry Dry Equipment rinse->dry end Clean Equipment dry->end

Ultrasonic Cleaning Workflow

Material Compatibility

It is essential to ensure that this compound is compatible with the materials of the laboratory equipment being cleaned. While specific compatibility data for this compound is not always available, information for "esters" can provide a general guide. It is strongly recommended to perform a spot test on a small, non-critical area of the equipment before widespread use.

MaterialCompatibility with Esters (General)Notes
Glass (Borosilicate) ExcellentNo significant effect is expected.
Stainless Steel ExcellentGenerally resistant to organic solvents.
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to most chemicals.
Polypropylene (PP) Good to FairMay experience some swelling or softening with prolonged exposure.
Polyethylene (PE) Good to FairSimilar to polypropylene, potential for some swelling.
Polycarbonate (PC) PoorEsters can cause crazing, cracking, and loss of mechanical strength. Avoid use.
Polystyrene (PS) PoorReadily attacked by many organic solvents. Avoid use.
Elastomers (e.g., Buna-N, Viton) VariableCompatibility depends on the specific elastomer. Testing is recommended.

Compatibility data is generalized and should be confirmed for specific applications.

Safety and Disposal

Safety Precautions
  • Ventilation: Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.

  • Flammability: this compound is a flammable liquid.[2] Keep it away from open flames, hot surfaces, and other sources of ignition.

  • Eye Contact: Can cause serious eye irritation.[2] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.

  • Skin Contact: Avoid prolonged or repeated skin contact. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Waste Disposal
  • Used this compound and any solvent rinses should be collected in a designated, properly labeled hazardous waste container.

  • Do not dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for the disposal of flammable organic solvents.

Conclusion

This compound is a versatile and effective bio-based solvent that can be a valuable addition to laboratory cleaning protocols, particularly for removing organic residues, oils, and greases. Its favorable environmental and safety profile makes it an attractive alternative to more hazardous traditional solvents. However, the lack of extensive quantitative cleaning performance data for specific laboratory applications necessitates that researchers and laboratory managers conduct their own validation studies to ensure it meets their specific cleanliness and material compatibility requirements. By following the protocols and safety guidelines outlined in this document, laboratories can safely and effectively incorporate this compound into their cleaning procedures.

References

Application Note: Biocatalytic Synthesis of Methyl Lactate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl lactate (B86563) is a versatile, biodegradable solvent and chemical intermediate with applications in the pharmaceutical, cosmetic, and food industries. Traditional chemical synthesis methods often require harsh conditions and can lead to undesirable byproducts. The use of lipases as biocatalysts for the synthesis of methyl lactate offers a green and highly selective alternative, operating under mild reaction conditions. This application note provides detailed protocols for the synthesis of this compound via direct esterification of lactic acid and transesterification of a lactate ester with methanol (B129727), utilizing the immobilized lipase (B570770), Novozym 435.

Key Advantages of Biocatalytic Synthesis:

  • High Selectivity: Lipases can selectively catalyze the esterification of the carboxylic acid group of lactic acid without affecting the hydroxyl group, minimizing self-polymerization.

  • Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and pressures, reducing energy consumption and the formation of degradation products.

  • Environmentally Friendly: Biocatalysis avoids the use of harsh acid or base catalysts and toxic solvents.

  • Enzyme Reusability: Immobilized lipases can be easily recovered and reused for multiple reaction cycles, improving process economics.

Experimental Protocols

Two primary enzymatic routes for the synthesis of this compound are presented: direct esterification and transesterification. While direct esterification is straightforward, it can be limited by the inhibitory effects of lactic acid and the byproduct water on the lipase. Transesterification often provides higher yields and greater flexibility in reaction conditions.

Protocol 1: Direct Esterification of Lactic Acid with Methanol

This protocol describes the synthesis of this compound through the direct reaction of lactic acid and methanol, catalyzed by an immobilized lipase.

Materials:

  • Lactic Acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

  • Molecular Sieves (3Å, activated)

  • Organic Solvent (e.g., Hexane (B92381), Heptane)

  • Reaction Vessel with temperature control and agitation

  • Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine lactic acid and methanol. The molar ratio of methanol to lactic acid can be varied, with an excess of methanol often used to drive the reaction equilibrium towards product formation.

  • Solvent Addition: Add an appropriate organic solvent. While a solvent-free system is possible, the use of a non-polar solvent like hexane can improve enzyme stability and facilitate product recovery.[1]

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, which can inhibit the lipase.

  • Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous agitation to ensure proper mixing.[2]

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of this compound using a suitable analytical method like gas chromatography.

  • Termination and Recovery: Once the reaction reaches the desired conversion, stop the reaction by filtering out the immobilized lipase. The lipase can be washed and stored for reuse.

  • Purification: The this compound in the reaction mixture can be purified by distillation or other appropriate techniques.

Protocol 2: Transesterification for this compound Synthesis

This protocol details the synthesis of this compound via transesterification of an alkyl lactate (e.g., ethyl lactate) with methanol. This method is often preferred due to higher enzyme stability and yields.[1]

Materials:

  • Ethyl Lactate (or another suitable alkyl lactate)

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (optional)

  • Reaction Vessel with temperature control and agitation

  • Analytical equipment (e.g., Gas Chromatography)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine ethyl lactate and methanol. An excess of methanol is typically used.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with continuous agitation.

  • Monitoring: Track the formation of this compound and the consumption of ethyl lactate over time using gas chromatography.

  • Termination and Recovery: After achieving the desired conversion, separate the immobilized lipase from the reaction mixture by filtration for reuse.

  • Purification: The resulting mixture of this compound, unreacted substrates, and the alcohol byproduct (ethanol) can be separated by distillation.

Data Presentation

The following tables summarize typical quantitative data for lipase-catalyzed ester synthesis. Note that specific values can vary depending on the exact reaction conditions and lipase used.

Table 1: Influence of Reaction Parameters on Lactate Ester Synthesis

ParameterCondition 1Condition 2Condition 3Yield/ConversionReference
Enzyme Lipase from Aspergillus fumigatusNovozym 435Novozym 435
Reaction Type Esterification (Ethyl Lactate)Transesterification (Retinyl L-lactate)Transesterification (Ascorbyl L-lactate)
Substrates Ethanol, Lactic AcidRetinol, L-Methyl LactateAscorbic Acid, L-Methyl Lactate
Molar Ratio 500:100 mM--[3]
Temperature 40°C--[3]
Solvent HeptaneOrganic MediaOrganic Media[3][4]
Reaction Time 12 h--[3]
Yield/Conversion 87.32%90%80%[3][4]

Table 2: Optimization of Lipase-Catalyzed Synthesis of Ethyl Lactate

ParameterValue
Lipase Purified lipase from Aspergillus fumigatus
Reaction Esterification
Substrates Ethanol, Acetic Acid
Molar Ratio (Ethanol:Acid) 1:1
Temperature 40°C
Reaction Time 12 h
Yield 89% (for Ethyl Acetate)
Reference [3]

Visualizations

Diagram 1: Experimental Workflow for Direct Esterification

G cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Downstream Processing Reaction Vessel Reaction Vessel Reaction Mixture Reaction Mixture Lactic Acid Lactic Acid Lactic Acid->Reaction Vessel Methanol Methanol Methanol->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Molecular Sieves Molecular Sieves Molecular Sieves->Reaction Vessel Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Purification (Distillation) Purification (Distillation) Filtration->Purification (Distillation) Recovered Lipase Recovered Lipase Filtration->Recovered Lipase This compound Product This compound Product Purification (Distillation)->this compound Product

Caption: Workflow for the direct esterification of lactic acid.

Diagram 2: Transesterification Reaction Pathway

G Ethyl Lactate Ethyl Lactate Lipase (E) Lipase (E) Ethyl Lactate->Lipase (E) + Methanol Methanol Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Methanol->Acyl-Enzyme Intermediate + Lipase (E)->Acyl-Enzyme Intermediate Forms Acyl-Enzyme Intermediate->Lipase (E) Regenerates Ethanol Ethanol Acyl-Enzyme Intermediate->Ethanol Releases This compound This compound Acyl-Enzyme Intermediate->this compound Releases

Caption: Ping-pong bi-bi mechanism for transesterification.

References

Application Notes and Protocols for Methyl Lactate in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lactate (B86563), a biodegradable and non-toxic green solvent derived from renewable resources, is emerging as a promising component in electrolyte solutions for electrochemical energy storage devices such as lithium-ion batteries and supercapacitors. Its favorable physical and chemical properties, including a wide liquid range, miscibility with common organic solvents, and ability to dissolve various lithium salts, make it an attractive alternative to conventional carbonate-based solvents.[1] This document provides detailed application notes and experimental protocols for the utilization of methyl lactate in electrolyte formulations.

Properties of this compound

This compound (CH₃CH(OH)COOCH₃) is a colorless liquid with a mild, pleasant odor.[2] Key physical and chemical properties are summarized in Table 1.

PropertyValueReferences
Molecular FormulaC4H8O3[1][2]
Molecular Weight104.10 g/mol [1][2]
AppearanceColorless liquid[1][2]
Density1.093 g/cm³ at 20°C[1]
Melting Point-66 °C[1]
Boiling Point144-145 °C[1]
Flash Point49 °C[1]
Viscosity2.94 cP at 20 °C[3][4]
Solubility in WaterMiscible[1]

Applications in Electrolyte Solutions

This compound's properties make it a suitable candidate for a co-solvent or primary solvent in electrolyte solutions for various electrochemical applications.

Lithium-Ion Batteries

The low melting point and relatively low viscosity of this compound are advantageous for improving the low-temperature performance of lithium-ion batteries.[5] Ester co-solvents, in general, have been shown to enhance the performance of lithium-ion cells at reduced temperatures.[6] While specific performance data for this compound-based electrolytes is an active area of research, the general benefits of ester co-solvents suggest potential for improved ionic conductivity and reduced interfacial resistance at low temperatures.

Supercapacitors

The formulation of electrolytes for supercapacitors can also benefit from the use of green solvents like this compound. The electrolyte's ionic conductivity and electrochemical stability are critical parameters for supercapacitor performance. While specific data is limited, the principles of electrolyte formulation for supercapacitors using organic solvents are applicable.

Experimental Protocols

The following are detailed protocols for the preparation and electrochemical characterization of this compound-based electrolyte solutions.

Protocol 1: Preparation of this compound-Based Electrolyte

This protocol describes the preparation of a 1 M Lithium Hexafluorophosphate (B91526) (LiPF₆) in a this compound and ethylene (B1197577) carbonate (EC) co-solvent system.

Materials:

  • This compound (anhydrous, battery grade)

  • Ethylene carbonate (EC) (anhydrous, battery grade)

  • Lithium hexafluorophosphate (LiPF₆) (battery grade)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Environment: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.

  • Solvent Mixture Preparation:

    • Determine the desired volume ratio of this compound to ethylene carbonate (e.g., 1:1 v/v).

    • Using a calibrated pipette, transfer the calculated volume of this compound into a clean, dry volumetric flask.

    • Add the calculated volume of ethylene carbonate to the same volumetric flask.

    • Add a magnetic stir bar and stir the mixture until a homogeneous solution is formed.

  • Lithium Salt Dissolution:

    • Calculate the mass of LiPF₆ required to achieve a 1 M concentration in the final solvent mixture.

    • Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring continuously.

    • Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Safety Precautions: LiPF₆ is highly toxic and reacts with moisture to produce hazardous HF gas. Handle with extreme care in an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Electrochemical Characterization - Cyclic Voltammetry

This protocol outlines the procedure for determining the electrochemical stability window of the prepared this compound-based electrolyte using cyclic voltammetry (CV).

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (e.g., coin cell with a lithium metal reference and counter electrode, and a stainless steel working electrode)

  • Argon-filled glovebox

Procedure:

  • Cell Assembly: Inside the glovebox, assemble a three-electrode cell using the prepared this compound-based electrolyte, a lithium metal reference electrode, a lithium metal counter electrode, and a polished stainless steel working electrode.

  • Instrument Setup:

    • Connect the electrochemical cell to the potentiostat.

    • Set the CV parameters in the software. A typical starting point for a new electrolyte would be:

      • Scan range: -0.5 V to 6.0 V vs. Li/Li⁺

      • Scan rate: 1 mV/s

      • Number of cycles: 3

  • Measurement:

    • Start the CV scan and record the resulting voltammogram.

    • The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction.

Protocol 3: Electrochemical Characterization - Ionic Conductivity

This protocol describes the measurement of ionic conductivity of the this compound-based electrolyte using electrochemical impedance spectroscopy (EIS).

Equipment:

  • Impedance analyzer

  • Conductivity cell with two platinum electrodes

  • Temperature-controlled chamber

  • Argon-filled glovebox

Procedure:

  • Cell Preparation:

    • Inside the glovebox, fill the conductivity cell with the prepared electrolyte.

    • Ensure there are no air bubbles between the electrodes.

  • Measurement:

    • Place the conductivity cell in a temperature-controlled chamber and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Connect the cell to the impedance analyzer.

    • Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation:

    • Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) where:

      • L is the distance between the electrodes.

      • A is the area of the electrodes.

      • The cell constant (L/A) is typically provided by the manufacturer or can be determined by calibration with a standard solution of known conductivity.

Protocol 4: Battery Performance - Charge-Discharge Cycling

This protocol details the procedure for evaluating the performance of a lithium-ion half-cell (e.g., Li || LiFePO₄) using the prepared this compound-based electrolyte.

Equipment:

  • Battery cycler

  • Coin cell components (casings, spacers, springs, separator)

  • LiFePO₄ cathode material

  • Lithium metal anode

  • Coin cell crimper

  • Argon-filled glovebox

Procedure:

  • Cell Assembly:

    • Inside the glovebox, assemble a coin cell in the following order: negative casing, lithium metal anode, separator soaked with the this compound-based electrolyte, LiFePO₄ cathode, spacer, spring, and positive casing.

    • Crimp the coin cell to ensure a proper seal.

  • Formation Cycles:

    • Place the assembled cell in the battery cycler.

    • Perform a few initial "formation" cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode. A typical voltage range for a LiFePO₄ cathode is 2.5 V to 4.2 V.

  • Performance Testing:

    • After the formation cycles, perform charge-discharge cycling at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate the rate capability.

    • Conduct long-term cycling at a moderate C-rate (e.g., C/2) for a large number of cycles (e.g., 100 or more) to assess the cycling stability and capacity retention.

  • Data Analysis:

    • Analyze the charge-discharge curves to determine the specific capacity, coulombic efficiency, and energy efficiency at each cycle.

    • Plot the capacity retention and coulombic efficiency as a function of cycle number.

Visualizations

Experimental Workflow for Electrolyte Preparation and Characterization

G cluster_prep Electrolyte Preparation (in Glovebox) cluster_char Electrochemical Characterization prep1 Mix this compound and Ethylene Carbonate prep2 Dissolve LiPF6 in Solvent Mixture prep1->prep2 char1 Cyclic Voltammetry (Electrochemical Stability Window) prep2->char1 Test Electrolyte char2 Electrochemical Impedance Spectroscopy (Ionic Conductivity) prep2->char2 Test Electrolyte char3 Charge-Discharge Cycling (Battery Performance) prep2->char3 Assemble Half-Cell

Caption: Workflow for preparing and characterizing this compound-based electrolytes.

Logical Relationship for Battery Performance Evaluation

G cluster_input Inputs cluster_process Process cluster_output Outputs Electrolyte This compound Electrolyte Assembly Coin Cell Assembly Electrolyte->Assembly Anode Anode Material (e.g., Lithium Metal) Anode->Assembly Cathode Cathode Material (e.g., LiFePO4) Cathode->Assembly Cycling Charge-Discharge Cycling Assembly->Cycling Capacity Specific Capacity Cycling->Capacity Efficiency Coulombic Efficiency Cycling->Efficiency Stability Cycling Stability Cycling->Stability

Caption: Logical flow for evaluating battery performance with a novel electrolyte.

Note on Signaling Pathways

While research has highlighted the role of lactate as a signaling molecule in various biological processes, particularly in the context of cancer metabolism and exercise physiology, there is currently limited direct evidence to suggest that This compound , as an electrolyte component, would be directly involved in these specific cellular signaling pathways in the context of drug development applications.[7][8][9][10][11] The primary role and interactions of this compound in the described applications are electrochemical in nature. Professionals in drug development should consider the toxicological profile of any new chemical entity, and while this compound is generally considered to have low toxicity, its specific effects in biological systems when used in novel applications should be evaluated according to standard safety protocols.[2]

References

Application Notes and Protocols for Ring-Opening Polymerization of Lactide Using Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of lactide utilizing methyl lactate (B86563) as a co-initiator. This method is particularly relevant for producing poly(lactic acid) (PLA) with controlled molecular weights, a critical parameter for applications in drug delivery and development.

Introduction

Poly(lactic acid) (PLA) is a biodegradable and biocompatible polyester (B1180765) with extensive applications in the medical and pharmaceutical fields, including drug delivery systems, tissue engineering scaffolds, and surgical implants.[1][2][3][4][5] The most common method for synthesizing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[6][7]

The properties of the resulting PLA, such as its degradation rate and drug release profile, are heavily influenced by its molecular weight. Controlling the molecular weight during polymerization is therefore crucial. While various initiators can be used for ROP, alcohols are frequently employed in conjunction with catalysts like tin(II) 2-ethylhexanoate (B8288628) (stannous octoate, Sn(Oct)₂) to act as co-initiators or chain transfer agents.[8] This allows for predictable control over the polymer chain length.

Methyl lactate, a derivative of lactic acid, can serve as a functional co-initiator in this system. Its use is of particular interest as it is structurally related to the monomer unit and is a biocompatible molecule. This document details the mechanism, protocols, and applications of using this compound in the ROP of lactide for the synthesis of well-defined PLA polymers.

Mechanism of Polymerization

The ring-opening polymerization of lactide catalyzed by Sn(Oct)₂ in the presence of an alcohol, such as this compound, proceeds primarily through a coordination-insertion mechanism.

Key Steps:

  • Initiator Formation: The catalyst, Sn(Oct)₂, reacts with the hydroxyl group of a co-initiator (in this case, this compound or residual water/alcohols) to form a tin alkoxide species. This is the active initiating species.[9]

  • Coordination: The carbonyl oxygen of the lactide monomer coordinates to the tin center of the active initiator.[10]

  • Insertion and Ring-Opening: The alkoxide group of the initiator performs a nucleophilic attack on the carbonyl carbon of the coordinated lactide. This leads to the cleavage of the acyl-oxygen bond in the lactide ring, thus opening the ring.

  • Propagation: The newly formed alkoxide end-group of the growing polymer chain can then coordinate with and attack subsequent lactide monomers, propagating the polymerization process. The this compound moiety remains at the initiating end of the polymer chain.

The molecular weight of the resulting PLA is determined by the initial molar ratio of the monomer (lactide) to the co-initiator (this compound).

Experimental Protocols

This section provides a general protocol for the bulk polymerization of L-lactide using this compound as a co-initiator and Sn(Oct)₂ as a catalyst.

Materials:

  • L-lactide (recrystallized from ethyl acetate (B1210297) and dried under vacuum)

  • Methyl L-lactate (anhydrous)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727)

  • Chloroform (for analysis)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum pump

Protocol: Synthesis of PLA with a Target Molecular Weight

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • L-lactide (e.g., 5.0 g) is added to the flask.

    • The desired amount of this compound (co-initiator) is added. The amount is calculated based on the target molecular weight (Mn,target = ([M]/[I]) × MW_monomer + MW_initiator), where [M] is the moles of lactide and [I] is the moles of this compound.

    • A stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M) is prepared. The required volume of the catalyst solution is added to the flask. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.

  • Polymerization:

    • The flask is placed in a preheated oil bath at a temperature between 130°C and 180°C.

    • The reaction mixture is stirred under a nitrogen or argon atmosphere. The reaction time can vary from 1 to 24 hours, depending on the temperature and catalyst concentration.[8][11]

  • Termination and Purification:

    • After the desired time, the flask is removed from the oil bath and allowed to cool to room temperature.

    • The solid polymer is dissolved in a minimal amount of chloroform.

    • The polymer solution is then precipitated by slowly adding it to a large excess of cold methanol with vigorous stirring.

    • The precipitated PLA is collected by filtration and washed with methanol to remove any unreacted monomer and residual catalyst.

  • Drying: The purified PLA is dried in a vacuum oven at a temperature below its glass transition temperature (typically 40-50°C) until a constant weight is achieved.

Data Presentation

The following tables summarize typical experimental parameters and expected results for the ROP of L-lactide using this compound as a co-initiator.

Table 1: Experimental Parameters for ROP of L-Lactide

ParameterValueNotes
MonomerL-LactideHigh purity is crucial for achieving high molecular weight.
Co-initiatorMethyl L-LactateAmount determines the target molecular weight.
CatalystSn(Oct)₂A common and effective catalyst for ROP of lactones.[6]
Monomer/Initiator Ratio100:1 to 500:1Controls the degree of polymerization.
Monomer/Catalyst Ratio1000:1 to 5000:1Affects the rate of polymerization.
Temperature130°C - 180°CHigher temperatures increase the reaction rate but may also lead to side reactions.
Reaction Time1 - 24 hoursDepends on temperature, catalyst loading, and desired conversion.
EnvironmentInert (Nitrogen/Argon)Prevents side reactions and degradation.

Table 2: Characterization of Synthesized PLA

PropertyTypical RangeMethod of Analysis
Number Average Molecular Weight (Mn)5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.1 - 1.8Gel Permeation Chromatography (GPC)
Monomer Conversion> 90%¹H NMR Spectroscopy
Glass Transition Temperature (Tg)50 - 60°CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)150 - 175°CDifferential Scanning Calorimetry (DSC)

Visualizations

Signaling Pathways and Experimental Workflows

ROP_Mechanism cluster_reactants Reactants cluster_process Polymerization Steps cluster_product Product SnOct2 Sn(Oct)₂ Initiator_Formation Initiator Formation (Tin Alkoxide) SnOct2->Initiator_Formation MeLac This compound (Co-initiator) MeLac->Initiator_Formation Lactide Lactide Monomer Coordination Coordination Lactide->Coordination Propagation Propagation Lactide->Propagation Monomer Addition Initiator_Formation->Coordination Active Initiator ROP Ring-Opening & Insertion Coordination->ROP ROP->Propagation Growing Chain PLA Poly(lactic acid) (PLA) Propagation->PLA

Caption: Coordination-insertion mechanism for the ROP of lactide.

Experimental_Workflow prep 1. Preparation (Dry Schlenk Flask) reagents 2. Add Reagents (Lactide, this compound, Sn(Oct)₂) prep->reagents polymerization 3. Polymerization (130-180°C, Inert Atm.) reagents->polymerization termination 4. Termination & Purification (Dissolve in CHCl₃, Precipitate in Methanol) polymerization->termination drying 5. Drying (Vacuum Oven) termination->drying analysis 6. Characterization (GPC, NMR, DSC) drying->analysis

Caption: Experimental workflow for PLA synthesis.

Applications in Drug Development

The ability to precisely control the molecular weight of PLA is paramount in drug development for several reasons:

  • Drug Release Kinetics: The degradation rate of the PLA matrix, which dictates the release of the encapsulated drug, is directly related to its molecular weight. Lower molecular weight PLA degrades faster, leading to a quicker drug release, while higher molecular weight PLA provides a more sustained release profile.[5]

  • Formulation Properties: The molecular weight of PLA influences its mechanical properties, such as tensile strength and elasticity. This is critical for the formulation of drug-eluting stents, implantable devices, and nanoparticles, where structural integrity is essential.[3]

  • Biodegradability and Biocompatibility: PLA degrades into lactic acid, a natural metabolite in the human body. By controlling the polymer chain length, the rate of lactic acid production can be managed to ensure biocompatibility and avoid localized acidic environments that could cause inflammation.[3]

By using this compound as a co-initiator, researchers can synthesize PLA with tailored molecular weights, enabling the development of advanced drug delivery systems with optimized release profiles and predictable degradation behavior. This approach offers a reliable method for producing well-defined polymers for a wide range of pharmaceutical applications.

References

Application Notes and Protocols for the Formulation of Agrochemicals with Methyl Lactate as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using methyl lactate (B86563) as a sustainable and effective solvent in the formulation of agrochemicals. The content includes detailed information on the physicochemical properties of methyl lactate, its application in various formulation types, and protocols for preparation and testing.

Introduction to this compound as a Green Solvent in Agrochemicals

This compound (C₄H₈O₃) is a biodegradable, non-toxic, and environmentally friendly solvent derived from renewable resources.[1] Its favorable properties, including good solvency for a wide range of active ingredients, high boiling point, and low volatility, make it an excellent alternative to traditional, often more hazardous, organic solvents in agrochemical formulations.[1] this compound is particularly suitable for creating emulsifiable concentrates (EC) and suspension concentrates (SC), offering a greener footprint without compromising performance. It can serve as a carrier solvent in the formulation of pesticides, herbicides, and micronutrient sprays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₈O₃[2]
Molar Mass 104.105 g/mol [2]
Appearance Colorless, clear liquid[2]
Boiling Point 144 to 145 °C[2]
Melting Point -66 °C[2]
Density 1.093 g/cm³[2]
Solubility in Water Miscible[2]
Flash Point 49 °C[2]

Solubility of Common Agrochemical Active Ingredients

Active IngredientTypeSolubility in WaterSolubility in Other Solvents
Glyphosate Herbicide1.01 g/100 mL (20 °C)[3]Generally insoluble in common organic solvents.[4]
2,4-Dichlorophenoxyacetic acid (2,4-D) Herbicide900 mg/L[5]Soluble in ethanol (B145695) and diethyl ether.[6]
Atrazine Herbicide34.7 mg/L (22 °C)[7]Soluble in methanol (B129727) (18,000 mg/L) and acetone (B3395972) (31,000 mg/L) at 25 °C.[7]
Chlorpyrifos Insecticide2 mg/L[8]Soluble in acetone (6500 g/kg) and methanol (450 g/kg).[9]
Tebuconazole Fungicide32 mg/L (20 °C)[10]Soluble in DMSO (≥57.9 mg/mL) and ethanol (≥48.9 mg/mL).[11]

Experimental Protocols

Protocol for Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the preparation of a 200 g/L emulsifiable concentrate of a hypothetical active ingredient with good solubility in this compound.

Materials:

  • Active Ingredient (e.g., a technical-grade herbicide or insecticide)

  • This compound (solvent)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Stabilizer (optional)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Dissolution of Active Ingredient:

    • Weigh the required amount of the active ingredient and place it in the glass beaker.

    • Add a measured volume of this compound to the beaker.

    • Stir the mixture using the magnetic stirrer until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, but care should be taken not to exceed the flashpoint of this compound.

  • Addition of Emulsifiers and Stabilizers:

    • To the solution from step 1, slowly add the pre-weighed emulsifier blend while continuing to stir.

    • If a stabilizer is required, add it to the mixture and continue stirring until a homogenous solution is obtained.

  • Homogenization and Quality Control:

    • Continue stirring for an additional 15-20 minutes to ensure complete homogenization.

    • Perform initial quality control checks such as visual appearance and clarity.

Diagram of EC Formulation Workflow:

ec_workflow cluster_dissolution 1. Dissolution cluster_addition 2. Addition of Excipients cluster_final 3. Final Formulation a Weigh Active Ingredient b Add this compound a->b c Stir to Dissolve b->c d Add Emulsifier Blend c->d e Add Stabilizer (optional) d->e f Homogenize e->f g Quality Control f->g

Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.

Protocol for Preparation of a Suspension Concentrate (SC) Formulation

This protocol describes the preparation of a 400 g/L suspension concentrate of a solid active ingredient that is insoluble in this compound.

Materials:

  • Active Ingredient (micronized solid)

  • This compound (as part of the liquid phase, if creating a non-aqueous SC)

  • Water (for aqueous SC)

  • Wetting agent

  • Dispersing agent

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent

  • Preservative

  • High-shear mixer or bead mill

  • Glass beaker

  • Weighing balance

Procedure:

  • Preparation of the Liquid Phase (Aqueous):

    • In a beaker, add the required amount of water.

    • While stirring, add the wetting agent, dispersing agent, and antifoaming agent. Stir until fully dissolved.

  • Dispersion of the Active Ingredient:

    • Slowly add the micronized active ingredient to the liquid phase under continuous agitation.

    • Continue mixing until a uniform slurry is formed.

  • Milling:

    • Transfer the slurry to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically <10 µm). Monitor particle size during the process.

  • Addition of Thickener and Preservative:

    • In a separate container, prepare a pre-gel of the thickener in a small amount of water.

    • Slowly add the thickener pre-gel to the milled suspension under gentle agitation.

    • Add the preservative and stir until the formulation is homogeneous.

  • Final Quality Control:

    • Perform quality control tests, including viscosity, particle size analysis, and pourability.

Diagram of SC Formulation Workflow:

sc_workflow cluster_liquid_phase 1. Prepare Liquid Phase cluster_dispersion 2. Disperse Active cluster_milling 3. Milling cluster_final 4. Final Formulation a Add Water/Solvent b Add Wetting & Dispersing Agents a->b c Add Active Ingredient b->c d Form Slurry c->d e Bead Mill d->e f Add Thickener & Preservative e->f g Quality Control f->g

Caption: Workflow for Suspension Concentrate (SC) Formulation.

Physicochemical Testing of Formulations

The stability and performance of agrochemical formulations are evaluated through a series of physicochemical tests.[] These tests are crucial for ensuring the quality and efficacy of the final product. Standardized methods, such as those from the Collaborative International Pesticides Analytical Council (CIPAC), are often employed.[13][14]

Table of Key Physicochemical Tests:

TestCIPAC Method (Example)Purpose
Appearance Visual InspectionTo check for homogeneity, phase separation, or crystallization.
pH MT 75To determine the acidity or alkalinity of the formulation.
Emulsion Stability MT 36For EC formulations, to assess the stability of the emulsion upon dilution with water.
Suspensibility MT 15For SC formulations, to measure the ability of solid particles to remain suspended after dilution.
Pourability MT 148For SC formulations, to determine the ease of pouring from the container.
Persistent Foaming MT 47To measure the tendency of a formulation to foam upon dilution and agitation.
Low-Temperature Stability MT 39To evaluate the physical stability of liquid formulations at low temperatures.[15]
Accelerated Storage Stability MT 46To predict the long-term stability of the formulation by subjecting it to elevated temperatures.

Diagram of Formulation Testing Logic:

testing_logic formulation New Formulation physchem Physicochemical Tests formulation->physchem stability Stability Tests physchem->stability fail Fail - Reformulate physchem->fail performance Performance Tests stability->performance stability->fail pass Pass performance->pass performance->fail

Caption: Logical Flow of Agrochemical Formulation Testing.

Conclusion

This compound presents a compelling option as a green solvent for the development of modern agrochemical formulations. Its favorable environmental profile, combined with its good solvency and compatibility with various formulation types, makes it a valuable tool for creating effective and sustainable crop protection products. The protocols and data presented here provide a foundation for researchers and formulators to explore the potential of this compound in their own development pipelines. Further research into the specific solubility of a wider range of active ingredients in this compound will continue to enhance its applicability in the agrochemical industry.

References

Troubleshooting & Optimization

Technical Support Center: Methyl lactate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of methyl lactate (B86563) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing methyl lactate?

A1: this compound is primarily synthesized through three main routes:

  • Esterification of Lactic Acid: This is the most traditional and widely used method, involving the reaction of lactic acid with methanol (B129727) in the presence of an acid catalyst.[1][2]

  • Conversion of Biomass: Modern approaches focus on producing this compound from renewable resources like glucose, glycerol (B35011), and hemicellulose, often employing specialized catalysts such as tin-functionalized zeolites.[3][4][5][6][7][8]

  • Methanolysis of Poly(lactic acid) (PLA): This method provides a chemical recycling route for PLA, breaking it down with methanol to yield this compound.[9][10][11]

Q2: What factors can influence the yield of this compound in the esterification of lactic acid?

A2: Several factors can significantly impact the yield:

  • Molar Ratio of Reactants: An excess of methanol is crucial to shift the reaction equilibrium towards the formation of this compound.[2][12]

  • Catalyst: The type and concentration of the acid catalyst (e.g., sulfuric acid, ion-exchange resins) play a vital role.[1]

  • Reaction Temperature and Time: Optimizing the temperature and duration of the reaction is essential for maximizing conversion.[1]

  • Water Removal: Since water is a byproduct of the esterification, its continuous removal (e.g., through reactive distillation) can drive the reaction forward and increase the yield.[13][14]

  • Addition of Salts: The presence of certain dissolved chloride salts, such as magnesium chloride, has been shown to increase the reaction rate and improve the separation of this compound.[15][16]

Q3: Can you explain what reactive distillation is and why it is used for this compound synthesis?

A3: Reactive distillation is a process that combines chemical reaction and distillation in a single unit. For this compound synthesis, it is particularly advantageous because it allows for the continuous removal of water, a byproduct of the esterification reaction. This removal shifts the reaction equilibrium towards the product side, thereby increasing the conversion of lactic acid and the overall yield of this compound.[12][13][14][17][18][19][20][21][22][23][24] However, the significant difference in the boiling points of the reactants (lactic acid and methanol) can present operational challenges in keeping them together in the reaction zone.[13][23][24]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature (within optimal range).[1] - Ensure proper mixing.
Unfavorable reaction equilibrium.- Increase the molar ratio of methanol to lactic acid.[2][12] - Continuously remove water using techniques like reactive distillation.[13][14]
Catalyst issues.- Check the activity and concentration of the catalyst.[1] - For solid catalysts, ensure there is no deactivation or fouling.[25]
Side reactions.- Optimize reaction conditions (temperature, pressure) to minimize the formation of byproducts.[3]
Loss of product during workup.- Ensure efficient extraction and purification steps. - Minimize transfers between flasks and on filter papers.[26]
Product Purity Issues Presence of unreacted starting materials.- Improve the efficiency of the separation and purification process (e.g., distillation).
Formation of byproducts.- Adjust reaction conditions to enhance selectivity towards this compound.[7] - Employ appropriate purification techniques to remove impurities.
Contaminated starting materials.- Use high-purity lactic acid and methanol.[2]
Operational Challenges in Reactive Distillation Separation of reactants due to different boiling points.- Implement a semi-batch reactive distillation where the less volatile reactant (lactic acid) is charged initially, and the more volatile reactant (methanol) is fed continuously.[13][23][24]
Column flooding.- Carefully control the feed rate and reboiler duty to avoid overflow.[13]

Quantitative Data Summary

Table 1: Effect of Methanol:Lactic Acid Molar Ratio and Number of Theoretical Plates on this compound Yield in Reactive Distillation

Molar Ratio (Methanol:Lactic Acid)Number of Theoretical PlatesThis compound Yield (%)
1:11.9-
2:11.9-
3:11.9-
1:13.4-
2:13.4-
3:13.4-
1:14.9-
2:14.9-
3:14.976.7 - 78.7

Data compiled from studies on reactive distillation, which show that increasing both the molar ratio of methanol to lactic acid and the number of theoretical plates enhances the yield of this compound.[12][14][19]

Table 2: Comparison of Different Catalytic Systems for this compound Synthesis from Biomass

FeedstockCatalystTemperature (°C)Yield of this compound (%)
GlucoseSn(salen)/octylmethyl imidazolium (B1220033) bromide16068
GlycerolAu-CuO/Sn-Beta9059
GlycerolHZSM-5-supported bimetallic Au-Pd with phosphotungstic acid80-140up to 96.0

This table highlights the performance of various catalysts in converting different biomass feedstocks into this compound under optimized conditions.[3][4][5]

Experimental Protocols

Protocol 1: Esterification of Lactic Acid using a Batch Reactor

This protocol describes a general procedure for the synthesis of this compound by esterification.

Materials:

  • 85% Lactic Acid

  • Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Benzene (B151609) (for azeotropic water removal)

  • Anhydrous Sodium Acetate (for neutralization)

Procedure:

  • Combine 6 moles of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid in a 3-liter three-necked round-bottomed flask.[2]

  • Attach a Vigreux column and a Dean-Stark trap with a reflux condenser.[2]

  • Heat the mixture to reflux and continue until water is no longer collected in the trap.[2]

  • Add a large excess of methanol (a molar ratio of at least 3:1 methanol to lactic acid is recommended for high yields).[2]

  • Continue refluxing until the production of water ceases.

  • Neutralize the acid catalyst with anhydrous sodium acetate.[2]

  • Remove the benzene and excess methanol by distillation.

  • Distill the remaining liquid under reduced pressure to obtain pure this compound.[2]

Protocol 2: Methanolysis of Poly(lactic acid) (PLA)

This protocol outlines the chemical recycling of PLA to this compound.

Materials:

  • Poly(lactic acid) (PLA)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF) (solvent)

  • Zinc Acetate Dihydrate (Zn(OAc)₂) (catalyst)

Procedure:

  • Charge a 300 mL stainless steel jacketed stirred batch reactor with 12.5 g of PLA, 200 mL of THF, and 4 wt% of the Zn(OAc)₂ catalyst.[11]

  • Heat the reactor to the desired operating temperature (e.g., 363.2 K).[11]

  • Once the temperature is stable, add 50 mL of MeOH using an HPLC pump at a rate of 10 mL/min. The start of this addition marks the beginning of the reaction.[11]

  • Monitor the reaction progress by withdrawing samples at different time intervals.[11]

  • Analyze the samples for this compound concentration using gas chromatography.[11]

Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products lactic_acid Lactic Acid esterification Esterification Reaction lactic_acid->esterification methanol Methanol methanol->esterification catalyst Acid Catalyst catalyst->esterification neutralization Neutralization esterification->neutralization Crude Product water Water esterification->water Byproduct distillation Distillation neutralization->distillation methyl_lactate This compound distillation->methyl_lactate Purified Product

Caption: Experimental workflow for this compound synthesis via esterification.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction unfavorable_equilibrium Unfavorable Equilibrium low_yield->unfavorable_equilibrium catalyst_issue Catalyst Issue low_yield->catalyst_issue side_reactions Side Reactions low_yield->side_reactions increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp increase_methanol Increase Methanol Ratio unfavorable_equilibrium->increase_methanol remove_water Remove Water unfavorable_equilibrium->remove_water check_catalyst Check Catalyst catalyst_issue->check_catalyst optimize_conditions Optimize Conditions side_reactions->optimize_conditions

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: High-Purity Methyl Lactate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity methyl lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl lactate?

A1: Crude this compound typically contains unreacted starting materials and byproducts. The most common impurities include free lactic acid, methanol (B129727), and water.[1] If the lactic acid is derived from fermentation, other impurities such as sugars, dextrins, proteins, and inorganic salts may also be present.

Q2: What are the primary methods for purifying this compound to high purity?

A2: The main techniques for achieving high-purity this compound are:

  • Reactive Distillation: This is a widely used and efficient method that combines the chemical reaction (esterification of lactic acid) and separation (distillation of this compound) in a single unit.[2][3]

  • Vacuum Distillation: Distillation under reduced pressure is a common method for purifying this compound, as it allows for boiling at lower temperatures, preventing thermal degradation.[1]

  • Melt Crystallization: This technique can be employed to achieve very high purity levels by crystallizing the this compound from its molten state.

  • Liquid-Liquid Extraction: This method involves using a solvent to selectively extract this compound from an aqueous solution.[4]

Q3: How can I determine the purity and isomeric ratio of my this compound sample?

A3: Several analytical techniques can be used:

  • Gas Chromatography (GC) and GC-MS: These are effective for assessing purity and identifying volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound and related compounds like lactic acid.

  • Chiral Gas Chromatography: This specialized GC technique is used to separate and quantify the D and L enantiomers of this compound to determine optical purity.[6][7]

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum fluctuations.- Ensure uniform heating of the distillation flask.- Add fresh boiling chips or use a magnetic stirrer.- Check the vacuum pump and all connections for leaks. Use a vacuum regulator for precise control.[8]
Product Degradation (Discoloration) - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing degradation.- Lower the distillation temperature by reducing the pressure (improving the vacuum).- Neutralize the crude this compound before distillation.
Poor Separation of Impurities - Inefficient distillation column (e.g., insufficient theoretical plates).- Incorrect reflux ratio.- Operating pressure is not optimal.- Use a fractionating column with appropriate packing or trays.- Optimize the reflux ratio to enhance separation.- Adjust the vacuum to find the optimal pressure for the separation of specific impurities.
Low Yield - Loss of product in the vacuum system.- Incomplete distillation.- Leaks in the system.- Use a cold trap to capture any volatile product that bypasses the condenser.- Ensure the distillation is run to completion by monitoring the temperature at the distillation head.- Thoroughly check all joints and seals for vacuum leaks.
Reactive Distillation
Problem Possible Cause(s) Troubleshooting Steps
Low Conversion of Lactic Acid - Insufficient catalyst amount or activity.- Incorrect molar ratio of reactants (lactic acid and methanol).- Inadequate reaction temperature or residence time.- Increase the catalyst loading or use a more active catalyst.[9] Note that beyond a certain point, increasing catalyst loading may not significantly improve conversion.[9]- Optimize the methanol to lactic acid molar ratio; an excess of methanol can drive the reaction forward.[10]- Adjust the reboiler temperature and feed flow rate to ensure sufficient reaction time and temperature in the reactive zone.
Catalyst Deactivation - Fouling of the catalyst surface by impurities or byproducts.- Leaching of active sites.- Pre-treat the feed to remove impurities that can poison the catalyst.- For certain catalysts, co-feeding a small amount of a stabilizing agent (e.g., KOH for Sn-USY zeolite) can prevent deactivation.[11]
Product Contamination with Reactants - Inefficient separation in the distillation column.- Incorrect feed locations.- Unoptimized reflux ratio.- Ensure the number of theoretical plates in the rectifying and stripping sections is adequate.- Optimize the feed locations for lactic acid and methanol.- Adjust the reflux ratio to improve the separation of this compound from methanol and water.
Column Flooding or High-Pressure Drop - Excessive vapor flow rate.- Fouling or blockage of the column packing or trays.- Reduce the reboiler duty to decrease the vapor load.- Inspect and clean the column internals if fouling is suspected.
Liquid-Liquid Extraction
Problem Possible Cause(s) Troubleshooting Steps
Poor Extraction Efficiency - Incorrect choice of extraction solvent.- Insufficient mixing of the two phases.- Unfavorable pH of the aqueous phase.- Select a solvent with a high distribution coefficient for this compound and low miscibility with water (e.g., MIBK, toluene).[4]- Ensure vigorous mixing to maximize the interfacial area for mass transfer.- Adjust the pH of the aqueous phase to ensure this compound is in its neutral form.
Emulsion Formation - High shear mixing.- Presence of surfactants or particulate matter.- Use gentle, prolonged mixing instead of high-speed agitation.- Allow the mixture to stand for a longer period to allow the emulsion to break.- Consider adding a small amount of a salt to the aqueous phase to help break the emulsion.
Difficulty in Phase Separation - Similar densities of the two phases.- Formation of a stable emulsion.- Centrifuge the mixture to facilitate phase separation.- If the interface is not visible, shining a light through the separatory funnel can help.[12]

Data on this compound Purity

Purification MethodAchievable PurityKey RemarksReference(s)
Reactive Distillation (hydrolysis of this compound)> 99.8% (Lactic Acid)A pilot plant study demonstrated the production of high-purity lactic acid from this compound.[13]
Batch Reactive DistillationUp to 0.999 mole fraction (Lactic Acid)Optimization of parameters like reflux ratio is critical for achieving high purity.[14]
Liquid-Liquid Extraction with TolueneHighly selective for this compoundToluene shows good selectivity but may require multiple extraction steps for complete recovery.[4]
Liquid-Liquid Extraction with MIBKHigher concentration in the organic phaseMIBK can extract higher concentrations of this compound but is less selective than toluene.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Batch Reactive Distillation

This protocol describes the esterification of lactic acid with methanol to produce this compound in a batch reactive distillation setup.

Materials:

  • Lactic acid (e.g., 90% purity)

  • Methanol (absolute)

  • Sulfuric acid (95%, as catalyst)

  • Sodium hydroxide (B78521) (for neutralization)

Equipment:

  • Glass distillation column with packing (e.g., Raschig rings)

  • Two-neck round-bottom flask (reboiler)

  • Heating mantle

  • Condenser

  • Reflux head

  • Receiving flasks

Procedure:

  • Charging the Reboiler: In the round-bottom flask, combine lactic acid and methanol. The molar ratio of methanol to lactic acid can be varied (e.g., 1:1, 2:1, 3:1) to optimize the reaction.[10] Add a catalytic amount of sulfuric acid (e.g., 3 wt% of the reaction mass).[10]

  • Setup Assembly: Assemble the distillation column, condenser, and reflux head. Ensure all connections are secure.

  • Reaction and Distillation:

    • Heat the reboiler to initiate the reaction and boiling.

    • The vapor, containing methanol, water, and some this compound, will rise through the column.

    • Methanol, being the most volatile, will reach the top of the column and be condensed.

    • Initially, operate the column under total reflux to establish the temperature profile.

    • Begin collecting the distillate, which will be primarily methanol. The temperature at the top of the column should be monitored and will be close to the boiling point of methanol (64-66 °C).[10]

    • Continue the distillation, adjusting the reflux ratio to optimize separation. The reaction is driven to completion by the removal of methanol and water.

  • Product Recovery:

    • The this compound will be concentrated in the reboiler.

    • After the reaction is complete (indicated by a rise in the top temperature and a decrease in distillate collection), cool the system.

    • The crude this compound in the reboiler can be further purified by vacuum distillation.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., Agilent HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness)[15]

GC Conditions (Example):

  • Carrier Gas: Hydrogen or Helium

  • Injection Volume: 0.1 - 1 µL

  • Split Ratio: e.g., 1:100[15]

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 90 °C (isothermal) or a temperature ramp depending on the expected impurities.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., methylene (B1212753) chloride, 1% solution).

Procedure:

  • Inject the prepared sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to this compound and any impurities by comparing retention times with known standards.

  • Quantify the purity by calculating the peak area percentage.

Visualizations

experimental_workflow_reactive_distillation cluster_preparation 1. Reactant Preparation cluster_distillation 2. Batch Reactive Distillation cluster_purification 3. Further Purification cluster_analysis 4. Quality Control reactants Lactic Acid + Methanol + Catalyst reboiler Reboiler: Esterification Reaction reactants->reboiler Charge column Distillation Column (Separation) reboiler->column Vapor crude_ml Crude this compound (from Reboiler) reboiler->crude_ml condenser Condenser column->condenser Vapor condenser->column Reflux distillate Distillate: Methanol + Water condenser->distillate vacuum_dist Vacuum Distillation crude_ml->vacuum_dist pure_ml High-Purity This compound vacuum_dist->pure_ml analysis Purity Analysis (GC, HPLC) pure_ml->analysis troubleshooting_logic_vacuum_distillation cluster_symptoms Identify Symptom cluster_solutions Implement Solution start Vacuum Distillation Issue symptom1 Unstable Boiling? start->symptom1 symptom2 Product Discoloration? start->symptom2 symptom3 Poor Separation? start->symptom3 solution1 Check Heating & Stirring Verify Vacuum Stability symptom1->solution1 Yes solution2 Lower Pressure Neutralize Feed symptom2->solution2 Yes solution3 Improve Column Efficiency Optimize Reflux & Pressure symptom3->solution3 Yes

References

Technical Support Center: Methyl Lactate Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with methyl lactate (B86563) in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with methyl lactate in acidic solutions?

A1: The primary stability concern for this compound under acidic conditions is acid-catalyzed hydrolysis. In this reaction, the ester bond of this compound is cleaved by water in the presence of an acid catalyst, resulting in the formation of lactic acid and methanol (B129727). This is a reversible reaction, meaning that the reverse reaction, esterification, can also occur.[1][2][3]

Q2: What are the degradation products of this compound in an acidic aqueous solution?

A2: The primary degradation products of this compound in the presence of acid and water are lactic acid and methanol.[1][2] The reaction is a hydrolysis process where the ester linkage is broken.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of this compound is significantly influenced by pH. The reaction is catalyzed by acid (specifically the hydronium ion, H₃O⁺), and therefore, the rate of hydrolysis increases as the pH of the solution decreases (i.e., becomes more acidic).[2][4]

Q4: Can the lactic acid produced from hydrolysis further accelerate the degradation of this compound?

A4: Yes, the hydrolysis of this compound is an autocatalytic process.[5] The lactic acid produced during hydrolysis can act as an acid catalyst, further accelerating the degradation of the remaining this compound.[5]

Q5: How can I prevent or minimize the hydrolysis of this compound in my acidic formulation?

A5: Several strategies can be employed to enhance the stability of this compound in acidic conditions:

  • Control Moisture Content: Since water is a reactant in the hydrolysis process, minimizing the water content of the formulation is a primary method of preventing degradation.[6]

  • pH Control: While your formulation may need to be acidic, maintaining the pH at the highest possible level within your experimental constraints can help slow down the rate of hydrolysis.[6]

  • Use of Stabilizers: Certain additives can inhibit ester hydrolysis. Carbodiimides, for example, can react with the carboxylic acid formed during hydrolysis, preventing it from catalyzing further degradation.[6][7]

  • Temperature Control: Store and handle this compound solutions at lower temperatures to reduce the reaction rate of hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving this compound in acidic conditions.

Issue Potential Cause Recommended Action
Unexpected decrease in the concentration of this compound over time. Acid-catalyzed hydrolysis is occurring.Review the formulation's pH and water content. Consider the preventative measures listed in FAQ #5.
The pH of my this compound solution is decreasing over time. Hydrolysis is producing lactic acid, which is lowering the pH of the solution.This is a sign of this compound degradation. Implement stabilization strategies if this is undesirable for your experiment.
Inconsistent results in my stability study. Variability in storage conditions (temperature, light exposure) or initial sample preparation (e.g., variations in initial pH or water content).Ensure all samples are stored under identical, controlled conditions. Carefully control the initial composition of your solutions.
Slower than expected hydrolysis rate in a kinetic study. The concentration of the acid catalyst may be lower than intended. The temperature of the reaction may be too low.Verify the concentration of your acid catalyst. Ensure precise temperature control of your reaction vessel.
Difficulty in quantifying this compound and lactic acid simultaneously. Inadequate separation or detection method.Utilize a validated analytical method, such as the HPLC protocol provided below, designed for the simultaneous determination of both compounds.

Data on Factors Affecting this compound Hydrolysis

The following tables summarize the qualitative and quantitative impact of various factors on the rate of this compound hydrolysis under acidic conditions.

Table 1: Qualitative Impact of Key Factors on Hydrolysis Rate

Factor Impact on Hydrolysis Rate Reason
Decreasing pH (Increasing Acidity) IncreasesHigher concentration of H₃O⁺ ions to catalyze the reaction.[2]
Increasing Temperature IncreasesProvides the necessary activation energy for the reaction to proceed faster.[5][8]
Increasing Water Concentration IncreasesWater is a reactant in the hydrolysis reaction.
Increasing Lactic Acid Concentration IncreasesAutocatalysis by the acidic product.[5]

Table 2: Illustrative Quantitative Data on Autocatalytic Hydrolysis of this compound

Initial this compound Conc. (wt%) Temperature (°C) Time to Equilibrium
1540~20 days[5]
3040~20 days[5]
4540~20 days[5]
1522Slower than at 40°C
3022Slower than at 40°C
4522Slower than at 40°C

Note: The rate of hydrolysis is also dependent on the initial concentration of this compound, with very high or very low concentrations potentially leading to slower reaction rates in autocatalytic systems.

Experimental Protocols

Protocol 1: Determination of this compound and Lactic Acid by HPLC

This protocol is adapted from a method for the simultaneous determination of lactic acid and this compound.[9]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Reversed-phase C18 column (e.g., Purospher STAR)

    • Diode Array Detector (DAD) or UV Detector

  • Chromatographic Conditions:

    • Mobile Phase: 0.005 mol/L H₂SO₄ solution and methanol (9:1, v/v)[9]

    • Flow Rate: 1.0 mL/min[9]

    • Injection Volume: 20 µL[9]

    • Detection Wavelength: 210 nm[9]

  • Procedure:

    • Prepare standard solutions of this compound and lactic acid of known concentrations in the mobile phase.

    • Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

    • Prepare experimental samples by diluting them with the mobile phase to fall within the concentration range of the calibration curve.

    • Inject the prepared samples into the HPLC system.

    • Quantify the amount of this compound and lactic acid in the samples by comparing their peak areas to the calibration curves.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation of the Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Methanol cluster_step5 Step 5: Deprotonation to Form Lactic Acid MethylLactate This compound ProtonatedEster Protonated this compound MethylLactate->ProtonatedEster + H₃O⁺ H3O H₃O⁺ H2O_1 H₂O ProtonatedEster2 Protonated this compound TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster2->TetrahedralIntermediate + H₂O H2O_2 H₂O TetrahedralIntermediate2 Tetrahedral Intermediate ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate2->ProtonatedIntermediate + H₂O H2O_3 H₂O H3O_2 H₃O⁺ ProtonatedIntermediate2 Protonated Intermediate ProtonatedAcid Protonated Lactic Acid ProtonatedIntermediate2->ProtonatedAcid - Methanol ProtonatedAcid2 Protonated Lactic Acid Methanol Methanol LacticAcid Lactic Acid ProtonatedAcid2->LacticAcid + H₂O H2O_4 H₂O H3O_3 H₃O⁺ (Catalyst Regenerated)

Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.

Caption: Troubleshooting Workflow for this compound Stability Issues.

References

Technical Support Center: Synthesis of Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl lactate (B86563).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of methyl lactate, providing potential causes and recommended solutions.

1. Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like GC or HPLC to ensure it has reached completion.[1] - Increase Temperature: Gradually increase the reaction temperature within the optimal range (typically 60-135°C for esterification) to enhance the reaction rate. Be cautious of higher temperatures which can promote side reactions.[1][2] - Increase Methanol (B129727) to Lactic Acid Molar Ratio: Employing a higher molar ratio of methanol to lactic acid (e.g., 3:1 or greater) can shift the equilibrium towards the formation of this compound.[1]
Catalyst Deactivation - Catalyst Regeneration: If using a solid catalyst like an ion-exchange resin, it may require regeneration. Follow the manufacturer's protocol for regeneration. - Use of Fresh Catalyst: If regeneration is not possible or effective, use a fresh batch of catalyst. - Prevent Catalyst Poisoning: Ensure reactants and solvents are free from impurities that could poison the catalyst.
Equilibrium Limitation - Removal of Water: Water is a byproduct of the esterification reaction, and its presence can limit the conversion to this compound.[3][4] Use techniques like reactive distillation or a Dean-Stark apparatus to continuously remove water from the reaction mixture.[1] - Use of a Dehydrating Agent: Incorporate a dehydrating agent that is compatible with the reaction conditions.
Side Reactions - Optimize Reaction Conditions: As detailed in the "Side Reactions" FAQ section, adjust temperature, catalyst, and reaction time to minimize the formation of byproducts.

2. Low Purity of this compound

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials - Optimize Reaction Conditions for Higher Conversion: Refer to the "Low Yield of this compound" section to drive the reaction closer to completion. - Efficient Purification: Improve the distillation process to effectively separate this compound from lower-boiling methanol and higher-boiling lactic acid.[1][5]
Formation of Byproducts - Minimize Side Reactions: Adjust reaction conditions to disfavor the formation of side products as outlined in the FAQs. - Purification: Utilize fractional distillation to separate this compound from byproducts with different boiling points.[1]
Hydrolysis of this compound - Anhydrous Conditions: Ensure all reactants and equipment are dry to prevent the hydrolysis of the ester product back to lactic acid and methanol.[6] - Neutralize Acid Catalyst: After the reaction is complete, neutralize any acid catalyst before purification to prevent acid-catalyzed hydrolysis during distillation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What are the common side reactions during the synthesis of this compound from lactic acid and methanol?

The primary side reactions include:

  • Oligomerization of Lactic Acid: Lactic acid can undergo self-esterification to form linear oligomers and a cyclic dimer called lactide.[3][7] This is more prevalent at higher lactic acid concentrations and temperatures.

  • Dehydration of Lactic Acid: At elevated temperatures, lactic acid can dehydrate to form acrylic acid.

  • Formation of other esters: If other alcohols or carboxylic acids are present as impurities, corresponding esters can be formed. For instance, if acetic acid is present, methyl acetate (B1210297) can be formed.

2. How can I minimize the formation of lactic acid oligomers?

To minimize oligomerization, you can:

  • Use a higher excess of methanol: This favors the intermolecular reaction between lactic acid and methanol over the self-esterification of lactic acid.

  • Control the reaction temperature: Lower temperatures generally reduce the rate of oligomerization.

  • Remove water: As water is a product of both esterification and oligomerization, its removal can shift the equilibrium away from oligomer formation.[3]

3. What is the role of a catalyst in this compound synthesis?

A catalyst, typically a strong acid like sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15), is used to increase the rate of the esterification reaction.[8][9][10] This allows the reaction to reach equilibrium faster and at lower temperatures, which can help to suppress side reactions. Some reactions can also be autocatalytic, where lactic acid itself acts as a catalyst.[11]

4. What are the optimal conditions for the esterification of lactic acid with methanol?

Optimal conditions can vary depending on the specific setup and catalyst used. However, typical conditions reported in the literature include:

  • Temperature: 60°C to 135°C.[1][2]

  • Methanol to Lactic Acid Molar Ratio: 1:1 to 4:1, with higher ratios favoring higher conversion.[1][8]

  • Catalyst: Sulfuric acid or a solid acid catalyst.

5. How can I effectively purify this compound?

Fractional distillation is the most common method for purifying this compound.[1][5] Due to the different boiling points of the components (Methanol: ~65°C, Water: 100°C, this compound: ~145°C, Lactic Acid: ~212°C), they can be separated. It is important to control the distillation parameters carefully to achieve high purity. Vacuum distillation can be employed to reduce the boiling point of this compound and prevent thermal degradation.[5]

Experimental Protocols

1. Esterification of Lactic Acid with Methanol using a Solid Acid Catalyst

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Lactic acid (88 wt% in water)

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst 15)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add lactic acid and methanol to the flask in the desired molar ratio (e.g., 1:3).

  • Add the solid acid catalyst (e.g., 1-5 wt% of the total reactants).

  • Heat the mixture to reflux (typically around 65-70°C, the boiling point of methanol) with constant stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or titration to determine the conversion of lactic acid.

  • Once the reaction reaches equilibrium (or the desired conversion), cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Purify the this compound from the reaction mixture by fractional distillation.

Quantitative Data

Table 1: Effect of Methanol:Lactic Acid Molar Ratio on Lactic Acid Conversion

Methanol:Lactic Acid Molar RatioLactic Acid Conversion (%)
1:155
2:168
3:175
4:178

Conditions: 88% Lactic Acid, Amberlyst 15 catalyst, Reflux temperature, 8 hours.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Lactic Acid & Methanol Reactor Reaction Vessel (Heating & Stirring) Reactants->Reactor Catalyst Acid Catalyst Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Methyl Lactate Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of methyl lactate (B86563) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing methyl lactate?

A1: The main routes for this compound synthesis are:

  • Esterification of Lactic Acid with Methanol (B129727): This is a common method where lactic acid reacts with methanol, typically in the presence of an acid catalyst. The reaction is reversible and limited by chemical equilibrium.

  • Transesterification of Polylactic Acid (PLA): This chemical recycling method involves the alcoholysis of PLA with methanol to generate this compound. This route is gaining importance as a sustainable end-of-life treatment for PLA bioplastics.[1]

  • Catalytic Conversion from Biomass: this compound can be produced from renewable resources like glycerol (B35011), glucose, or hemicellulosic sugars through catalytic processes.[2][3] For instance, glycerol can be oxidized to this compound using a combination of catalysts like Au-CuO and Sn-Beta.[2]

Q2: What are the key reaction parameters to optimize for the esterification of lactic acid?

A2: The critical parameters to control for optimizing this compound yield in esterification are:

  • Reaction Temperature: Temperature affects the reaction rate. For example, studies using cation exchange resins have been conducted at temperatures ranging from 323 K to 353 K (50°C to 80°C).[4][5] In other systems, temperatures can be much higher, such as 170-180 °C for the conversion of glucose in methanol.[6]

  • Molar Ratio of Reactants: An excess of methanol is often used to shift the reaction equilibrium towards the formation of this compound. Yields have been shown to increase significantly with a higher methanol-to-lactic-acid molar ratio, with ratios up to 3:1 being effective.[7]

  • Catalyst Type and Loading: Both homogeneous catalysts (like sulfuric acid) and heterogeneous catalysts (like cation exchange resins, e.g., DOWEX-50W) are used.[4][5] The optimal catalyst loading needs to be determined experimentally; for one process involving glucose, a catalyst molar ratio of 0.075 to 0.1 was found to be optimal.[6]

  • Reaction Time: The reaction needs sufficient time to reach equilibrium or optimal conversion. Optimal times can vary from a few hours to longer depending on other conditions. A 3-hour reaction time was found to be best for a specific glucose conversion process.[6]

Q3: What challenges are associated with using reactive distillation for this compound synthesis?

A3: Reactive distillation combines reaction and separation in a single unit, which can improve conversion by removing products as they are formed.[7] However, for this compound synthesis via esterification, a significant challenge arises from the large difference in the boiling points of the reactants and products. Methanol (boiling point ~337 K) is much more volatile than lactic acid (~490 K), this compound (~417 K), and water (~373 K).[8][9] This can cause methanol to separate from the lactic acid, reducing the reaction rate and overall conversion.[8][9] Strategies to overcome this include using semi-batch configurations where methanol is continuously fed to the reboiler.[9][10]

Q4: What types of catalysts are effective for producing this compound from PLA (transesterification)?

A4: Several catalysts have been investigated for the methanolysis of PLA, including:

  • Metal Acetates: Zinc acetate (B1210297) dihydrate (Zn(OAc)₂) and magnesium acetate tetrahydrate (Mg(OAc)₂) are effective. Zn(OAc)₂ has shown particularly high activity.[1]

  • Organocatalysts: 4-(dimethylamino)pyridine (DMAP) and triazabicyclodecene (TBD) are used.[1]

  • Dual Catalyst Systems: Combining catalysts can enhance reactivity. The pairing of Zn(OAc)₂ with TBD has demonstrated the greatest reactivity in some studies.[1]

  • Zinc(II) Complexes: Schiff base-derived Zn(II) complexes have been studied for the transesterification of PLA, with reactions typically carried out in a temperature range of 313.2 K to 383.2 K.[11][12][13]

Troubleshooting Guide

Problem 1: Low yield of this compound in esterification reaction.

Possible Cause Suggested Solution
Chemical Equilibrium Limitation Esterification is a reversible reaction. Increase the molar ratio of methanol to lactic acid (e.g., 2:1 or 3:1) to shift the equilibrium towards product formation. Alternatively, use a reactive distillation setup to continuously remove water or this compound, driving the reaction forward.[7]
Insufficient Catalyst Activity Ensure the catalyst is active and not poisoned. For heterogeneous catalysts like ion-exchange resins, confirm they are properly activated (e.g., in H+ form).[4][5] Consider increasing the catalyst loading, but be aware that an excessive amount may not lead to further improvement and could complicate purification.[5]
Suboptimal Temperature If the temperature is too low, the reaction rate will be slow. If too high, side reactions or degradation may occur. Perform a temperature screening study to find the optimal point for your specific catalyst and setup. For example, temperatures between 323-353 K have been used with cation exchange resins.[5]
Presence of Water Initial moisture in the reactants (e.g., in calcium lactate) can negatively impact the yield.[14] Ensure reactants are sufficiently dry before starting the reaction.[14]

Problem 2: Catalyst deactivation during continuous production.

Possible Cause Suggested Solution
Leaching of Active Sites In continuous processes using catalysts like potassium-exchanged tin-functionalized USY zeolite ([K]Sn-USY), potassium leaching can occur, leading to deactivation.[3] The addition of small amounts of potassium (as KCl or KOH) to the feed can help alleviate this issue and maintain catalyst stability.[3]
Fouling by Organic Deposits Side reactions can produce furanics and other organic compounds that deposit on the catalyst surface, blocking active sites.[3] This is a particular challenge when converting hexose (B10828440) sugars.[3] Consider optimizing the reaction temperature and residence time to minimize the formation of these byproducts. Regular catalyst regeneration cycles may be necessary.
Irreversible Framework Damage Some catalysts, like H-USY zeolite, can suffer from irreversible structural damage, especially in the presence of water over extended periods.[3] Select a more robust catalyst or modify the reaction medium to improve stability.

Problem 3: Difficulty in separating this compound from the reaction mixture.

Possible Cause Suggested Solution
Close Boiling Points In simple distillation, separating this compound from water and unreacted methanol can be challenging. Reactive distillation is a more advanced technique designed to overcome this by separating products as they are formed.[8]
Formation of Azeotropes While some studies suggest no reactive azeotrope is formed in the lactic acid-methanol system, this should be verified for your specific conditions.[6] If an azeotrope is present, consider techniques like extractive distillation or pressure-swing distillation.
Poor Phase Separation in Extraction When using a liquid-liquid extraction step, the choice of solvent is critical. Methyl isobutyl ketone (MIBK) can be an effective extractant, although it may also extract some unreacted lactic acid.[15] The addition of a salt (e.g., magnesium chloride, calcium chloride) to the aqueous phase can improve the separation efficiency by increasing the partitioning of this compound into the organic phase.[15]

Data and Protocols

Table 1: Optimized Reaction Conditions for this compound Production
Method Substrate(s) Catalyst Temperature Molar Ratio / Catalyst Loading Time Yield Citation
Catalytic ConversionGlucose, MethanolHomogeneous Lewis Acid170 - 180 °C0.075 - 0.1 (molar ratio to glucose)3 h>40% (MLA)[6]
Catalytic OxidationGlycerol, MethanolAu-CuO and Sn-Beta363 K (90 °C)N/A6 h59% (MLA)[2]
Esterification (Reactive Distillation)Lactic Acid, MethanolH₂SO₄ (3 wt%)Up to 135 °C (reboiler)3:1 (Methanol:Lactic Acid)N/A78.7% (MLA)[7]
Methanolysis of PLAPolylactic Acid (PLA), MethanolZn(OAc)₂ + TBD130 °C2 mol% catalyst, 9-17 eq. MeOH~60 min~100% conversion[1]
EsterificationLactic Acid, MethanolCation Exchange Resin (DOWEX-50W)323 - 353 KVariedVariedN/A[4][5]
Experimental Protocols

Protocol 1: Batch Reactor Esterification of Lactic Acid

This protocol describes a typical lab-scale batch esterification using a solid acid catalyst.

  • Reactor Setup: Assemble a stirred batch reactor equipped with a temperature controller, a mechanical stirrer, and a condenser.

  • Reactant Charging: Charge the reactor with lactic acid and methanol at the desired molar ratio (e.g., 1:3).

  • Catalyst Addition: Add the cation exchange resin catalyst (e.g., DOWEX-50W) at the desired loading.[5]

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 343 K or 70°C) while stirring. Ensure the stirring speed is sufficient to suspend the catalyst particles but not so high as to cause significant particle attrition.[4][5]

  • Sampling and Analysis: Withdraw samples at regular intervals. Quench the reaction in the sample (e.g., by cooling) and analyze the composition using methods like gas chromatography (GC) or titration to determine the concentration of this compound and lactic acid.

  • Reaction Completion: Once the reaction reaches equilibrium or the desired conversion, cool the reactor and separate the catalyst by filtration. The product can then be purified by distillation.

Protocol 2: Methanolysis of PLA in a Parr Reactor

This protocol outlines the chemical recycling of PLA to this compound.[1]

  • Reactor Setup: Use a high-pressure Parr reactor equipped with a stirrer and heating mantle.

  • Reactant Charging: Add PLA (e.g., 2g), the catalyst (e.g., 2 mol% Zn(OAc)₂), and methanol (e.g., 17 equivalents) to the reactor vessel.[1]

  • Reaction Execution: Seal the reactor and heat it to the desired temperature (e.g., 130°C) while stirring.[1]

  • Monitoring: Monitor the reaction progress by taking samples at specified time points (e.g., every 15 minutes).[1]

  • Analysis: Analyze the samples to determine the conversion of PLA and the yield of this compound. This can be done using techniques like ¹H NMR spectroscopy to track the disappearance of PLA methine groups and the appearance of this compound methine groups.[11]

  • Product Recovery: After completion, cool the reactor, vent any pressure, and recover the product mixture for purification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Purification Reactants Select Reactants (Lactic Acid, PLA, etc.) Setup Assemble Reactor (Batch, Distillation) Reactants->Setup Catalyst Select Catalyst (Resin, Metal Acetate, etc.) Catalyst->Setup Optimization Optimize Parameters (Temp, Ratio, Time) Setup->Optimization Execution Run Reaction & Monitor Optimization->Execution Analysis Analyze Samples (GC, NMR) Execution->Analysis Purification Purify Product (Distillation, Extraction) Analysis->Purification Yield Calculate Yield & Purity Purification->Yield

Caption: General workflow for this compound production and optimization.

Troubleshooting_Flowchart Start Low Methyl Lactate Yield? Check_Eq Is reaction at equilibrium? Start->Check_Eq Check_Cat Is catalyst active? Check_Eq->Check_Cat No Sol_Eq Increase Methanol Ratio or Use Reactive Distillation Check_Eq->Sol_Eq Yes Check_Cond Are conditions optimal? Check_Cat->Check_Cond Yes Sol_Cat Increase Catalyst Loading or Replace/Regenerate Check_Cat->Sol_Cat No Sol_Cond Optimize Temperature & Reaction Time Check_Cond->Sol_Cond No No_Imp Further Investigation Needed Check_Cond->No_Imp Yes End Yield Improved Sol_Eq->End Sol_Cat->End Sol_Cond->End

Caption: Troubleshooting logic for addressing low product yield.

Reaction_Pathways cluster_ester Esterification cluster_trans Transesterification (Methanolysis) LA Lactic Acid ML This compound LA->ML + Methanol LA->ML MeOH Methanol PLA Polylactic Acid (PLA) Oligo Oligomers PLA->Oligo + Methanol ML->LA + Water Water Water Oligo->ML + Methanol

Caption: Primary reaction pathways for this compound synthesis.

References

Technical Support Center: Methyl Lactate Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl lactate (B86563) distillation processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the distillation of methyl lactate.

Issue 1: Low Yield of this compound

Q: We are experiencing a lower than expected yield of this compound from our distillation. What are the potential causes and how can we improve the yield?

A: Low yield in this compound synthesis and distillation is a common problem, often related to the equilibrium nature of the esterification reaction and the challenge of separating the product from the reactants.

Potential Causes and Solutions:

  • Incomplete Esterification: The esterification of lactic acid with methanol (B129727) is a reversible reaction. To drive the reaction towards the product (this compound), it is crucial to remove at least one of the products (water or this compound) as it is formed.

    • Solution: Employ a reactive distillation setup. This technique combines the reaction and distillation in a single apparatus, allowing for the continuous removal of the more volatile this compound from the reaction mixture, thus shifting the equilibrium towards product formation.[1][2][3][4]

  • Separation of Reactants: Methanol has a significantly lower boiling point (64.7 °C) than lactic acid (216 °C) and this compound (144-145 °C). In a conventional batch distillation, the methanol can be stripped from the reaction mixture before it has a chance to react completely with the lactic acid.[1][2]

    • Solution: Consider a semi-batch reactive distillation approach. In this setup, lactic acid is the limiting reactant in the reboiler, and methanol is continuously fed into the system. This ensures that methanol is available for the reaction over a longer period, enhancing the conversion of lactic acid to this compound.[2][5]

  • Hydrolysis of this compound: The presence of water, a product of the esterification reaction, can lead to the hydrolysis of this compound back to lactic acid and methanol, especially at elevated temperatures and in the presence of an acid catalyst.

    • Solution: Efficiently remove water from the reaction mixture. In a reactive distillation setup, the conditions should be optimized to favor the removal of this compound in the distillate while minimizing water content in the sections of the column where this compound concentration is high.

  • Suboptimal Reaction Conditions: The temperature, pressure, and catalyst concentration can all impact the rate of esterification and, consequently, the yield of this compound.

    • Solution: Optimize the reaction conditions. The temperature in the reboiler should be high enough to ensure a reasonable reaction rate but should not exceed 135 °C to avoid thermal degradation of lactic acid and this compound. The choice and concentration of catalyst (e.g., an acidic cation-exchange resin) are also critical and should be optimized for the specific setup.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low this compound Yield check_distillation_type Are you using reactive distillation? start->check_distillation_type recommend_rd Implement reactive distillation to shift equilibrium. check_distillation_type->recommend_rd No check_reactant_separation Is methanol being stripped prematurely? check_distillation_type->check_reactant_separation Yes end_node Yield Improved recommend_rd->end_node recommend_semi_batch Switch to semi-batch reactive distillation with continuous methanol feed. check_reactant_separation->recommend_semi_batch Yes check_hydrolysis Is there evidence of product hydrolysis? check_reactant_separation->check_hydrolysis No recommend_semi_batch->end_node optimize_water_removal Optimize distillation conditions to efficiently remove water. check_hydrolysis->optimize_water_removal Yes check_conditions Are reaction conditions (temperature, catalyst) optimized? check_hydrolysis->check_conditions No optimize_water_removal->end_node optimize_conditions Adjust temperature and catalyst concentration based on experimental data. check_conditions->optimize_conditions No check_conditions->end_node Yes optimize_conditions->end_node Impure_Product_Troubleshooting start Discolored/Impure this compound check_temperature Is the reboiler temperature below 135°C? start->check_temperature reduce_temperature Lower the temperature or operate under vacuum. check_temperature->reduce_temperature No check_starting_material What is the purity of the starting lactic acid? check_temperature->check_starting_material Yes end_node Purity Improved reduce_temperature->end_node purify_lactic_acid Use higher purity lactic acid or pre-purify. check_starting_material->purify_lactic_acid Low check_side_reactions Have you analyzed for common by-products? check_starting_material->check_side_reactions High purify_lactic_acid->end_node optimize_conditions Adjust conditions to minimize side reactions. check_side_reactions->optimize_conditions Yes consider_post_purification Is distillation the only purification step? check_side_reactions->consider_post_purification No optimize_conditions->end_node recommend_melt_crystallization Consider melt crystallization for higher purity. consider_post_purification->recommend_melt_crystallization Yes consider_post_purification->end_node No, purity is sufficient recommend_melt_crystallization->end_node

References

Preventing racemization during methyl lactate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl lactate (B86563) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl lactate, with a specific focus on preventing racemization to ensure the desired enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization crucial in this compound synthesis for pharmaceutical applications?

A1: In the pharmaceutical industry, the biological activity of a drug is often specific to a single enantiomer. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. This compound, particularly the (S)-enantiomer, is a key chiral building block in the synthesis of many pharmaceuticals.[1] Therefore, maintaining high enantiomeric purity (preventing racemization) is essential to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What is the primary mechanism of racemization during the chemical synthesis of this compound?

A2: The primary mechanism of racemization for α-hydroxy esters like this compound involves the formation of a planar, achiral enolate intermediate under either acidic or basic conditions. The α-proton (the hydrogen on the carbon atom bearing the hydroxyl and carboxyl groups) is acidic and can be abstracted. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of both (R) and (S) enantiomers and thus, a loss of optical purity.

Q3: What are the key factors that promote racemization during this compound synthesis?

A3: The main factors that can induce racemization are:

  • High Temperatures: Increased temperatures provide the energy needed to overcome the activation barrier for enolization, leading to a higher rate of racemization.[2]

  • Strongly Acidic or Basic Conditions: Both strong acids and bases can catalyze the enolization process, increasing the likelihood of racemization.

  • Extended Reaction Times: Longer exposure to conditions that promote racemization will result in a greater loss of enantiomeric purity.[2]

  • Presence of Certain Catalysts: While some catalysts are designed for enantioselectivity, others, particularly strong Lewis acids or Brønsted acids at high concentrations, can promote racemization.

  • Distillation/Purification Conditions: Improper purification techniques, such as distillation at high temperatures or in the presence of acidic or basic impurities, can also lead to racemization of the final product.

Q4: Are there enzymatic methods to synthesize this compound that can avoid racemization?

A4: Yes, enzymatic methods are an excellent alternative for producing enantiomerically pure this compound. Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, are commonly used to catalyze the esterification of lactic acid or the transesterification of another lactate ester.[3][4] These enzymatic reactions are highly enantioselective and are performed under mild conditions, which minimizes the risk of racemization.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low enantiomeric excess (ee) in the final product High reaction temperature. Optimize the reaction temperature. For chemical synthesis, aim for the lowest temperature that allows for a reasonable reaction rate. For enzymatic reactions, operate within the optimal temperature range of the specific lipase (B570770).
Inappropriate catalyst or catalyst concentration. For chemical synthesis, use a mild catalyst. If using a strong acid catalyst like sulfuric acid, use it in catalytic amounts. Consider using heterogeneous catalysts like Sn-β zeolites which can offer good selectivity at optimized temperatures.[6][7] For enzymatic synthesis, ensure the correct lipase is chosen for the desired enantiomer.
Extended reaction time. Monitor the reaction progress closely (e.g., by GC or HPLC) and stop the reaction as soon as the desired conversion is reached.
Racemization during workup or purification. Neutralize any acidic or basic catalysts before purification. Use mild purification techniques. If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the product.[8]
Inconsistent enantiomeric excess between batches Variability in starting material quality. Ensure the enantiomeric purity of the starting lactic acid is consistently high.
Inconsistent reaction conditions. Carefully control all reaction parameters, including temperature, reaction time, and catalyst loading, for each batch.
Low reaction yield Unfavorable reaction equilibrium (for esterification). In Fischer-Speier esterification, use an excess of methanol (B129727) or remove water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) to drive the equilibrium towards the product.[9][10]
Catalyst deactivation. For enzymatic reactions, ensure the solvent and other reaction components are compatible with the enzyme. For heterogeneous catalysts, consider regeneration procedures if deactivation is observed.

Data Presentation

Table 1: Influence of Catalyst and Temperature on this compound Yield (Synthesis from Glucose)

CatalystTemperature (°C)Yield of this compound (%)Reference
Sn(salen)/octylmethyl imidazolium (B1220033) bromide16068[11][12]
3% Mo-0.5% Mg-Sn-β100~35[6]
3% Mo-0.5% Mg-Sn-β160Highest yield in range[6]
K-Sn-H-Y-30 (dealuminated)15072[13]
Fe–Sn/Beta22067[13]

Table 2: Lipase-Catalyzed Kinetic Resolution of Lactate Esters

Lipase SourceSubstrateKey FindingReference
Candida antarctica (Novozym 435)Retinol and L-methyl lactateRetinyl L-lactate synthesis with 90% yield.[3]
Candida rugosaRacemic Naproxen methyl ester(S)-Naproxen with high enantiomeric excess.[14]
Burkholderia cepaciaRacemic alcohol for Loxoprofen synthesis(S)-acetate with 98% ee.[14]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (L)-Methyl Lactate using Lipase

This protocol describes the lipase-catalyzed esterification of L-lactic acid with methanol.

Materials:

  • L-Lactic Acid (high enantiomeric purity)

  • Methanol (anhydrous)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Molecular sieves (3Å, activated)

  • Anhydrous solvent (e.g., 2-methyl-2-butanol (B152257) or tert-butyl alcohol)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7) for enzyme washing (optional)

Procedure:

  • Enzyme Preparation: If necessary, wash the immobilized lipase with a suitable buffer and dry it under vacuum to the optimal water activity.

  • Reaction Setup: In a dry, sealed reaction vessel, add L-lactic acid and the chosen anhydrous solvent.

  • Add Methanol: Add a stoichiometric equivalent or a slight excess of anhydrous methanol to the mixture.

  • Add Desiccant: Add activated molecular sieves to the mixture to remove the water produced during the esterification, which helps to drive the reaction forward.

  • Add Enzyme: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the limiting reactant).

  • Reaction: Stir the mixture at a controlled, mild temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • Workup: Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Purification: Remove the solvent and any unreacted methanol under reduced pressure. The resulting this compound can be further purified by vacuum distillation if necessary, ensuring the temperature is kept as low as possible to prevent racemization.

Protocol 2: Fischer-Speier Esterification of Lactic Acid with Minimized Racemization

This protocol outlines a method for the acid-catalyzed esterification of lactic acid, with precautions to minimize racemization.

Materials:

  • L-Lactic Acid (high enantiomeric purity)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (or a Dean-Stark apparatus), dissolve L-lactic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for a controlled period (e.g., 2-4 hours). Avoid prolonged heating at high temperatures.

  • Monitoring: Monitor the reaction by TLC or GC to determine when the starting material has been consumed.

  • Quenching: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the this compound into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation, using a short path distillation apparatus if possible to minimize thermal exposure.

Mandatory Visualizations

RacemizationMechanism cluster_0 Racemization of (S)-Methyl Lactate S_Lactate (S)-Methyl Lactate Enolate Planar Enolate (achiral intermediate) S_Lactate->Enolate + H+ / - H+ (Acid/Base Catalyzed) Enolate->S_Lactate + H+ (Protonation from original face) R_Lactate (R)-Methyl Lactate Enolate->R_Lactate + H+ (Protonation from opposite face)

Caption: Racemization mechanism of this compound via a planar enolate intermediate.

ExperimentalWorkflow cluster_1 Enantioselective Synthesis Workflow Start Start: Enantiopure Lactic Acid Reaction Esterification Reaction (Chemical or Enzymatic) Start->Reaction Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Workup Workup & Neutralization Monitoring->Workup Reaction Complete Purification Purification (Vacuum Distillation) Workup->Purification Analysis Final Product Analysis (ee determination) Purification->Analysis End End: Enantiopure this compound Analysis->End

Caption: General experimental workflow for enantioselective this compound synthesis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Experiments Using Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in experiments involving methyl lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results inconsistent when using methyl lactate?

Inconsistent results when using this compound can stem from several factors related to its chemical properties and handling in a biological context. Key areas to investigate include the stability and hydrolysis of this compound in your cell culture media, the potential effects of its hydrolysis byproducts, and general cell-based assay variability.

Q2: How stable is this compound in cell culture media?

This compound is an ester that can undergo hydrolysis in aqueous solutions, such as cell culture media, to form lactic acid and methanol (B129727).[1][2] The rate of this hydrolysis can be influenced by the pH and temperature of the media, as well as the presence of cellular enzymes.[2][3] This instability means that the effective concentration of lactate may change over the course of your experiment, leading to variability.

Q3: Could the byproducts of this compound hydrolysis affect my cells?

Yes, the hydrolysis of this compound produces methanol in addition to lactic acid.[1] While lactate is the intended active molecule, methanol can have independent effects on cell metabolism and viability, potentially confounding your results. It is crucial to run appropriate vehicle controls containing methanol to account for these effects.

Q4: What are the primary sources of variability in cell-based assays?

Variability in cell-based assays can be introduced at multiple stages. Key sources include inconsistencies in cell seeding density, cell health and passage number, reagent preparation, incubation times, and pipetting technique.[4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound in a direct question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Question: I'm observing high variability in my results between replicate wells treated with this compound. What could be the cause?

Answer: High well-to-well variability is a common issue in cell-based assays and can be exacerbated by the properties of this compound.[4] The following table outlines potential causes and solutions.

Potential CauseRecommended Solution(s)
Inconsistent this compound Hydrolysis Prepare fresh this compound solutions for each experiment. Consider pre-incubating the media with this compound for a set period before adding it to the cells to allow for some degree of hydrolysis to occur, potentially leading to a more consistent starting concentration of lactate.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing and consider using a gentle swirling motion to evenly distribute cells in the plate.[5]
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components, including your treatment. Avoid using the outer wells or fill them with sterile media or PBS to maintain humidity.[4]
Pipetting Inaccuracies Small errors in pipetting volumes can lead to significant variations. Ensure pipettes are properly calibrated and use consistent pipetting techniques for all additions.[5]
Issue 2: Unexpected Cellular Responses or Toxicity

Question: My cells are showing unexpected toxicity or a different response than I anticipated with this compound treatment. Why might this be happening?

Answer: Unexpected cellular responses can be due to the hydrolysis byproducts of this compound or issues with the compound itself.

Potential CauseRecommended Solution(s)
Methanol Toxicity The methanol produced from this compound hydrolysis can be toxic to some cell lines. Run a dose-response curve with methanol alone to determine its cytotoxic concentration for your specific cells. Always include a methanol-only vehicle control at the equivalent concentration produced from this compound hydrolysis.
Impure this compound Impurities in the this compound reagent could be affecting your cells. Ensure you are using a high-purity grade of this compound.
pH Changes in Media The hydrolysis of this compound to lactic acid can lower the pH of your cell culture media, especially if the media has low buffering capacity.[8] Monitor the pH of your media during the experiment and use buffered media if necessary.
Issue 3: Difficulty Reproducing Results Between Experiments

Question: I am struggling to reproduce my findings from one experiment to the next. What factors should I consider?

Answer: Reproducibility issues often stem from subtle variations in experimental conditions and reagents.

Potential CauseRecommended Solution(s)
Variability in this compound Stock Solution Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, aliquot and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Changes in Cell State Variations in cell passage number, confluency, or growth phase can alter cellular responsiveness. Use cells within a consistent, narrow range of passage numbers and seed them to reach a consistent confluency at the time of the assay.[5]
Inconsistent Incubation Times Ensure that incubation times with this compound are precisely controlled across all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a sterile stock solution of this compound (e.g., 1 M) in a suitable solvent such as DMSO or sterile PBS. Mix thoroughly.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture media. It is recommended to prepare the working solution fresh for each experiment.

    • Vortex the working solution gently before adding it to the cells.

Protocol 2: General Cell-Based Assay with this compound
  • Cell Seeding:

    • Seed cells in a microplate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and recover for 24 hours before treatment.

  • Treatment:

    • Remove the old media and replace it with fresh media containing the desired concentrations of this compound.

    • Include the following controls:

      • Untreated cells (media only).

      • Vehicle control (media with the same concentration of solvent used for the this compound stock).

      • Methanol control (media with a concentration of methanol equivalent to that which would be produced by the complete hydrolysis of the highest concentration of this compound used).

      • Positive control (a compound known to elicit the expected response).

  • Incubation:

    • Incubate the cells for the desired period.

  • Assay:

    • Perform your desired cell-based assay (e.g., viability, proliferation, signaling pathway activation) according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Lactate Signaling in the Tumor Microenvironment

Lactate, the active product of this compound hydrolysis, is a key signaling molecule in the tumor microenvironment. It plays a crucial role in metabolic reprogramming, angiogenesis, and immune evasion.[9][10][11][12]

lactate_signaling methyl_lactate This compound hydrolysis Hydrolysis methyl_lactate->hydrolysis lactate Lactate hydrolysis->lactate methanol Methanol (byproduct) hydrolysis->methanol tumor_cell Tumor Cell lactate->tumor_cell endothelial_cell Endothelial Cell lactate->endothelial_cell immune_cell Immune Cell (e.g., T Cell) lactate->immune_cell metabolic_reprogramming Metabolic Reprogramming tumor_cell->metabolic_reprogramming hif1a HIF-1α Stabilization endothelial_cell->hif1a immunosuppression Immunosuppression immune_cell->immunosuppression vegf VEGF Expression hif1a->vegf angiogenesis Angiogenesis vegf->angiogenesis troubleshooting_workflow start Inconsistent Results Observed check_reagents Check Reagents: - this compound purity and storage - Freshness of solutions - Media and supplements start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Check Cell Culture: - Cell viability and passage number - Seeding density consistency - Contamination cells_ok Cells OK? check_cells->cells_ok check_protocol Review Protocol: - Pipetting technique - Incubation times - Control groups (methanol control) protocol_ok Protocol Followed? check_protocol->protocol_ok reagent_ok->check_cells Yes prepare_new Prepare Fresh Reagents reagent_ok->prepare_new No cells_ok->check_protocol Yes use_new_cells Use Lower Passage Cells cells_ok->use_new_cells No refine_technique Refine Technique and Add Controls protocol_ok->refine_technique No rerun_experiment Re-run Experiment protocol_ok->rerun_experiment Yes prepare_new->rerun_experiment use_new_cells->rerun_experiment refine_technique->rerun_experiment

References

Technical Support Center: Methyl lactate Storage and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and degradation pathways of methyl lactate (B86563). Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for methyl lactate during storage?

A1: The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction results in the formation of lactic acid and methanol. The hydrolysis process is known to be autocatalytic, meaning the lactic acid produced can accelerate further degradation.[1][2]

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound is primarily affected by:

  • Moisture: The presence of water is the main driver for hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical degradation.[3]

  • pH: The hydrolysis of esters like this compound is influenced by pH.

  • Presence of Acids or Bases: These can act as catalysts for hydrolysis.[4]

  • Light: Exposure to UV light can potentially lead to photodegradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from moisture and light. It is also recommended to store it under an inert gas atmosphere as it is sensitive to moisture.

Q4: Can this compound undergo degradation pathways other than hydrolysis?

A4: Yes, other potential degradation pathways exist, although they are generally less common during standard storage. One such pathway is oxidative dehydrogenation, which can convert this compound to methyl pyruvate, particularly in the presence of an oxidizing agent.[5]

Q5: What are some common impurities found in this compound?

A5: Due to its susceptibility to hydrolysis, common impurities in this compound include free lactic acid, methanol, and water.[6]

Troubleshooting Guides

Issue 1: Observed Change in pH of this compound Solution
  • Possible Cause: A decrease in pH is a strong indicator of hydrolysis, leading to the formation of lactic acid.

  • Troubleshooting Steps:

    • Quantify pH Change: Measure the pH of the solution accurately using a calibrated pH meter.

    • Analyze for Lactic Acid: Use analytical techniques such as HPLC or titration to confirm and quantify the presence of lactic acid.

    • Review Storage Conditions: Ensure the container is tightly sealed and was stored in a cool, dry place. Check for any potential sources of moisture contamination.

    • Future Prevention: For future storage, consider using a desiccator and purging the container with an inert gas (e.g., nitrogen or argon) before sealing.

Issue 2: Discoloration of this compound (Yellowing)
  • Possible Cause: Discoloration, such as the appearance of a yellowish tint, may indicate the formation of degradation products or the presence of impurities from the manufacturing process.[4] While the primary hydrolysis products (lactic acid and methanol) are colorless, secondary reactions or oxidation could lead to colored compounds.

  • Troubleshooting Steps:

    • Visual Inspection: Note the intensity and nature of the discoloration.

    • Spectroscopic Analysis: Use UV-Vis spectroscopy to check for absorbance in the visible range, which can help in quantifying the color change.

    • Impurity Profiling: Employ chromatographic techniques like GC-MS or LC-MS to identify potential colored impurities.

    • Evaluate Storage: Assess if the material was exposed to light or high temperatures for extended periods. Photodegradation can sometimes lead to colored byproducts.

    • Contact Supplier: If the discoloration is present in a newly opened container, contact the supplier for information on potential impurities from their manufacturing process.

Degradation Pathways and Experimental Protocols

Primary Degradation Pathway: Hydrolysis

Hydrolysis is the most significant degradation pathway for this compound in storage when moisture is present.

Hydrolysis_Pathway Hydrolysis of this compound methyl_lactate This compound (CH3CH(OH)COOCH3) lactic_acid Lactic Acid (CH3CH(OH)COOH) methyl_lactate->lactic_acid + H2O methanol Methanol (CH3OH) methyl_lactate->methanol + H2O water Water (H2O)

Hydrolysis of this compound to lactic acid and methanol.
Experimental Protocol: Stability Testing of this compound

This protocol outlines a general procedure for conducting a stability study on this compound.

1. Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

2. Materials and Equipment:

  • This compound sample

  • Inert gas (Nitrogen or Argon)

  • Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers with controlled temperature and humidity

  • Analytical instruments (e.g., GC-FID, HPLC-UV, Karl Fischer titrator)

3. Experimental Workflow:

Stability_Workflow This compound Stability Testing Workflow start Start sample_prep Sample Preparation (Aliquoting into vials) start->sample_prep inert_atm Inert Atmosphere (Purge with N2/Ar) sample_prep->inert_atm storage Storage in Stability Chambers (Controlled T and RH) inert_atm->storage sampling Periodic Sampling (e.g., 0, 3, 6, 12 months) storage->sampling sampling->storage Continue storage analysis Analytical Testing (Assay, Impurities, Water Content) sampling->analysis data_eval Data Evaluation and Reporting analysis->data_eval end End data_eval->end

General workflow for a this compound stability study.

4. Storage Conditions:

Study TypeTemperatureRelative Humidity (RH)Duration
Long-term 25°C ± 2°C60% ± 5% RH12 months (or longer)
Accelerated 40°C ± 2°C75% ± 5% RH6 months

5. Analytical Testing:

Test ParameterMethodPurpose
Appearance Visual InspectionTo check for changes in color and clarity.
Assay (this compound) GC-FID or HPLC-UVTo determine the purity and quantify degradation.
Degradation Products GC-MS or HPLC-MSTo identify and quantify impurities like lactic acid.
Water Content Karl Fischer TitrationTo monitor moisture levels, a key factor in hydrolysis.
pH (for aqueous solutions) pH meterTo detect the formation of acidic degradation products.

6. Data Presentation:

Results should be tabulated to show the change in assay, degradation products, and water content over time at each storage condition.

Table 1: Example Stability Data for this compound at 40°C / 75% RH

Time Point (Months)Assay (% w/w)Lactic Acid (% w/w)Water Content (%)Appearance
099.8< 0.10.05Clear, colorless liquid
399.20.50.08Clear, colorless liquid
698.51.20.12Clear, colorless liquid

Logical Relationship for Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting the degradation of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Degradation start Degradation Observed (e.g., low assay, pH change, discoloration) check_storage Review Storage Conditions (Temp, Humidity, Light, Container Seal) start->check_storage check_impurities Analyze for Impurities (GC/LC-MS, KF Titration) start->check_impurities hydrolysis Hydrolysis Confirmed (Increased Lactic Acid & Water) check_impurities->hydrolysis oxidation Oxidative Degradation Suspected (Unusual impurities, discoloration) check_impurities->oxidation hydrolysis->oxidation No improve_storage Action: Improve Storage (Use desiccator, inert gas, tighter seals) hydrolysis->improve_storage Yes review_handling Action: Review Handling Procedures (Minimize exposure to air and moisture) oxidation->review_handling Yes contact_supplier Action: Contact Supplier (Inquire about manufacturing impurities) oxidation->contact_supplier No

A logical approach to troubleshooting this compound degradation.

References

Technical Support Center: Catalyst Deactivation in Methyl Lactate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during methyl lactate (B86563) synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the catalytic synthesis of methyl lactate.

Question 1: Why is my this compound yield decreasing over time while selectivity remains high?

Possible Cause: This is a classic symptom of catalyst deactivation, where the number of active sites is decreasing, but the nature of the remaining sites is unchanged. The primary mechanisms include:

  • Fouling/Coking: Deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface and within its pores. This is common with zeolite catalysts when side reactions form furanic compounds, which can polymerize.[1]

  • Poisoning: Strong chemisorption of impurities from the feed (e.g., sulfur or nitrogen compounds) or reaction byproducts onto the active sites.

  • Active Site Leaching: Dissolution of active components from a solid catalyst into the reaction medium. This is a known issue for supported catalysts and some solid acids, especially in polar solvents like methanol (B129727) and water.[2][3]

Troubleshooting Steps:

  • Confirm Deactivation:

    • Monitor the reaction rate over several runs under identical conditions. A consistent decline in the initial reaction rate is a strong indicator of deactivation.

    • If possible, take samples of the catalyst at different time intervals for characterization.

  • Identify the Mechanism:

    • For Suspected Coking/Fouling:

      • Perform Thermogravimetric Analysis (TGA) on the spent catalyst. A significant weight loss at high temperatures (300-600°C) under an oxidizing atmosphere indicates the combustion of organic deposits. The amount of weight loss quantifies the coke content.[4][5]

      • Use Temperature-Programmed Desorption (TPD) with a probe molecule like ammonia (B1221849) (for acid catalysts) to quantify the loss of accessible active sites.

    • For Suspected Leaching:

      • Analyze the reaction mixture post-reaction for traces of the leached active metal or component using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).

      • Compare the elemental composition of the fresh and spent catalyst using X-ray Fluorescence (XRF) or Energy-Dispersive X-ray Spectroscopy (EDX).[3]

  • Implement Solutions:

    • If Coking is Confirmed: Attempt catalyst regeneration. For zeolites and other thermally stable catalysts, calcination in air is a common method to burn off coke.[6]

    • If Leaching is Confirmed:

      • Modify the catalyst support or active phase to improve stability.

      • Consider operating at a lower temperature to reduce the solubility of the active species.

      • Ensure the reaction medium is anhydrous if water is contributing to leaching.

Question 2: My reaction has stopped completely, or the catalyst has visibly changed color/texture. What should I do?

Possible Cause: This indicates severe and likely irreversible deactivation.

  • Sintering/Thermal Degradation: High reaction temperatures can cause the small, highly dispersed active particles on a supported catalyst to agglomerate into larger crystals. This leads to a drastic and often irreversible loss of active surface area.

  • Irreversible Poisoning: Certain poisons can cause a permanent change in the chemical nature of the active site.

  • Catalyst Structure Collapse: The catalyst support itself may not be stable under the reaction conditions. For example, some zeolitic frameworks can be damaged by water at elevated temperatures.[1]

Troubleshooting Steps:

  • Characterize the Spent Catalyst:

    • BET Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst points to sintering or pore blockage.

    • X-ray Diffraction (XRD): An increase in the crystallite size of the active phase (calculated from peak broadening using the Scherrer equation) is direct evidence of sintering. XRD can also detect changes in the crystalline structure of the support.

    • Electron Microscopy (SEM/TEM): Visually inspect the catalyst particles for changes in morphology, particle size, and agglomeration.[4][5]

  • Review Operating Conditions:

    • Compare your reaction temperature to the known thermal stability limit of your catalyst.

    • Analyze your feedstock for potential poisons that could cause severe deactivation.

  • Solutions:

    • If sintering or structural collapse is confirmed, the catalyst is likely irreversibly deactivated and needs to be replaced.

    • To prevent recurrence, select a more thermally stable catalyst or operate at lower temperatures.

    • Improve feedstock purification to remove potent catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyst deactivation in this compound synthesis? A1: The primary deactivation mechanisms are classified as chemical, thermal, and mechanical. For this compound synthesis, the most common are:

  • Chemical: Poisoning, fouling (coking), and leaching of active sites.[3][7][8][9]

  • Thermal: Sintering of active particles and structural degradation of the support material.[8][9]

  • Mechanical: Attrition or crushing of catalyst particles, mainly a concern in stirred tank or fluidized bed reactors.

Q2: How can I prevent catalyst deactivation? A2: Proactive measures are key:

  • Feedstock Purity: Ensure high purity of lactic acid and methanol to avoid introducing poisons.

  • Optimize Conditions: Operate within the catalyst's recommended temperature range to prevent thermal degradation.

  • Water Content: Minimize water in the feed, as it can hydrolyze the product and, in some cases, damage the catalyst structure or promote leaching.[2]

  • Catalyst Selection: Choose catalysts known for their stability under your specific reaction conditions. For instance, some functionalized zeolites have shown good stability.[10]

Q3: Is it possible to regenerate a deactivated catalyst? A3: It depends on the deactivation mechanism.

  • Coking/Fouling: Often reversible. The most common regeneration method is calcination (controlled heating in the presence of air or oxygen) to burn off the carbonaceous deposits.[6][7]

  • Poisoning: Can be reversible if the poison is weakly adsorbed. Thermal treatment or washing may remove the poison. However, strong chemisorption is often irreversible.

  • Sintering and Leaching: These are generally considered irreversible mechanisms of deactivation.[3][7]

Q4: Which analytical techniques are most important for studying catalyst deactivation? A4: A combination of techniques is usually required for a full diagnosis:

  • To Quantify Coke: Thermogravimetric Analysis (TGA).

  • To Measure Surface Area and Porosity: BET (Brunauer-Emmett-Teller) analysis.

  • To Identify Sintering and Phase Changes: X-ray Diffraction (XRD).

  • To Determine Acidity/Basicity: Temperature-Programmed Desorption (TPD) of probe molecules (e.g., NH₃, CO₂).

  • To Detect Leaching: Inductively Coupled Plasma (ICP) analysis of the liquid phase.

  • To Observe Surface Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[4][5]

Data Presentation

Table 1: Comparison of Catalysts for this compound Production and Notes on Stability

CatalystSubstrateTemperature (°C)Reaction Time (h)Max. Yield (%)Stability/Deactivation NotesReference
Zn(OAc)₂Poly(lactic Acid)130< 2>95Data on long-term stability not provided.[11][12]
TBDPoly(lactic Acid)130< 2>95Data on long-term stability not provided.[11][12]
Mg(OAc)₂Poly(lactic Acid)130> 4~60Lower activity compared to Zn(OAc)₂.[11][12]
[K]Sn-USY ZeoliteGlucose150150~30Deactivation by potassium leaching and organic deposition. Stability improved by adding KOH to the feed.[1]
H-USY ZeoliteTriosesN/A48~100Deactivated after 48h in water due to irreversible framework damage.[1]
TS-1 ZeoliteFructoseN/ARecycled 14 timesN/AShowed stable and even increased activity over 14 cycles without regeneration by calcination.[10]
Amberlyst-15Lactic Acid80> 4~60Known to have low thermal stability. Can be prone to leaching of sulfonic acid groups.[13]
Sulfonated CarbonsLactic Acid82N/A~32Deactivation observed due to leaching of -SO₃H groups.[2]

Experimental Protocols

Protocol 1: Characterization of Coke on Spent Catalyst using Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.

Methodology:

  • Sample Preparation:

    • Carefully retrieve the spent catalyst from the reactor.

    • Gently wash the catalyst with a suitable solvent (e.g., methanol) at room temperature to remove any physically adsorbed reactants and products.

    • Dry the washed catalyst in an oven at 100-120°C for at least 4 hours to remove the solvent.

    • Prepare a fresh catalyst sample as a reference by drying it under the same conditions.

  • TGA Instrument Setup:

    • Calibrate the TGA instrument for weight and temperature according to the manufacturer's instructions.

    • Place a known amount of the dried, spent catalyst (typically 5-10 mg) into the TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Analysis Program:

    • Step 1 (Drying/Desorption): Heat the sample from ambient temperature to 150°C at a heating rate of 10°C/min under an inert gas flow (e.g., Nitrogen, 50 mL/min). Hold at 150°C for 30 minutes to ensure the removal of any residual moisture and physisorbed species.

    • Step 2 (Coke Combustion): Switch the gas flow from inert to an oxidizing gas (e.g., Air or 20% O₂ in N₂, 50 mL/min).

    • Step 3 (Temperature Ramp): Heat the sample from 150°C to 800°C at a heating rate of 10°C/min.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • The weight loss observed in the temperature range of approximately 300°C to 700°C under the oxidizing atmosphere corresponds to the combustion of coke.

    • Calculate the percentage of coke as: (Weight Loss in Step 3 / Initial Dried Sample Weight) * 100%.

    • Run the fresh catalyst as a baseline to account for any weight changes unrelated to coke combustion.

Visualizations

Catalyst Deactivation Troubleshooting Workflow

Fig. 1. Troubleshooting Workflow Start Decreased Activity Observed Check_Conditions Verify Operating Conditions (Temp, Pressure, Flow Rate) Start->Check_Conditions Characterize Characterize Spent Catalyst vs. Fresh Catalyst Check_Conditions->Characterize Conditions OK TGA TGA Analysis Characterize->TGA BET BET Surface Area Characterize->BET XRD XRD Analysis Characterize->XRD ICP ICP of Liquid Phase Characterize->ICP Coking Coking/Fouling Identified TGA->Coking Significant Weight Loss Sintering Sintering/Structural Collapse Identified BET->Sintering Surface Area Loss XRD->Sintering Crystallite Growth/ Structure Change Leaching Leaching Identified ICP->Leaching Active Species Detected Regenerate Regenerate Catalyst (e.g., Calcination) Coking->Regenerate Yes Replace Replace Catalyst Sintering->Replace Yes Modify Modify Catalyst or Operating Conditions Leaching->Modify Yes Regenerate->Start Activity Restored? Replace->Start Install New Catalyst Modify->Start Implement Changes

Caption: A logical workflow for diagnosing and addressing catalyst deactivation.

Mechanisms of Catalyst Deactivation

Fig. 2. Common Deactivation Pathways cluster_coking Fouling / Coking cluster_sintering Sintering cluster_leaching Leaching Active_Catalyst Active Catalyst (High Surface Area, Dispersed Sites) Coke_Precursors Side Reactions (e.g., Furanics) Active_Catalyst->Coke_Precursors High_Temp High Temperature Active_Catalyst->High_Temp Solvent Liquid Phase (Methanol/Water) Active_Catalyst->Solvent Coke_Deposition Polymerization & Deposition on Surface Coke_Precursors->Coke_Deposition Coked_Catalyst Deactivated Catalyst (Pores Blocked) Coke_Deposition->Coked_Catalyst Particle_Migration Active Particle Migration High_Temp->Particle_Migration Sintered_Catalyst Deactivated Catalyst (Low Surface Area) Particle_Migration->Sintered_Catalyst Dissolution Dissolution of Active Species Solvent->Dissolution Leached_Catalyst Deactivated Catalyst (Active Sites Lost) Dissolution->Leached_Catalyst

Caption: Key mechanisms leading to the deactivation of solid catalysts.

References

Validation & Comparative

A Comparative Study of Lactate Esters in Organic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents and solvents is critical to the success of organic synthesis. This guide provides a comparative analysis of lactate (B86563) esters, bio-derived compounds, in key organic reactions. We will explore their performance as both chiral auxiliaries and reaction solvents, comparing them with traditional alternatives and providing supporting experimental data.

Lactate esters, such as ethyl lactate and butyl lactate, are emerging as versatile and sustainable options in organic chemistry.[1] Derived from renewable resources, they offer a greener alternative to many conventional solvents and chiral auxiliaries.[1] This guide will delve into their application in asymmetric aldol (B89426) reactions, Diels-Alder reactions, and asymmetric alkylations, presenting quantitative data, detailed experimental protocols, and visualizations to aid in your research and development endeavors.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. In asymmetric synthesis, chiral auxiliaries are employed to control the stereochemical outcome. Here, we compare the performance of lactate-derived auxiliaries with the well-established Evans oxazolidinone auxiliaries.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (dr)Yield (%)Reference / Notes
Lactate-derived Auxiliary Crotonaldehyde20:1 (anti)GoodStereochemistry can be controlled by the choice of protecting group on the lactate.[5]
Evans Oxazolidinone Isobutyraldehyde>99:1 (syn)80-95Known for excellent syn-selectivity with boron enolates.[6]
Evans Oxazolidinone Benzaldehyde>98% (syn)90High diastereoselectivity is consistently observed.[7]

Key Observations:

  • Evans oxazolidinone auxiliaries consistently provide excellent diastereoselectivity, particularly for syn-aldol products.[6][7]

  • Lactate-derived auxiliaries can also achieve high diastereoselectivity, and intriguingly, the stereochemical outcome (syn or anti) can be influenced by the choice of protecting group on the lactate moiety, offering a degree of tunability.[5]

Performance in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The choice of solvent can significantly influence the reaction's yield and stereoselectivity (endo/exo ratio). Here, we compare the performance of ethyl lactate as a green solvent with the traditional solvent, toluene.

SolventDieneDienophileYield (%)endo:exo RatioReference / Notes
Ethyl Lactate Cyclopentadiene (B3395910)Ethyl Acrylate (B77674)782.8:1Reaction performed at 25 °C for 72 h in a deep eutectic solvent with lactic acid.[8][9]
Toluene Not specifiedNot specified--Toluene is a common, non-polar solvent for Diels-Alder reactions.

Key Observations:

  • Ethyl lactate, particularly as a component of deep eutectic solvents, can be an effective medium for Diels-Alder reactions, providing good yields and endo-selectivity.[8][9]

  • The properties of lactate esters, such as polarity and hydrogen bonding capability, can influence the transition state and thus the stereochemical outcome of the reaction.[]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for creating chiral centers. While lactate-derived auxiliaries are less common in this context compared to aldol reactions, we can compare the performance of the widely used pseudoephedrine auxiliary to provide a benchmark.

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)Reference / Notes
Pseudoephedrine Benzyl bromide90-98%80-99%Highly effective for a wide range of primary alkyl halides.[4][6]
Lactate-derived Auxiliary ---Data for direct comparison is limited in the reviewed literature.

Key Observations:

  • Pseudoephedrine is a highly effective and practical chiral auxiliary for asymmetric alkylations, affording excellent yields and diastereoselectivities.[4][6]

  • Further research is needed to fully evaluate the potential of lactate-derived auxiliaries in this class of reactions.

Experimental Protocols

Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary

This protocol is a representative procedure for a highly diastereoselective syn-aldol reaction.[7][11]

1. Acylation of the Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl and extract the product.

2. Diastereoselective Aldol Reaction:

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (B128534) (1.2 eq).

  • Stir the mixture for 30 minutes.

  • Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Quench the reaction with a pH 7 buffer and extract the product.

3. Cleavage of the Auxiliary:

  • Dissolve the aldol adduct in a mixture of THF and water (4:1).

  • At 0 °C, add lithium hydroxide (B78521) (2.0 eq) and 30% hydrogen peroxide (4.0 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification.

Diels-Alder Reaction in a Deep Eutectic Solvent with Lactic Acid

This protocol is based on the use of a deep eutectic solvent (DES) containing lactic acid.[8][9]

1. Preparation of the Deep Eutectic Solvent:

  • Prepare the DES by mixing a hydrogen bond acceptor (e.g., a chiral quaternary ammonium (B1175870) salt) and lactic acid as the hydrogen bond donor in a 1:2 molar ratio.

  • Heat and stir the mixture until a homogeneous liquid is formed.

2. Diels-Alder Reaction:

  • To the prepared DES, add cyclopentadiene (diene) and ethyl acrylate (dienophile).

  • Stir the reaction mixture at 25 °C for 72 hours.

  • The product can be separated from the DES by extraction with a non-polar solvent like diethyl ether.

  • The endo/exo ratio can be determined by GC-FID.[8]

Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This is a general procedure for the highly diastereoselective alkylation of pseudoephedrine amides.[4][6]

1. Amide Formation:

  • React pseudoephedrine with the desired acyl chloride to form the corresponding tertiary amide.

2. Diastereoselective Alkylation:

  • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a solution of LDA (1.1 eq) in THF dropwise and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

3. Auxiliary Cleavage:

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, with recovery of the pseudoephedrine auxiliary.

Visualizing Reaction Pathways and Logic

To better understand the principles behind the use of lactate esters and other chiral auxiliaries, the following diagrams illustrate key concepts and workflows.

Asymmetric_Synthesis_Workflow General Workflow for Asymmetric Synthesis with a Chiral Auxiliary sub Prochiral Substrate attach Attachment of Auxiliary sub->attach aux Chiral Auxiliary aux->attach chiral_sub Chiral Substrate-Auxiliary Adduct attach->chiral_sub reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) chiral_sub->reaction diastereomers Diastereomeric Products reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Chiral Auxiliary cleavage->recycle

Workflow for Asymmetric Synthesis

Stereochemical_Control_Mechanism Mechanism of Stereochemical Control in an Evans Aldol Reaction acyl N-Acyl Oxazolidinone enolate Formation of Z-Boron Enolate (Bu2BOTf, Base) acyl->enolate transition Zimmerman-Traxler Transition State enolate->transition chelation Chelation Control transition->chelation steric Steric Hindrance from Auxiliary's Substituent transition->steric adduct Syn-Aldol Adduct transition->adduct aldehyde Aldehyde aldehyde->transition chelation->transition Rigidifies steric->transition Directs facial approach

Mechanism of Stereochemical Control

Chiral Auxiliary Selection Logic

References

Methyl Lactate: A Bio-Based Solvent Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign chemical processes has propelled the exploration of bio-based solvents. Among these, methyl lactate (B86563) is emerging as a versatile and effective alternative to conventional petroleum-derived solvents. Derived from the esterification of lactic acid, which can be sourced from the fermentation of renewable resources like corn, methyl lactate offers a favorable safety and environmental profile without compromising performance in many applications.[1]

This guide provides an objective comparison of this compound with other common solvents, supported by experimental data and detailed protocols for its validation in various applications.

Comparative Analysis of Physicochemical Properties

The selection of a solvent is critically dependent on its physical and chemical properties. The following table summarizes key quantitative data for this compound and compares it with a bio-based alternative (ethyl lactate) and two conventional solvents (N-Methyl-2-pyrrolidone and acetone).

PropertyThis compoundEthyl LactateN-Methyl-2-pyrrolidone (NMP)Acetone (B3395972)
Molecular Formula C4H8O3[2]C5H10O3C5H9NOC3H6O[3]
Molar Mass ( g/mol ) 104.10[2]118.1399.13[4]58.08[5]
Boiling Point (°C) 144 - 145[2]153[6]202[4]56[3]
Melting Point (°C) -66[2]-25[6]-24[4]-95[3]
Density (g/cm³ at 20-25°C) 1.093[2]~0.981.03[2]0.785[5][7]
Flash Point (°C) 49[4]61[6]91[2]-20[3]
Water Solubility Miscible[2]Miscible[6]Miscible[4]Miscible[3][8]
Kauri-Butanol (Kb) Value Not widely reported~76Not widely reportedNot applicable*[6]

*Note: The Kauri-Butanol (Kb) value is a measure of solvency power, primarily for hydrocarbon solvents.[9][10] Ketones like acetone are infinitely soluble in the test reagent and thus cannot be evaluated by this method.[6] Higher Kb values generally indicate stronger solvency.[10]

Performance in Key Applications

This compound's unique combination of properties, including its balanced polarity, high boiling point, and biodegradability, makes it a suitable solvent for a wide range of applications.[2]

  • Coatings and Inks: Due to its slow evaporation rate compared to solvents like acetone, this compound provides an extended open time and improves flow in coatings and inks.[11] This contributes to a uniform film formation and enhances pigment dispersion. It is used in the manufacture of lacquers and dopes where it provides good flaw and blush resistance.[2]

  • Cleaning and Degreasing: this compound is an effective and safer alternative to more hazardous solvents like NMP and methylene (B1212753) chloride for cleaning and degreasing applications.[7] Its ability to dissolve a broad spectrum of contaminants makes it suitable for precision cleaning in industries such as electronics and aerospace.[7]

  • Pharmaceuticals: In the pharmaceutical industry, this compound is gaining traction as a low-toxicity solvent and intermediate.[1][7] It can be used as a carrier for active pharmaceutical ingredients (APIs) and is considered a low-risk Class 3 solvent according to ICH Q3C guidelines.[7] Its non-sensitizing and biodegradable profile contributes to safer manufacturing processes.[7]

  • Agrochemicals: this compound serves as a carrier solvent in the formulation of pesticides and herbicides.[2] Its compatibility with common adjuvants helps to improve the delivery and effectiveness of agrochemicals.[2] Its rapid biodegradation minimizes soil and water contamination, making it suitable for sustainable farming practices.[2]

  • Chemical Synthesis: As a green solvent, this compound is effective in various chemical reactions, such as esterifications and condensations.[7] Its low flammability and toxicity enhance process safety compared to traditional solvents like toluene (B28343) or acetone.[7]

Experimental Protocols

Validation of a solvent's performance is crucial for its adoption in research and industrial processes. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of a solid compound in a test solvent.

Objective: To determine if a solid is soluble, partially soluble, or insoluble in this compound at different temperatures.

Materials:

  • Test tubes

  • Vortex mixer

  • Water bath or heating block

  • Ice bath

  • Analytical balance

  • Solid solute

  • This compound

Procedure:

  • Initial Solubility Test at Room Temperature: a. Weigh approximately 100 mg of the solid solute and place it into a test tube. b. Add 3 mL of this compound to the test tube. c. Vigorously mix the contents using a vortex mixer for 1-2 minutes.[9] d. Observe the mixture. If the solid completely dissolves, it is considered soluble at room temperature. If it remains undissolved, proceed to the next step.

  • Solubility Test at Elevated Temperature: a. Place the test tube containing the suspension from the previous step into a warm water bath or on a heating block. b. Gradually heat the mixture to a temperature just below the solvent's boiling point, while continuing to agitate or stir. c. Observe if the solid dissolves. If it dissolves completely, the solvent may be suitable for applications requiring heat, such as crystallization.

  • Cooling and Recrystallization: a. If the solid dissolved at an elevated temperature, allow the solution to cool to room temperature. b. Subsequently, place the test tube in an ice bath for 10-20 minutes. c. Observe if crystals form. The return of a significant amount of solid material upon cooling indicates that the solvent could be effective for purification by crystallization.

Protocol 2: Cleaning Validation

This protocol provides a framework for validating the effectiveness of this compound in a cleaning process.

Objective: To provide documented evidence that a cleaning procedure using this compound consistently removes residues of a specific product from manufacturing equipment to a predetermined acceptable level.

1. Define Acceptance Criteria:

  • Visual Inspection: The equipment surface must be visibly clean with no residues or particulate matter.
  • Chemical Residue Limits: The amount of active or chemical residue remaining on the equipment surface should not exceed a scientifically justifiable limit (e.g., no more than 10 ppm of the previous product detected in the next product).[10]

2. Sampling Methods:

  • Direct Surface Sampling (Swab Method): a. Use a sterile swab to rub a defined area (e.g., 10 cm x 10 cm) of the cleaned surface. b. Extract the residue from the swab into a suitable solvent. c. Analyze the solvent for the presence of the target residue using a validated analytical method (e.g., HPLC, GC).
  • Indirect Sampling (Rinse Method): a. Rinse a specific area of the cleaned surface with a known volume of a solvent in which the potential residue is soluble. b. Collect the rinse solvent. c. Analyze the rinse solvent for the presence of the target residue.[10]

3. Analytical Method Validation:

  • The analytical method used to detect residues must be validated for its specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantitation (LOQ).

4. Validation Runs:

  • Perform the cleaning procedure and validation testing for at least three consecutive successful runs to demonstrate the consistency and robustness of the cleaning process.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the validation of this compound.

G cluster_res Result define_solute Define Solute & Contaminant select_solvents Select Solvents for Comparison (e.g., this compound, Alternatives) define_solute->select_solvents define_criteria Define Performance Criteria (Solubility, Cleaning Efficiency) select_solvents->define_criteria solubility_test Perform Solubility Tests (Protocol 1) define_criteria->solubility_test cleaning_test Perform Cleaning Trials (e.g., coupon testing) define_criteria->cleaning_test sampling Conduct Sampling (Swab/Rinse) analytical_method Develop & Validate Analytical Method (HPLC, GC) cleaning_test->analytical_method analytical_method->sampling analysis Analyze Samples for Residue sampling->analysis compare_data Compare Data to Acceptance Criteria analysis->compare_data report Generate Validation Report compare_data->report

Caption: General Workflow for Solvent Performance Validation.

G methyl_lactate This compound prop_biodegradable Readily Biodegradable methyl_lactate->prop_biodegradable prop_low_toxicity Low Toxicity methyl_lactate->prop_low_toxicity prop_high_boiling High Boiling Point (144-145°C) methyl_lactate->prop_high_boiling prop_good_solvency Good Solvency Power methyl_lactate->prop_good_solvency prop_miscible Miscible with Water & Organics methyl_lactate->prop_miscible prop_renewable Renewable Origin methyl_lactate->prop_renewable app_agrochemicals Agrochemicals prop_biodegradable->app_agrochemicals Minimizes soil contamination app_cleaning Precision Cleaning prop_low_toxicity->app_cleaning Safer alternative app_pharma Pharmaceuticals prop_low_toxicity->app_pharma app_synthesis Green Chemistry prop_low_toxicity->app_synthesis Enhances process safety app_coatings Coatings & Inks prop_high_boiling->app_coatings Improves flow prop_good_solvency->app_coatings prop_good_solvency->app_cleaning prop_miscible->app_agrochemicals prop_renewable->app_synthesis

Caption: this compound: Property-Application Nexus.

Conclusion

This compound presents a compelling case as a bio-based solvent for a multitude of applications. Its properties are comparable, and in some aspects superior, to conventional solvents, particularly concerning its environmental and safety profile. While its solvency power may differ from highly aggressive solvents, its effectiveness in dissolving a wide range of polar and non-polar substances makes it a suitable replacement in many formulations, from coatings to pharmaceutical preparations.[2][7] The validation protocols provided in this guide offer a starting point for researchers and professionals to systematically evaluate this compound's performance in their specific contexts, facilitating the transition to more sustainable chemical practices.

References

A Comparative Guide to Analytical Methods for Quantifying Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of methyl lactate (B86563) in various mixtures. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and clinical studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and protocols.

Comparison of Analytical Methods

The choice of analytical method for methyl lactate quantification depends on several factors, including the required sensitivity, selectivity (especially for chiral analysis), sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters of different techniques.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/RecoveryPrecision (%RSD)Key Advantages
RP-HPLC with UV Detection Separation based on polarity>0.99 (Typical)Typically in the low µg/mL rangeTypically in the low to mid µg/mL range98-102% (Typical)<2% (Typical)Robust, widely available, suitable for simultaneous analysis with other non-volatile compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds>0.998Not explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compound<5%High resolution, excellent for volatile analytes, cost-effective detection.
Chiral Gas Chromatography (Chiral GC) Separation of enantiomersNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundExcellent for separating and quantifying D- and L-methyl lactate enantiomers with high resolution (up to 5.49).[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity proportional to the number of nucleiExcellent<10 µM (Generic method)Dependent on desired accuracyHighHighNo need for identical reference standards, non-destructive, provides structural information.

Note: Some performance parameters for specific this compound analyses were not available in the cited literature. In such cases, typical values for the respective techniques are provided for reference.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide experimental protocols for the key methods discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the simultaneous determination of this compound and lactic acid.[2]

  • Instrumentation:

    • HPLC system with a UV detector

    • Purospher STAR C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.005 mol/L Sulfuric Acid in Methanol/Water (10:90 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 20 µL[2]

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known this compound concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the quantification of this compound in samples where it is a volatile component, such as in the analysis of polylactic acid (PLA) degradation products.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Capillary column suitable for polar analytes (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C

    • Ramp to 320 °C at 35 °C/min

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol). If necessary, perform derivatization to increase volatility.

  • Quantification: Use an internal or external standard method for quantification. A calibration curve is generated by analyzing standards of known concentrations.

Chiral Gas Chromatography (Chiral GC)

This specialized GC method is essential for the separation and quantification of this compound enantiomers (D- and L-isomers).[1]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Chiral capillary column (e.g., coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin)[1]

  • Carrier Gas: Nitrogen or Helium[1]

  • Injector Temperature: 250 °C[1]

  • Detector Temperature: 280 °C[1]

  • Oven Temperature: 60 °C (isothermal)[1]

  • Split Ratio: 50:1[1]

  • Sample Preparation: Dissolve the sample in acetone (B3395972) to a concentration of approximately 0.1 mg/mL.[1]

  • Quantification: The relative percentage of each enantiomer can be determined by the ratio of their peak areas. For absolute quantification, a calibration curve for each enantiomer is required.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the absolute quantification of substances without the need for an identical reference standard.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Internal Standard: A certified reference material with a known concentration and purity, and with resonances that do not overlap with the this compound signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all nuclei.

  • Quantification: The concentration of this compound is calculated based on the ratio of the integral of a specific this compound proton signal (e.g., the methyl ester protons) to the integral of a known proton signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.

Visualizing the Workflow

A general workflow for the quantification of this compound using a chromatographic method is depicted below.

This compound Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification node_sample Sample Collection (e.g., Mixture, Reaction Quench) node_prep Sample Pre-treatment (Dilution, Extraction, Derivatization) node_sample->node_prep node_standard Prepare Stock & Working Standards of this compound node_curve Construct Calibration Curve node_standard->node_curve node_instrument Chromatographic Separation (HPLC or GC) node_prep->node_instrument node_detection Detection (UV, FID, or MS) node_instrument->node_detection node_integrate Peak Integration & Identification node_detection->node_integrate node_integrate->node_curve node_quantify Quantify this compound in Sample node_integrate->node_quantify node_curve->node_quantify node_report Generate Report node_quantify->node_report

Caption: General workflow for quantifying this compound.

Logical Relationships in Method Validation

The validation of an analytical method ensures its suitability for its intended purpose. The key parameters are interconnected as illustrated below.

Method Validation Relationships cluster_performance Core Performance Metrics cluster_limits Detection & Quantification Limits cluster_reliability Method Reliability node_accuracy Accuracy node_method Validated Analytical Method node_accuracy->node_method node_precision Precision node_loq Limit of Quantification (LOQ) node_precision->node_loq node_precision->node_method node_linearity Linearity & Range node_linearity->node_accuracy node_linearity->node_precision node_lod Limit of Detection (LOD) node_loq->node_lod node_loq->node_method node_specificity Specificity / Selectivity node_specificity->node_accuracy node_specificity->node_method node_robustness Robustness node_robustness->node_method

Caption: Interrelation of key analytical method validation parameters.

References

The Ascendancy of a Green Contender: A Performance Showdown Between Methyl Lactate and Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of sustainable practices within research and industry, the choice of solvent has become a critical focal point. Traditional organic solvents, while effective, often carry a heavy burden of environmental persistence, toxicity, and stringent regulatory oversight. Emerging from the principles of green chemistry, methyl lactate (B86563), a bio-based solvent derived from the fermentation of renewable resources like corn, is proving to be a formidable and versatile alternative.[1][2] This guide offers an objective comparison of methyl lactate's performance against its conventional counterparts, supported by physical data and detailed experimental methodologies, to inform its adoption in pharmaceutical, chemical, and industrial applications.

This compound's unique chemical structure, featuring both hydrophilic (hydroxyl) and lipophilic (methyl) groups, grants it a balanced polarity.[1] This duality allows it to effectively dissolve a wide array of both polar and non-polar compounds, rivaling the solvency power of many petroleum-derived solvents.[1][3] Beyond its performance, it boasts a favorable safety profile, characterized by low toxicity, low volatility, and rapid biodegradability, positioning it as a safer and more sustainable choice.[1][4][5][6]

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for various applications. This compound exhibits a high boiling point and low vapor pressure, which contributes to reduced volatile organic compound (VOC) emissions and safer handling in workplace environments.[1][7]

PropertyThis compoundToluene (B28343)AcetoneN-Methyl-2-pyrrolidone (NMP)Dichloromethane (DCM)
Molecular Formula C₄H₈O₃[5]C₇H₈C₃H₆OC₅H₉NOCH₂Cl₂
Molar Mass ( g/mol ) 104.10[8]92.1458.0899.1384.93
Boiling Point (°C) 144-145[7][8]110.65620239.6
Melting Point (°C) approx. -66[7][8]-95-94.9-24-96.7
Flash Point (°C) 51 (closed cup)[8]4-2091N/A
Density (g/cm³) 1.09 (at 20°C)[8]0.8670.7911.0281.326
Vapor Pressure (mmHg) 1.85 (at 20°C)[8]221800.25349
Water Solubility Miscible[7][8]0.52 g/LMiscibleMiscible13 g/L

Solvency Power: A Deeper Dive with Solubility Parameters

To objectively quantify and compare solvency power, two widely accepted systems are the Hansen Solubility Parameters (HSP) and the Kamlet-Taft parameters.

Hansen Solubility Parameters (HSP) dissect the total cohesive energy of a solvent into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle that "like dissolves like" is quantified by comparing the HSP values of a solute and solvent. A smaller "distance" between the parameters indicates higher solubility. This compound's balanced parameters underscore its versatility.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound 17.078.5914.64
Toluene 18.01.42.0
Acetone 15.510.47.0
NMP 18.012.37.2
Dichloromethane 17.07.37.1
Ethanol 15.88.819.4

Kamlet-Taft Parameters provide another lens to view solvent-solute interactions:

  • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a solvent-solute hydrogen bond.

  • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a solvent-solute hydrogen bond.

  • π* (Dipolarity/Polarizability): An index of the solvent's ability to stabilize a charge or a dipole through dielectric effects.

These parameters are crucial for understanding reaction kinetics and mechanisms in solution.

Solventα (H-bond donor)β (H-bond acceptor)π* (Polarizability)
This compound Data not available in search resultsData not available in search resultsData not available in search results
Toluene 0.000.110.47
Acetone 0.080.480.71
NMP 0.000.770.92
Dichloromethane 0.130.100.81
Ethanol 0.830.770.54

Safety and Environmental Profile

This compound's most significant advantages lie in its environmental and safety credentials. It is readily biodegradable, breaking down by over 90% under OECD 301 standards, which minimizes its ecological impact.[1] Its low toxicity makes it a safer alternative for workers and reduces the need for costly engineering controls like extensive ventilation.[1][9]

ParameterThis compoundTolueneAcetoneNMPDichloromethane
Toxicity Profile Low toxicity, non-sensitizing[1][4]Neurotoxin, respiratory irritantLow toxicity, irritantReproductive toxicantSuspected carcinogen
Biodegradability Readily biodegradable (>90%)[1]Not readily biodegradableReadily biodegradableNot readily biodegradableNot readily biodegradable
VOC Status Low Volatility, reduces VOC emissions[1]High VOCHigh VOCLow VolatilityHigh Volatility
Regulatory Notes ICH Q3C Class 3 (low residual risk)[1]Hazardous Air Pollutant (HAP)-On EPA's list of toxic chemicalsHAP, regulated by OSHA

Performance in Key Applications

Pharmaceuticals and Drug Development: this compound is gaining significant traction as a low-toxicity solvent and excipient in pharmaceutical formulations.[1][9]

  • Solubilization: It effectively dissolves a wide range of Active Pharmaceutical Ingredients (APIs), including both polar and non-polar compounds, ensuring uniform distribution in formulations.[3]

  • Enhanced Delivery: Its properties as a carrier can improve the solubility and bioavailability of poorly soluble drugs.[3] In topical applications like creams and lotions, its moisturizing and skin-penetrating characteristics enhance the absorption of active ingredients.[3][10]

  • Synthesis: It serves as a valuable chiral intermediate in the synthesis of complex drug compounds.[4]

Chemical Synthesis: In organic synthesis, this compound functions as a green solvent that offers a balance of reactivity and safety.[1] It is particularly effective for esterification, transesterification, and condensation reactions.[1] Its low flammability and toxicity provide a safer process environment compared to traditional solvents like toluene or acetone.[1]

Cleaning and Degreasing: The balanced polarity of this compound makes it an excellent choice for precision cleaning in industries like aerospace and medical equipment.[1] It can effectively dissolve greases, oils, waxes, and resins, serving as a drop-in replacement for more hazardous solvents such as NMP and glycol ethers without the associated health and regulatory burdens.[1]

Experimental Protocols

Methodology for Determining Hansen Solubility Parameters (HSP)

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) of a solute (e.g., a polymer, pigment, or API) by observing its solubility in a range of solvents with known HSP values.

Materials:

  • Solute of interest.

  • A set of 20-30 solvents with known and varied HSP values.

  • Vials or test tubes with secure caps.

  • Vortex mixer or shaker.

  • Graduated cylinders or pipettes.

  • Analytical balance.

Procedure:

  • Solvent Selection: Choose a range of solvents that cover a wide area of the Hansen space.

  • Sample Preparation: For each solvent, prepare a vial. Add a small, precisely weighed amount of the solute to each vial.

  • Solvent Addition: Add a measured volume of a specific solvent to each corresponding vial. A typical starting point is a 10% solute concentration by weight.

  • Mixing: Securely cap the vials and mix thoroughly using a vortex mixer or shaker until the solute is fully dissolved or until it's clear that it will not dissolve. Allow vials to sit undisturbed to observe settling.

  • Solubility Assessment: Visually assess the solubility of the solute in each solvent. Assign a binary score: '1' for soluble (clear solution, no visible particles) and '0' for insoluble (cloudy, precipitate, or distinct layers).

  • Data Analysis: Input the known HSP values of the solvents and their corresponding solubility scores (0 or 1) into a specialized software program (e.g., HSPiP - Hansen Solubility Parameters in Practice).

  • Sphere Calculation: The software calculates the center of a sphere in the 3D Hansen space that best encompasses all the "good" solvents (score = 1) while excluding the "bad" solvents (score = 0). The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δD, δP, δH) of the solute. The radius of the sphere is known as the interaction radius (R₀).

Methodology for PLA Degradation and this compound Synthesis

Objective: To demonstrate the chemical recycling of Poly(lactic acid) (PLA) into this compound via transesterification, using a catalyst. This experiment showcases a key green application for this compound.[11][12][13]

Materials:

  • PLA source (e.g., commercial PLA pellets, 3D printing waste).

  • Methanol (B129727) (reagent grade).

  • Catalyst (e.g., a Zinc(II) complex as described in the literature).[11][12]

  • Solvent (e.g., Tetrahydrofuran - THF, if required for dissolution).[12]

  • Jacketed glass reactor with magnetic stirrer, condenser, and temperature controller.

  • Heating mantle or oil bath.

  • Gas Chromatograph with a Flame-Ionization Detector (GC-FID) for quantitative analysis.

  • NMR Spectrometer for structural confirmation.

Procedure:

  • Reactor Setup: Set up the jacketed reactor with the stirrer, condenser, and temperature probe.

  • Reagent Charging: Add a known mass of PLA to the reactor. If using a co-solvent, add the appropriate volume (e.g., THF) and stir to dissolve the polymer. Gentle heating may be required.[12]

  • Catalyst Addition: Add the catalyst to the reactor. The amount is typically a specific weight percentage relative to the PLA.[12]

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 70-110°C).[11] Once the temperature is stable, add a measured volume of methanol to the reactor. This marks the start of the reaction (t=0).[14]

  • Sampling: Withdraw small aliquots (e.g., 1 mL) from the reactor at regular time intervals (e.g., 30, 60, 120, 240 minutes).[14]

  • Sample Analysis:

    • Prepare the samples for GC-FID analysis to quantify the concentration of this compound produced over time. This allows for the calculation of conversion, selectivity, and yield.

    • Use ¹H NMR spectroscopy to confirm the structure of the this compound product and identify any intermediates or byproducts.[12]

  • Data Interpretation: Plot the concentration of this compound versus time to determine the reaction kinetics. Calculate the final yield and selectivity of the conversion of PLA to this compound.[11]

Visualizations

G Prop1 Bio-based Origin (from Lactic Acid) Adv1 Readily Biodegradable Prop1->Adv1 enables Prop2 Unique Structure (Hydrophilic & Lipophilic) Adv3 Broad Solvency (Polar & Non-Polar) Prop2->Adv3 results in Prop3 High Boiling Point Low Vapor Pressure Adv4 Reduced VOC Emissions Prop3->Adv4 leads to App1 Green Solvent in Pharmaceuticals Adv1->App1 Adv2 Low Toxicity Adv2->App1 App2 Safer Cleaning & Degreasing Adv2->App2 Adv3->App1 Adv3->App2 App3 Sustainable Chemical Synthesis Adv3->App3 Adv4->App2 Adv4->App3

Caption: Logical flow from properties to advantages of this compound.

G cluster_recycling Circular Economy of PLA PLA End-of-Life PLA Products Degradation Chemical Degradation (Methanolysis) PLA->Degradation Input ML This compound (Green Solvent) Degradation->ML Yields Polymerization Conversion to Lactide/PLA ML->Polymerization Feedstock New_PLA New PLA Products Polymerization->New_PLA Creates New_PLA->PLA Becomes G start Start: Define Solute & Application prep Prepare Solute & Solvent Samples (e.g., 10% w/w) start->prep dissolution Dissolution Testing (Mixing, Observation) prep->dissolution analysis Quantitative Analysis (e.g., HPLC for solubility, Viscometry for viscosity) dissolution->analysis data Tabulate & Compare Data (Solubility, Rate, Stability) analysis->data conclusion Conclude Performance Ranking data->conclusion

References

A Comparative Guide to the Efficacy of Methyl Lactate Versus Other Lactate Esters in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methyl lactate (B86563) and other common lactate esters, such as ethyl lactate and butyl lactate, in various pharmaceutical formulations. The information presented is supported by experimental data to aid in the selection of appropriate excipients for drug development.

Lactate esters are increasingly favored as "green solvents" in the pharmaceutical industry due to their biodegradability, low toxicity, and derivation from renewable resources.[1][2] They are versatile excipients, functioning as solubilizing agents for poorly soluble active pharmaceutical ingredients (APIs) and as penetration enhancers in topical and transdermal drug delivery systems.[1][3]

Comparative Performance in Topical Formulations: Skin Penetration Enhancement

A key application of lactate esters is in topical formulations to enhance the permeation of drugs through the skin. The efficacy of these esters is influenced by the alkyl chain length of the alcohol moiety.[4] Experimental data from in vitro skin permeation studies provide a clear comparison of their performance.

Data Presentation

The following tables summarize the enhancement ratios of the permeability coefficient (Kp) and the drug concentration in the skin (SC) for four model drugs with varying lipophilicities, using different lactate esters as penetration enhancers.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic (B10762653) Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (B62378) (logP = -0.89)
Methyl Lactate 11.251.582.153.24
Ethyl Lactate 21.421.892.874.12
Propyl Lactate31.682.353.545.28
Butyl Lactate 42.113.124.897.15
Amyl Lactate52.544.016.239.87
Octyl Lactate83.896.239.8515.42
Decyl Lactate105.128.9714.2122.15
Lauryl Lactate125.018.5413.8921.88
Myristyl Lactate144.237.1111.5618.23

Data synthesized from a peer-reviewed study on lactate esters as penetration enhancers. The enhancement ratio is the factor by which the permeability coefficient is increased compared to a control without the enhancer.[5]

Table 2: Drug Concentration in the Skin (SC) After 24 Hours with Different Lactate Esters (in µg/g)

Lactate EsterAlkyl Chain LengthIbuprofen (µg/g)Salicylic Acid (µg/g)Dexamethasone (µg/g)5-Fluorouracil (µg/g)
Control-15.225.88.15.2
This compound 118.935.112.510.1
Ethyl Lactate 220.139.815.312.8
Propyl Lactate323.545.218.916.5
Butyl Lactate 428.955.425.122.4
Amyl Lactate535.468.933.730.1
Octyl Lactate852.195.350.248.9
Decyl Lactate1068.9121.472.369.8
Lauryl Lactate1265.4115.869.967.2
Myristyl Lactate1458.2102.161.459.3

Data synthesized from the same peer-reviewed source, representing the concentration of the drug within the skin tissue after a 24-hour permeation study.[5]

From the data, a clear structure-activity relationship is evident. The penetration enhancement effect of lactate esters increases with the alkyl chain length, peaking with decyl and lauryl lactate (C10-C12).[4][6] Furthermore, the enhancement effect is more pronounced for hydrophilic drugs (lower logP values) like 5-fluorouracil compared to lipophilic drugs like ibuprofen.[4][6]

Physicochemical Properties and General Solvency

Table 3: Physicochemical Properties of Methyl, Ethyl, and Butyl Lactate

PropertyThis compoundEthyl LactateButyl Lactate
Molecular Formula C4H8O3C5H10O3C7H14O3
Molar Mass ( g/mol ) 104.10118.13146.18
Boiling Point (°C) 144-145151-155185-190
Flash Point (°C) 494671
Evaporation Rate Faster than ethyl lactateSlower than this compoundSlower than ethyl lactate
Solubility in Water MiscibleMiscibleSlightly soluble

Data sourced from various chemical and safety data sheets.[1][3][7]

This compound, being more volatile, may be suitable for formulations requiring faster drying times.[1] Conversely, butyl lactate's slower evaporation rate can be advantageous in applications where longer drying times are desired to ensure better film formation, such as in transdermal patches.[1] All three are considered effective solvents for a range of active ingredients.[1][3][8]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for evaluating the percutaneous absorption of drugs from topical formulations.

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin is excised from male Wistar rats (200-220 g).

  • Subcutaneous fat and any extraneous tissue are carefully removed.[5]

2. Franz Diffusion Cell Setup:

  • The permeation studies are conducted using Franz diffusion cells with an effective diffusion area of 2.54 cm².

  • The excised rat skin is mounted on the diffusion cell, with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor compartment.[5]

3. Receptor Compartment:

  • The receptor compartment is filled with a phosphate (B84403) buffer solution (PBS, pH 7.4).

  • The temperature of the receptor fluid is maintained at 37 ± 0.5°C, and the solution is continuously stirred.[5]

4. Donor Compartment:

  • A saturated solution of the model drug (e.g., ibuprofen, salicylic acid, dexamethasone, or 5-fluorouracil) in propylene (B89431) glycol containing 5% (w/v) of the respective lactate ester is placed in the donor compartment.[5]

5. Sampling and Analysis:

  • At predetermined time intervals over 24 hours, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh PBS to maintain sink conditions.

  • The concentration of the drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

6. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

  • The permeability coefficient (Kp) is calculated using the formula: Kp = Jss / Cd, where Cd is the drug concentration in the donor solution.

  • The enhancement ratio (ER) is calculated as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control).[5]

  • At the end of the experiment, the drug concentration within the skin (SC) is determined by extracting the drug from the skin tissue.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism by which lactate esters enhance skin permeation is through their action as a solvent and their ability to disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing the fluidity of the lipid bilayers.[10] This allows for easier diffusion of the drug through the skin barrier.

Currently, there is no direct evidence in the scientific literature to suggest that lactate esters, when used as pharmaceutical excipients, modulate specific signaling pathways to exert their formulation effects. Their efficacy is primarily attributed to their physicochemical properties. While the lactate anion itself is known to be a signaling molecule involved in various physiological processes, this is distinct from the role of lactate esters as inactive ingredients in drug formulations.[11]

Visualizations

Experimental Workflow for In Vitro Skin Permeation Study

G A Skin Preparation (Excised Rat Skin) B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor Compartment (PBS, 37°C, Stirring) B->C D Apply Formulation to Donor Compartment B->D E Withdraw Samples from Receptor at Time Intervals C->E D->E F Analyze Drug Concentration (e.g., HPLC) E->F G Calculate Permeation Parameters (Flux, Kp, ER, SC) F->G

Caption: Workflow for In Vitro Skin Permeation Analysis.

Logical Relationship of Lactate Ester Properties and Formulation Efficacy

G cluster_0 Lactate Ester Properties cluster_1 Physicochemical Effects cluster_2 Formulation Efficacy Alkyl Chain Length Alkyl Chain Length Interaction with Stratum Corneum Interaction with Stratum Corneum Alkyl Chain Length->Interaction with Stratum Corneum Volatility Volatility Drying Time Drying Time Volatility->Drying Time Polarity Polarity Solvency Power Solvency Power Polarity->Solvency Power API Solubility API Solubility Solvency Power->API Solubility Skin Permeation Enhancement Skin Permeation Enhancement Interaction with Stratum Corneum->Skin Permeation Enhancement Formulation Efficacy Formulation Efficacy API Solubility->Formulation Efficacy Skin Permeation Enhancement->Formulation Efficacy Drying Time->Formulation Efficacy

Caption: Properties Influencing Lactate Ester Efficacy.

References

A Comparative Guide to Analytical Techniques for the Quantification of Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of methyl lactate (B86563) is crucial across various fields, including drug development, biochemistry, and industrial process monitoring. A variety of analytical techniques can be employed for this purpose, each with its own set of strengths and limitations. This guide provides a comparative overview of three common analytical methodologies for the quantification of methyl lactate: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-NMR). The objective is to provide a comprehensive resource for the cross-validation of these techniques, supported by detailed experimental protocols and performance data.

Data Presentation: A Comparative Analysis
Performance ParameterReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)Quantitative ¹H-Nuclear Magnetic Resonance (¹H-NMR)
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.03 mM (for lactate)~0.2 - 0.5 µg/mL~10 µM
Limit of Quantitation (LOQ) ~0.1 µg/mL (estimated)~0.6 - 1.6 µg/mLDependent on desired accuracy
Precision (%RSD) < 2%< 5%< 1%
Accuracy (Recovery %) 98 - 102%95 - 105%99 - 101%
Selectivity GoodVery HighHigh
Typical Run Time 10 - 20 minutes15 - 30 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the simultaneous determination of lactic acid and this compound in aqueous samples.[1]

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Purospher STAR C18 reversed-phase column (or equivalent).

  • Reagents:

    • Sulfuric acid (H₂SO₄), 0.005 mol/L solution.

    • Methanol (B129727) (HPLC grade).

    • This compound standard.

    • Ultrapure water.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.005 mol/L H₂SO₄ solution and methanol (9:1, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength: 210 nm.[1]

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the unknown samples with the mobile phase to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile compounds like this compound, particularly its optical isomers.[2][3]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., wall-coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin) for isomer separation.[3]

  • Reagents:

    • This compound standard.

    • Acetone, chloroform, or methanol (as solvent).[3]

    • Inert carrier gas (e.g., Nitrogen or Helium).[3]

  • Chromatographic Conditions:

    • Carrier Gas Flow Rate: 25-35 cm/s.[3]

    • Injector Temperature: 200°C - 280°C (e.g., 250°C).[3]

    • Detector Temperature: 250°C - 280°C (e.g., 280°C).[3]

    • Oven Temperature Program: Isothermal at 50-80°C (e.g., 60°C).[3]

    • Injection Mode: Split (e.g., 50:1 split ratio).[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 mg/mL) in a suitable organic solvent like acetone.[3]

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve and dilute unknown samples in the same solvent to a concentration within the calibration range.

Quantitative ¹H-Nuclear Magnetic Resonance (¹H-NMR)

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific calibration curve for the analyte, by using a certified internal standard.[4][5][6]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • This compound sample.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (both this compound and the internal standard).

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).

    • Spectral Width: To encompass all signals of interest.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • Quantification: The purity or concentration of this compound is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_decision Outcome HPLC RP-HPLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Protocol Protocol Review HPLC->Protocol GC GC-FID GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ GC->Protocol NMR ¹H-NMR NMR->Linearity NMR->Accuracy NMR->Precision NMR->LOD_LOQ NMR->Protocol DataTable Data Comparison Table Linearity->DataTable Accuracy->DataTable Precision->DataTable LOD_LOQ->DataTable Decision Method Selection/ Cross-Validation Report DataTable->Decision Protocol->Decision Sample This compound Sample Sample->HPLC Sample->GC Sample->NMR

Caption: Cross-validation workflow for analytical techniques.

SignalingPathways cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing cluster_result Result Sample Sample Collection Dilution Dilution/Extraction Sample->Dilution Injection Injection Dilution->Injection Standard Standard Preparation Standard->Dilution Separation Chromatographic Separation (HPLC/GC) or NMR Acquisition Injection->Separation Detection Detection Separation->Detection Integration Peak Integration/ Signal Processing Detection->Integration Calibration Calibration Curve (for HPLC/GC) Integration->Calibration Quantification Quantification Integration->Quantification Direct (qNMR) Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for quantification.

References

The Environmental Footprint of a Bio-based Solvent: A Comparative Life Cycle Assessment of Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental performance of methyl lactate (B86563) compared to conventional petrochemical solvents, providing researchers, scientists, and drug development professionals with the data to make informed decisions on solvent selection.

Methyl lactate, a bio-based solvent derived from the esterification of lactic acid with methanol, is gaining significant attention as a sustainable alternative to traditional petrochemical solvents.[1] Its favorable characteristics, including high solvency power, biodegradability, and low toxicity, position it as a "green solvent" with the potential to reduce the environmental impact of various industrial processes.[1][2][3][4][5] This guide provides a comparative life cycle assessment (LCA) of this compound against commonly used solvents such as N-methyl-2-pyrrolidone (NMP), ethyl acetate (B1210297), toluene, and acetone, supported by available data and detailed experimental methodologies.

Executive Summary: Environmental Performance at a Glance

This compound demonstrates a significant reduction in greenhouse gas (GHG) emissions, estimated to be between 50% and 70% lower than traditional petrochemical solvents.[1] This advantage is primarily attributed to its renewable feedstock origins, typically corn or sugar-based fermentation for lactic acid production.[1] Furthermore, its ready biodegradability, exceeding 90% degradation in OECD 301C tests, minimizes its persistence and ecological footprint at the end of its life cycle.[1]

Comparative Life Cycle Assessment Data

The following tables present a summary of key life cycle assessment metrics for this compound and selected alternative solvents. The data has been compiled from various life cycle inventory databases and published studies.

Table 1: Comparison of Global Warming Potential (GWP) for Selected Solvents

SolventGWP (kg CO₂ eq. per kg of solvent)Data Source/Reference
This compound Data not available in a directly comparable format-
N-Methyl-2-Pyrrolidone (NMP) Data suggests significant life cycle emissions, with recovery processes reducing them by 44%[6][7][6][7]
Ethyl Acetate 2.85 (from cradle-to-gate)[8]
Toluene Data available in Ecoinvent[9][10][11][9][10][11]
Acetone Data available in Ecoinvent[5][12][13][14][5][12][13][14]

Note: The lack of a directly comparable GWP value for this compound in the public domain highlights a critical data gap. However, qualitative assessments consistently point to its lower carbon footprint.[1]

Table 2: General Environmental and Safety Profile of this compound and Alternatives

SolventBiodegradabilityPrimary FeedstockKey Hazards
This compound Readily biodegradable (>90%)[1]Renewable (Lactic Acid from fermentation)[1]Class 3 Flammable Liquid[1]
N-Methyl-2-Pyrrolidone (NMP) Not readily biodegradablePetrochemicalReproductive toxicity[15][16]
Ethyl Acetate Readily biodegradablePetrochemical or Bio-based (Ethanol)[17][18]Flammable
Toluene Not readily biodegradablePetrochemicalFlammable, Neurotoxin, Reproductive toxicity
Acetone Readily biodegradablePetrochemicalHighly flammable

Experimental Protocols: Understanding the Life Cycle Assessment Methodology

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle.[13][14][19][20][21][22][23] The typical framework for a solvent LCA, adhering to ISO 14040 and 14044 standards, includes the following stages:

Goal and Scope Definition

The primary goal of this comparative LCA is to assess the environmental performance of this compound relative to conventional solvents.

  • Functional Unit: The functional unit for a solvent LCA is typically defined as a specific mass of the solvent (e.g., 1 kg) required to perform a particular function, such as dissolving a certain amount of solute or cleaning a specific surface area.[24][25] For a general comparison, a cradle-to-gate analysis of the production of 1 kg of each solvent is often used.

  • System Boundaries: A "cradle-to-gate" analysis is commonly employed for solvent LCAs. This includes all processes from raw material extraction, transportation of raw materials, and the manufacturing of the solvent itself.[26][27] A "cradle-to-grave" analysis would further include the use phase and end-of-life (e.g., recycling, incineration, or release to the environment).

Life Cycle Inventory (LCI)

This stage involves the collection of data on all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage within the system boundaries. For solvents, this includes:

  • Upstream Processes: Extraction and processing of crude oil for petrochemical-based solvents, or cultivation and fermentation of biomass for bio-based solvents.

  • Manufacturing Processes: Chemical synthesis, purification, and packaging of the solvent. This includes energy consumption (electricity, steam), use of catalysts and other reagents, and emissions from the production facility.

  • Transportation: Transportation of raw materials to the manufacturing plant and of the final product to the user.

Life Cycle Impact Assessment (LCIA)

The LCI data is then translated into potential environmental impacts. Common impact categories evaluated in solvent LCAs include:

  • Global Warming Potential (GWP): The contribution to climate change, measured in kg of CO₂ equivalents.

  • Acidification Potential (AP): The potential to cause acid rain, measured in kg of SO₂ equivalents.

  • Eutrophication Potential (EP): The potential to cause excessive nutrient enrichment in water bodies, measured in kg of PO₄ equivalents.

  • Photochemical Ozone Creation Potential (POCP): The potential to form ground-level ozone (smog), measured in kg of ethene equivalents.

  • Human Toxicity and Ecotoxicity: The potential to cause harm to human health and ecosystems.

The ReCiPe method is a widely used LCIA methodology that provides characterization factors for a comprehensive set of midpoint and endpoint impact categories.[3][28][29][30]

Interpretation

Visualizing the Process: Production and Life Cycle

Diagram 1: Simplified Production Pathway of this compound

cluster_bio Biomass Feedstock cluster_fermentation Fermentation cluster_purification Purification & Esterification Corn Corn/Sugarcane Fermentation Fermentation Process Corn->Fermentation LacticAcid Lactic Acid Fermentation->LacticAcid Esterification Esterification LacticAcid->Esterification Methanol Methanol Methanol->Esterification MethylLactate This compound Esterification->MethylLactate

Caption: Production of this compound from renewable feedstock.

Diagram 2: Cradle-to-Gate System Boundary for a Solvent LCA

cluster_system_boundary System Boundary (Cradle-to-Gate) RawMaterial Raw Material Extraction Transport1 Transportation RawMaterial->Transport1 Manufacturing Solvent Manufacturing Transport1->Manufacturing Gate Factory Gate (Product) Manufacturing->Gate

Caption: Cradle-to-gate system boundary for a solvent LCA.

Conclusion: A Step Towards Greener Chemistry

The available evidence strongly suggests that this compound offers a more sustainable profile compared to many conventional petrochemical solvents, particularly in terms of its renewable origins and biodegradability. While a comprehensive, directly comparative LCA with standardized data across all impact categories remains a key area for future research, the existing information provides a solid foundation for its consideration as a greener alternative in a wide range of applications, from pharmaceuticals to coatings. By adopting such bio-based solvents, researchers and industry professionals can contribute to a more sustainable chemical industry.

References

Safety Operating Guide

Proper Disposal of Methyl Lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of methyl lactate (B86563) is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of methyl lactate.

This compound is a flammable liquid and vapor that can cause serious eye irritation and potential respiratory irritation.[1][2] Adherence to strict safety protocols during its handling and disposal is paramount.

Immediate Safety and Handling

Before working with this compound, ensure that a safety shower and eye wash station are readily accessible.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][5]

  • Hand Protection: Use compatible, chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat and closed-toe shoes. An apron may also be necessary.[3]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5] If irritation persists, seek medical attention.[1][2]

  • Skin Contact: Take off all contaminated clothing immediately and rinse the affected skin with water and shower.[1][2][3]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][5] If you feel unwell, call a poison center or doctor.[2][5]

  • Ingestion: If swallowed, have the person drink water (two glasses at most) and consult a physician.[6]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent further hazards.

Step-by-Step Spill Cleanup:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][5] Use non-sparking tools for cleanup.[2][3][5]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse vapors.[1]

  • Contain the Spill: For small spills, absorb the liquid with an inert material like sand, silica (B1680970) gel, or commercial sorbents.[5] For larger spills, dike the material to prevent it from spreading.[2] Do not allow the chemical to enter drains or waterways.[1][6]

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][5]

  • Decontaminate the Area: Clean the affected area thoroughly.[1]

This compound Disposal Procedure

This compound and its containers must be disposed of as hazardous waste in accordance with all applicable local, regional, national, and international regulations.[2][3][5]

  • Waste Identification: this compound is classified as a flammable liquid.[1][3][5] In the United States, waste management is regulated under the Resource Conservation and Recovery Act (RCRA).[7][8] Generators are responsible for determining if their waste is hazardous.[7]

  • Containerization: Collect waste this compound in a designated, closed, and suitable container that is properly sealed to prevent leakage.[1][9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][6]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[10] Do not dispose of this compound down the drain or in regular trash.

Quantitative Data for this compound

PropertyValue
UN Number 3272 (for Esters, N.O.S.)[2], 1993[3]
Hazard Class 3 (Flammable Liquid)[2][3]
Packing Group III[2][3]
Flash Point 51°C (124°F) - closed cup
Auto-ignition Temperature 385°C (725°F)[9]
Vapor Density 3.6 (Air = 1)[9]
Solubility Soluble in water, alcohol, and acetone[3]
Stability Stable under normal conditions of handling and storage[3]

This compound Disposal Workflow

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Emergency cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Generate this compound Waste B->C During Experiment D Collect Waste in a Designated, Closed Container C->D E Label Container: 'Hazardous Waste - this compound' D->E J Store Waste Container in a Cool, Ventilated Area E->J F Spill Occurs G Eliminate Ignition Sources F->G H Contain & Absorb Spill with Inert Material G->H I Collect in a Labeled Hazardous Waste Container H->I I->J K Arrange for Pickup by a Licensed Waste Disposal Service J->K L Ensure Compliance with Local & National Regulations (e.g., RCRA) K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl lactate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl Lactate (B86563) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl lactate is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Wear compatible chemical-resistant gloves.[1] Nitrile gloves are a common recommendation for handling esters.To prevent skin contact, which can cause irritation.
Eye Protection Chemical safety goggles or a face shield are required.[1][4]To protect against splashes, which can cause serious eye irritation.[1][2]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn.[5]To protect against accidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]To prevent inhalation of vapors, which may cause respiratory irritation.[1][2]

Quantitative Data on Glove Resistance

While specific breakthrough time data for this compound is limited, data for related chemicals can provide guidance. For instance, Lactic Acid has shown excellent resistance to permeation with certain glove types.

ChemicalGlove MaterialPermeation Time (minutes)Permeation Rate (µg/cm²/min)ConcentrationRating
Lactic AcidNitrile>480Not Detected85%Excellent

Source: Kimberly-Clark Nitrile Gloves Chemical Resistance Guide[6]

Note: This data is for Lactic Acid and should be used as a guideline. It is crucial to consult the specific glove manufacturer's chemical resistance data for this compound.

Safe Handling and Storage Protocols

Experimental Workflow for Handling this compound

prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation Step 2 handling Chemical Handling dispense Dispense this compound handling->dispense Step 3 reaction Perform Experiment dispense->reaction Step 4 storage Storage & Disposal waste Dispose of Waste (Follow Institutional Guidelines) reaction->waste Step 7 seal Tightly Seal Container storage->seal Step 5 store Store in a Cool, Dry, Well-Ventilated Area seal->store Step 6 cleanup Decontaminate Work Area waste->cleanup Step 8

Caption: Workflow for the safe handling of this compound.

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5] No smoking.

  • Use only non-sparking tools to prevent ignition.[2][5]

  • Ground and bond containers when transferring material to prevent static discharge.[2][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[2]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

  • Keep containers tightly closed to prevent leakage and moisture absorption.[1][7]

  • Store in a flammable liquids storage cabinet.

Spill Management and Disposal Plan

Logical PPE Selection for Different Scenarios

start Handling Scenario small_spill Small Spill (<100 mL) start->small_spill large_spill Large Spill (>100 mL) start->large_spill routine_use Routine Lab Use start->routine_use ppe_small_spill Enhanced PPE: - Standard PPE - Face Shield (optional) - Chemical Resistant Apron small_spill->ppe_small_spill ppe_large_spill Full PPE: - Chemical Resistant Gloves & Apron - Splash Goggles & Face Shield - Respirator (if ventilation is poor) large_spill->ppe_large_spill ppe_routine Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat routine_use->ppe_routine

Caption: PPE selection based on the handling scenario.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[2] Do not use combustible materials like sawdust.

  • Absorb the Spill: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect and Dispose: Once the liquid is absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[2][5]

Disposal of Unused this compound:

  • Unused or waste this compound must be disposed of as hazardous waste.

  • Do not pour down the drain.

  • Collect in a properly labeled, sealed container.

  • Arrange for pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal company. Disposal often involves incineration in a suitable combustion chamber.[5][8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.